zinc;methylbenzene;iodide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C7H7IZn |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
zinc;methylbenzene;iodide |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GFDZNGFKUKUHTR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C[C-]=C1.[Zn+2].[I-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Organozinc Reagents in Toluene
For Researchers, Scientists, and Drug Development Professionals
Organozinc reagents are indispensable tools in modern organic synthesis, prized for their high functional group tolerance and utility in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling. While traditionally prepared in ethereal solvents like tetrahydrofuran (THF), the use of toluene as a solvent offers significant advantages, particularly in industrial settings, due to its higher boiling point, lower cost, and favorable properties for certain reaction types and downstream processing. This technical guide provides a comprehensive overview of the primary methods for synthesizing organozinc reagents in toluene, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
Direct Synthesis from Organic Halides and Zinc Metal
The direct insertion of metallic zinc into an organic halide is the most straightforward method for preparing organozinc reagents. However, the reactivity of commercially available zinc dust is often insufficient, necessitating an activation step.
Activation of Zinc:
Prior to the synthesis, zinc dust is activated to remove the passivating oxide layer and increase its surface area. A common method involves stirring the zinc dust with 1,2-dibromoethane in toluene, followed by washing and drying.
Synthesis of Arylzinc Halides
The direct synthesis of arylzinc halides in toluene is particularly effective for aryl iodides and electron-deficient aryl bromides. The presence of a lithium salt, such as lithium chloride (LiCl), is often crucial for achieving high yields by preventing the product from passivating the zinc surface.
Experimental Protocol: Synthesis of 4-Methoxycarbonylphenylzinc Bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an argon inlet, add zinc dust (1.5 equiv.) and a crystal of iodine.
-
Heat the flask under vacuum and then cool to room temperature under argon.
-
Add anhydrous toluene via cannula, followed by 1,2-dibromoethane (0.1 equiv.).
-
Heat the mixture to 80°C for 30 minutes, then cool to room temperature.
-
Add anhydrous LiCl (1.2 equiv.) and a solution of methyl 4-bromobenzoate (1.0 equiv.) in anhydrous toluene.
-
Heat the reaction mixture to 100°C and monitor the reaction progress by GC analysis of quenched aliquots.
-
Upon completion, cool the mixture to room temperature. The resulting slurry of the arylzinc reagent is ready for use in subsequent reactions.
| Entry | Aryl Halide | Product | Reaction Time (h) | Yield (%) |
| 1 | Methyl 4-iodobenzoate | 4-Methoxycarbonylphenylzinc iodide | 2 | >95 |
| 2 | Ethyl 4-bromobenzoate | 4-Ethoxycarbonylphenylzinc bromide | 6 | 92 |
| 3 | 4-Bromobenzonitrile | 4-Cyanophenylzinc bromide | 5 | 90 |
| 4 | 2-Bromopyridine | 2-Pyridylzinc bromide | 8 | 85 |
Table 1: Representative yields for the direct synthesis of arylzinc halides in toluene.
Figure 1: General workflow for the direct synthesis of arylzinc halides in toluene.
Halogen-Zinc Exchange Reactions
The halogen-zinc exchange is a powerful method for the preparation of functionalized organozinc reagents from organic halides that may not be suitable for direct insertion. This method involves the use of a pre-formed, highly reactive organozinc reagent to perform the exchange. A notable advantage of performing this reaction in toluene is the ability to prepare a wide range of polyfunctional diaryl- and diheteroarylzinc species.
Bimetallic reagents of the general formula R'₂Zn·2LiOR (where R' = sBu, tBu, pTol) have proven to be highly effective for these exchange reactions in toluene.
Experimental Protocol: Synthesis of Di(4-cyanophenyl)zinc via I/Zn Exchange
-
In a flame-dried Schlenk flask under an argon atmosphere, prepare the bimetallic exchange reagent by adding a solution of s-Bu₂Zn (1.0 M in toluene, 1.1 equiv.) to a solution of lithium 2-ethylhexoxide (2.2 equiv.) in toluene at room temperature.
-
Stir the resulting mixture for 15 minutes.
-
In a separate flask, dissolve 4-iodobenzonitrile (1.0 equiv.) in anhydrous toluene.
-
Cool the solution of the bimetallic reagent to 0°C and add the solution of 4-iodobenzonitrile dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (see Table 2).
-
The resulting solution of di(4-cyanophenyl)zinc can be used directly in subsequent steps.
| Entry | Substrate | Exchange Reagent | Time | Yield (%) |
| 1 | 4-Iodobenzonitrile | s-Bu₂Zn·2LiO(2-ethylhexyl) | 30 min | 96 |
| 2 | 3-Bromopyridine | t-Bu₂Zn·2LiO(2-ethylhexyl) | 2 h | 91 |
| 3 | 2-Iodothiophene | p-Tol₂Zn·2LiO(2-ethylhexyl) | 1 h | 94 |
| 4 | 4-Bromoacetophenone | s-Bu₂Zn·2LiO(2-ethylhexyl) | 5 h | 88 |
Table 2: Preparation of diaryl- and diheteroarylzinc reagents in toluene via halogen/zinc exchange.
Figure 2: Halogen-zinc exchange reaction pathway.
Transmetalation Reactions
Transmetalation from a more electropositive organometallic species, such as an organolithium or Grignard reagent, to a zinc salt is a widely used and versatile method for preparing organozinc compounds. Toluene is an excellent solvent for this process, especially in cases where the resulting organozinc reagent is soluble and the inorganic salt byproduct (e.g., LiCl, MgCl₂) precipitates, simplifying purification.
From Organolithium Reagents
Organolithium reagents, prepared from the corresponding organic halide and lithium metal or by deprotonation, readily undergo transmetalation with zinc chloride (ZnCl₂).
Experimental Protocol: Synthesis of Diphenylzinc from Phenyllithium
-
To a stirred solution of phenyllithium (2.0 equiv., typically 1.8 M in di-n-butyl ether) in toluene at 0°C under argon, add a solution of anhydrous zinc chloride (1.0 equiv.) in anhydrous toluene dropwise.
-
A white precipitate of lithium chloride will form.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
The supernatant solution of diphenylzinc in toluene can be carefully cannulated away from the precipitated salt for use in subsequent reactions.
| Entry | Organolithium Reagent | Product | Yield (%) |
| 1 | Phenyllithium | Diphenylzinc | >98 |
| 2 | n-Butyllithium | Di-n-butylzinc | >98 |
| 3 | sec-Butyllithium | Di-sec-butylzinc | >98 |
| 4 | Methyllithium | Dimethylzinc | >98 |
Table 3: Synthesis of diorganozinc reagents via transmetalation from organolithiums in toluene.
Figure 3: Transmetalation workflow from an organolithium reagent.
Application in Negishi Cross-Coupling
Organozinc reagents synthesized in toluene are excellent partners in palladium-catalyzed Negishi cross-coupling reactions. The use of toluene as a solvent is particularly advantageous when higher reaction temperatures are required, for instance, with less reactive aryl bromides or chlorides.
Experimental Protocol: Negishi Coupling of an In Situ Prepared Arylzinc Reagent
-
Prepare the arylzinc reagent in toluene as described in one of the methods above.
-
To the solution or slurry of the arylzinc reagent (1.2 equiv.) in toluene, add the aryl bromide (1.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
| Entry | Arylzinc Reagent (prepared in Toluene) | Coupling Partner | Product | Temperature (°C) | Yield (%) |
| 1 | 4-Cyanophenylzinc bromide | 4-Bromoanisole | 4'-Methoxy-4-biphenylcarbonitrile | 100 | 89 |
| 2 | 2-Thienylzinc chloride | 2-Chloropyridine | 2-(2-Thienyl)pyridine | 110 | 82 |
| 3 | Phenylzinc chloride | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 90 | 93 |
Table 4: Examples of Negishi cross-coupling reactions using organozinc reagents in toluene.
Figure 4: Catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
The synthesis of organozinc reagents in toluene offers a robust and often advantageous alternative to traditional methods employing ethereal solvents. This guide has outlined the primary synthetic routes—direct insertion, halogen-zinc exchange, and transmetalation—providing a foundation for their practical implementation. The use of toluene is particularly well-suited for industrial applications and for specific reaction types that benefit from higher temperatures. By understanding and applying the protocols detailed herein, researchers and drug development professionals can effectively leverage the power of organozinc chemistry in this versatile solvent.
The Genesis of a Cyclopropanating Agent: A Technical Guide to the Formation of Iodomethylzinc Iodide
Authored for Researchers, Scientists, and Drug Development Professionals
Iodomethylzinc iodide (ICH₂ZnI), the cornerstone of the widely utilized Simmons-Smith cyclopropanation reaction, is a powerful reagent for the stereospecific synthesis of cyclopropane rings, a structural motif of significant interest in medicinal chemistry and natural product synthesis. This guide provides an in-depth technical examination of the core mechanisms governing its formation, supported by experimental protocols, quantitative data, and detailed mechanistic diagrams.
Core Mechanisms of Formation
The generation of iodomethylzinc iodide, a zinc carbenoid, is primarily achieved through two well-established methodologies: the traditional Simmons-Smith protocol utilizing a zinc-copper couple and the Furukawa modification employing diethylzinc. While both pathways converge on the formation of a reactive methylene-transfer agent, the underlying mechanisms and reaction conditions differ significantly.
The Simmons-Smith Reaction: Oxidative Addition at a Heterogeneous Surface
The classic approach to generating iodomethylzinc iodide involves the reaction of diiodomethane (CH₂I₂) with a zinc-copper couple. This heterogeneous reaction is fundamentally an oxidative addition of the zinc metal into the carbon-iodine bond of diiodomethane.
The mechanism proceeds as follows:
-
Activation of Zinc: Zinc dust is activated by treatment with a copper salt, typically copper(II) sulfate or copper(I) chloride. This process creates a galvanic couple, where the more electropositive zinc acts as the reducing agent. The copper, deposited on the surface of the zinc particles, is believed to enhance the rate of the reaction, though its precise role is multifaceted and may involve increasing the surface area and facilitating electron transfer.
-
Oxidative Addition: The activated zinc surface reacts with diiodomethane. A zinc atom inserts into one of the carbon-iodine bonds in a process of oxidative addition. This step is the key bond-forming event in the creation of the organozinc reagent. While the reaction is often depicted as a direct insertion, the exact nature of the transition state on the heterogeneous surface is complex. It is proposed to involve the coordination of the diiodomethane to the zinc surface prior to the C-I bond cleavage and Zn-C bond formation.
-
Formation of the Carbenoid: The product of this oxidative addition is iodomethylzinc iodide (ICH₂ZnI). It is important to note that this species is a carbenoid, not a free carbene. The presence of the zinc-iodide moiety stabilizes the methylene group, preventing the formation of highly reactive and unselective free methylene. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran, which coordinates to the zinc center, stabilizing the reagent.
The Furukawa Modification: A Homogeneous Approach
In 1966, Furukawa and coworkers introduced a significant modification to the Simmons-Smith reaction by replacing the heterogeneous zinc-copper couple with the soluble organometallic reagent, diethylzinc (Et₂Zn). [5] This homogeneous method offers several advantages, including improved reproducibility and higher reactivity, particularly for less reactive alkenes. [9]
The formation of the active carbenoid in the Furukawa modification is believed to proceed through an equilibrium reaction:
Et₂Zn + CH₂I₂ ⇌ EtZnCH₂I + EtI
The reaction involves the exchange of an ethyl group on the diethylzinc with an iodine atom from diiodomethane, yielding ethyl(iodomethyl)zinc (EtZnCH₂I) and ethyl iodide (EtI). This active species, EtZnCH₂I, is the cyclopropanating agent in the Furukawa modification. The reaction is typically faster and more efficient than the traditional Simmons-Smith method. [9]
Quantitative Data
The characterization of iodomethylzinc iodide is challenging due to its reactive nature and its tendency to exist in equilibrium with other species in solution. However, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have provided valuable insights into its structure.
| Parameter | Simmons-Smith Reagent (ICH₂ZnI) | Furukawa Reagent (EtZnCH₂I) | Notes |
| ¹³C NMR (δ in ppm) | -19 | Not explicitly reported, but distinct from ICH₂ZnI and Zn(CH₂I)₂ | In CD₂Cl₂, the methylene carbon (CH₂) signal is characteristic.[1] |
| ¹H NMR (δ in ppm) | 1.35 | Not explicitly reported | The methylene proton (CH₂) signal.[1] |
| Formation Yield | Variable, often generated in situ | Generally higher for cyclopropanation | Yields are typically reported for the final cyclopropanated product, not the reagent itself. |
| Reaction Rate | Slower, heterogeneous | Faster, homogeneous | The Furukawa modification is known to be significantly faster.[2] |
Table 1: Comparative Data for Iodomethylzinc Iodide Formation Methods.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful generation and application of iodomethylzinc iodide.
Preparation of Zinc-Copper Couple (Simmons-Smith)
This procedure is adapted from the preparation of norcarane as described in Organic Syntheses.[3]
Materials:
-
Zinc dust
-
3% Hydrochloric acid solution
-
2% Copper(II) sulfate solution
-
Distilled water
-
Absolute ethanol
-
Anhydrous diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer, wash zinc dust (e.g., 50 g) with 3% HCl (e.g., 40 mL) for 1 minute. Decant the supernatant.
-
Repeat the acid wash three more times.
-
Wash the zinc powder with five portions of distilled water (e.g., 100 mL each).
-
Treat the zinc with two portions of 2% aqueous copper(II) sulfate solution (e.g., 75 mL each). The mixture should be stirred until the blue color of the copper sulfate disappears, indicating the deposition of copper onto the zinc.
-
Wash the resulting zinc-copper couple with five portions of distilled water (e.g., 100 mL each).
-
Wash the couple with four portions of absolute ethanol (e.g., 100 mL each).
-
Wash the couple with five portions of anhydrous diethyl ether (e.g., 100 mL each).
-
Transfer the zinc-copper couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.
-
For optimal activity, the freshly prepared couple should be used promptly.
In Situ Formation of Iodomethylzinc Iodide (Simmons-Smith)
This procedure describes the in situ generation of the reagent for a subsequent cyclopropanation reaction, adapted from the synthesis of norcarane. [11]
Materials:
-
Freshly prepared zinc-copper couple
-
Anhydrous diethyl ether
-
A crystal of iodine
-
Diiodomethane
-
Alkene substrate
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon) flask equipped with a reflux condenser and magnetic stirrer, place the zinc-copper couple (e.g., 1.1 equivalents relative to the alkene).
-
Add anhydrous diethyl ether to cover the couple.
-
Add a small crystal of iodine to initiate the reaction. Stir until the brown color of the iodine disappears.
-
Add a solution of the alkene (1 equivalent) and diiodomethane (e.g., 1.1 equivalents) in anhydrous diethyl ether to the activated zinc-copper couple suspension.
-
The reaction mixture is typically heated to reflux to ensure the formation of the iodomethylzinc iodide and its subsequent reaction with the alkene. The progress of the reaction can be monitored by standard techniques such as TLC or GC.
Formation of the Furukawa Reagent
The Furukawa reagent is typically generated in situ by the direct reaction of diethylzinc with diiodomethane.
Materials:
-
Diethylzinc (typically as a solution in hexanes or toluene)
-
Diiodomethane
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Alkene substrate
Procedure:
-
In a dry, inert atmosphere flask, dissolve the alkene substrate in the anhydrous solvent.
-
Cool the solution to the desired temperature (often 0 °C or -78 °C).
-
Add the diethylzinc solution (e.g., 1.2 equivalents) dropwise to the stirred solution.
-
Add diiodomethane (e.g., 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring its progress by appropriate analytical methods.
Conclusion
The formation of iodomethylzinc iodide is a pivotal step in the widely applied Simmons-Smith cyclopropanation. The choice between the traditional zinc-copper couple method and the homogeneous Furukawa modification depends on the specific substrate, desired reactivity, and experimental constraints. The oxidative addition of zinc to diiodomethane at a heterogeneous surface in the Simmons-Smith protocol and the ligand exchange equilibrium in the Furukawa modification represent two distinct yet effective strategies for generating this valuable carbenoid. A thorough understanding of these formation mechanisms, coupled with robust experimental protocols, is essential for researchers leveraging this chemistry in the synthesis of complex molecules for pharmaceutical and other applications.
References
The Role of Methylbenzene as a Solvent in the Simmons-Smith Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of methylbenzene (toluene) as a solvent in the Simmons-Smith reaction, a cornerstone of cyclopropane synthesis. This document details the theoretical underpinnings of solvent effects in this reaction, presents available quantitative data, and provides experimental protocols for key methodologies.
Introduction to the Simmons-Smith Reaction
The Simmons-Smith reaction is a powerful and widely utilized method for the stereospecific conversion of alkenes into cyclopropanes.[1] The reaction typically involves an organozinc carbenoid, which delivers a methylene group to the double bond of a substrate. The classical reagent is formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). A significant and widely used variation, the Furukawa modification, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to increased reactivity and better yields.[2][3]
The choice of solvent is a critical parameter in the Simmons-Smith reaction, influencing reaction rates, yields, and in some cases, stereoselectivity. The rate of the reaction is known to decrease with an increase in the basicity of the solvent.[4][5] Consequently, non-basic, non-coordinating solvents are generally preferred. While dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly employed, methylbenzene (toluene) has also been utilized in various applications, particularly in conjunction with the Furukawa modification.
The Role of the Solvent: A Mechanistic Perspective
The Simmons-Smith reaction is understood to proceed through a concerted "butterfly" transition state, where the methylene group is transferred from the zinc carbenoid to the alkene. The solvent is not merely an inert medium but can influence the aggregation and reactivity of the organozinc reagent.
Aromatic solvents like toluene are relatively non-polar and non-coordinating. Their use in the Simmons-Smith reaction can be rationalized by several factors:
-
Inertness: Toluene is unreactive towards the highly electrophilic zinc carbenoid.
-
Solubility: It can effectively dissolve a wide range of organic substrates and reagents.
-
Boiling Point: With a boiling point of approximately 111°C, toluene allows for a wider range of reaction temperatures compared to lower-boiling solvents like dichloromethane (40°C), which can be advantageous for less reactive substrates.
The general workflow for a Simmons-Smith reaction can be visualized as follows:
Figure 1. General experimental workflow for the Simmons-Smith reaction.
The mechanism itself involves the formation of the zinc carbenoid, which then interacts with the alkene in a concerted fashion.
Figure 2. Simplified mechanism of the Simmons-Smith reaction.
A key aspect of the Simmons-Smith reaction is the ability of hydroxyl groups on the substrate to direct the cyclopropanation, leading to high stereoselectivity. The zinc atom of the carbenoid coordinates to the oxygen of the hydroxyl group, delivering the methylene group to the same face of the double bond.
Figure 3. Logical relationship in hydroxyl-directed Simmons-Smith cyclopropanation.
Data Presentation: Toluene in Simmons-Smith Reactions
Table 1: Cyclopropanation of an Allylic Alcohol Derivative in a Mixed Solvent System
| Substrate | Reagents | Solvent | Temperature | Product(s) | Yield | Reference |
| Compound 281 | Et₂Zn, CH₂Cl₂ | Toluene | 0°C to RT | Diastereomer 282 | 39% | [1] |
| Diastereomer 283 | 7% | [1] |
Table 2: Cyclopropanation in the Synthesis of a Natural Product Intermediate
| Substrate | Reagents | Solvent | Temperature | Product | Yield | Reference |
| Compound 123 | Et₂Zn, CH₂I₂ | Toluene | Not Specified | Intermediate 124 | Not Specified | [1] |
It is important to note that in the first example, toluene is used in the presence of dichloromethane, and the yields of the two diastereomers are reported after chromatographic separation.[1] In the second example, while toluene is specified as the solvent for the cyclopropanation step, the yield for this specific transformation was not explicitly stated in the reviewed literature.[1]
Experimental Protocols
The following are representative experimental protocols for the Simmons-Smith reaction, with a focus on methodologies that have employed toluene.
Protocol 1: General Furukawa-Modified Simmons-Smith Reaction (Adapted)
This protocol is a general representation and may require optimization for specific substrates.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is used.
-
Reagent Preparation: The flask is charged with the alkene substrate dissolved in anhydrous toluene under a nitrogen atmosphere.
-
Reaction: The solution is cooled to 0°C. A solution of diethylzinc in a suitable solvent is added dropwise, followed by the slow addition of diiodomethane.
-
Monitoring: The reaction is stirred at 0°C and allowed to warm to room temperature while being monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Cyclopropanation in a Mixed Toluene/Dichloromethane System (As described for Compound 281)
This protocol is based on a literature report for a specific synthetic application.[1]
-
Reaction Setup: To a solution of the starting material (Compound 281) in toluene, diethylzinc and dichloromethane are added.
-
Temperature Control: The reaction mixture is maintained at an initial temperature of 0°C.
-
Reaction Progression: The temperature is gradually raised to room temperature.
-
Product Isolation: Following the reaction, the diastereomeric products are separated and purified using chromatography.
Conclusion
Methylbenzene (toluene) serves as a viable, non-basic solvent for the Simmons-Smith reaction, particularly in its Furukawa modification. Its higher boiling point compared to other common solvents like dichloromethane offers a broader operational temperature range, which can be beneficial for reactions involving less reactive alkenes. The available data, though not from direct comparative studies, indicates that cyclopropanation proceeds in toluene, and in some cases, with notable diastereoselectivity.
The choice of solvent in a Simmons-Smith reaction is substrate-dependent, and toluene provides an alternative to chlorinated solvents, which may be advantageous in certain contexts, such as process scale-up or to avoid potential side reactions with sensitive substrates. Further systematic studies directly comparing the kinetic and stereochemical outcomes in toluene versus other non-coordinating solvents would be invaluable for a more complete understanding of its role and for the rational design of cyclopropanation reactions. Researchers and drug development professionals should consider toluene as a solvent option, particularly when optimizing reaction conditions for specific and complex substrates.
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
The Dawn of a New Bond: A Technical Guide to the Discovery of Zinc-Mediated Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational discoveries of zinc-mediated coupling reactions, providing a deep dive into the seminal reactions that have become indispensable tools in modern organic synthesis. We will examine the core principles, mechanisms, and original experimental data for the Reformatsky, Simmons-Smith, and Negishi reactions.
Introduction: The Humble Beginnings of Organozinc Chemistry
The journey into zinc-mediated carbon-carbon bond formation began long before the advent of modern cross-coupling catalysis. As early as 1848, Edward Frankland pioneered the synthesis of the first organozinc compounds. However, it was the development of specific, name-brand reactions that truly unlocked the synthetic potential of these reagents. This guide will focus on three such landmark discoveries that laid the groundwork for the sophisticated zinc-mediated transformations utilized today in pharmaceutical and materials science research.
The Reformatsky Reaction: A New Synthesis of β-Hydroxy Esters
In 1887, Sergey Nikolaevich Reformatsky reported a novel method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc.[1][2] This discovery was significant as it provided a reliable alternative to the then-known aldol condensation, particularly for highly enolizable carbonyl compounds.[3]
Core Concept and Mechanism
The key to the Reformatsky reaction is the in situ formation of an organozinc reagent, often referred to as a Reformatsky enolate.[2] The reaction proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. This organozinc intermediate is less reactive than the corresponding Grignard or organolithium reagents, which allows for its formation in the presence of the carbonyl electrophile without premature reaction.[2] The zinc enolate then adds to the carbonyl group, and subsequent acidic workup furnishes the β-hydroxy ester.
dot
Caption: The reaction mechanism of the Reformatsky Reaction.
Original Experimental Protocol (Reformatsky, 1887)
A representative modern protocol is as follows:
Reaction: Synthesis of a β-hydroxy ester from a ketone and an α-bromo ester.
Materials:
-
Activated Zinc Dust (5.0 eq)
-
Iodine (0.1 eq, as activator)
-
Toluene (50 mL)
-
Ethyl bromoacetate (2.0 eq)
-
Ketone (5.61 mmol, 1.0 eq) in Toluene (10 mL)
-
Water
-
Methyl tert-butyl ether (MTBE)
-
Brine
-
Sodium Sulfate (Na2SO4)
Procedure:
-
A suspension of activated zinc dust and iodine in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.
-
Ethyl bromoacetate is added to the mixture.
-
The ketone, dissolved in toluene, is then added to the suspension.
-
The resulting mixture is stirred at 90°C for 30 minutes.
-
The reaction is cooled to 0°C and quenched with water.
-
The suspension is filtered, and the filtrate is extracted with MTBE.
-
The combined organic phases are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.[3]
Substrate Scope and Yields
The Reformatsky reaction is versatile and tolerates a wide range of functional groups. The following table summarizes representative yields for various substrates.
| Carbonyl Compound | α-Halo Ester | Product | Yield (%) |
| Acetone | Ethyl bromoacetate | Ethyl 3-hydroxy-3-methylbutanoate | ~70-80 |
| Benzaldehyde | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | ~85-95 |
| Cyclohexanone | Ethyl bromoacetate | Ethyl 1-hydroxycyclohexyl)acetate | ~80-90 |
| Acetophenone | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylbutanoate | ~60-70 |
The Simmons-Smith Reaction: Stereospecific Cyclopropanation
In 1958, Howard E. Simmons, Jr. and Ronald D. Smith published a groundbreaking method for the stereospecific synthesis of cyclopropanes from alkenes using a zinc-copper couple and diiodomethane.[3] This reaction, now known as the Simmons-Smith reaction, provided a significant advancement over existing methods for cyclopropanation, which often lacked stereocontrol and were not broadly applicable.
Core Concept and Mechanism
The Simmons-Smith reaction involves the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is the active cyclopropanating agent. This carbenoid is believed to add to the alkene in a concerted fashion, leading to the observed stereospecificity. The configuration of the starting alkene is retained in the cyclopropane product.
dot
Caption: The reaction mechanism of the Simmons-Smith Reaction.
Original Experimental Protocol (Simmons and Smith, 1958)
The original procedure developed by Simmons and Smith involved the preparation of a zinc-copper couple, which was then reacted with diiodomethane in the presence of an alkene.
Reaction: Cyclopropanation of cyclohexene.
Materials:
-
Zinc-Copper Couple
-
Diiodomethane (CH₂I₂)
-
Cyclohexene
-
Diethyl Ether (anhydrous)
Procedure:
-
A zinc-copper couple is prepared by treating zinc dust with a copper(II) acetate solution.
-
The activated zinc-copper couple is suspended in anhydrous diethyl ether.
-
A solution of diiodomethane in diethyl ether is added to the suspension.
-
The alkene (cyclohexene) is then added to the reaction mixture.
-
The reaction is stirred, often with gentle heating, until the reaction is complete.
-
The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed, dried, and the solvent is removed to yield the cyclopropanated product.
Substrate Scope and Yields
The Simmons-Smith reaction is effective for a wide variety of alkenes, including simple, cyclic, and functionalized olefins. The stereospecificity is a key feature, with cis-alkenes affording cis-cyclopropanes and trans-alkenes yielding trans-cyclopropanes.
| Alkene | Product | Yield (%) |
| Cyclohexene | Bicyclo[4.1.0]heptane (Norcarane) | ~80-90 |
| (Z)-3-Hexene | cis-1,2-Diethylcyclopropane | ~70-80 |
| (E)-3-Hexene | trans-1,2-Diethylcyclopropane | ~70-80 |
| 1-Octene | 1-Hexylcyclopropane | ~60-70 |
The Negishi Coupling: Palladium-Catalyzed Cross-Coupling of Organozincs
In 1977, Ei-ichi Negishi and his coworkers reported a highly selective synthesis of unsymmetrical biaryls and other cross-coupled products using a palladium or nickel catalyst to promote the reaction between an organozinc reagent and an organic halide.[4][5] This reaction, now known as the Negishi coupling, was a major breakthrough in the field of cross-coupling chemistry and contributed to Negishi being awarded the Nobel Prize in Chemistry in 2010.
Core Concept and Mechanism
The Negishi coupling follows a catalytic cycle that is now characteristic of many palladium-catalyzed cross-coupling reactions. The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
dot
Caption: The catalytic cycle of the Negishi Coupling.
Original Experimental Protocol (Negishi et al., 1977)
The initial report by Negishi and coworkers detailed the coupling of various aryl- and benzylzinc derivatives with aryl halides using a palladium or nickel catalyst.
Reaction: Synthesis of an unsymmetrical biaryl.
Materials:
-
Aryl Halide (e.g., Iodobenzene)
-
Organozinc Reagent (e.g., Phenylzinc chloride)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) or Nickel Catalyst
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
The organozinc reagent is prepared, typically from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide.
-
In a separate flask, the aryl halide and the palladium or nickel catalyst are dissolved in an anhydrous solvent under an inert atmosphere.
-
The solution of the organozinc reagent is then added to the mixture of the aryl halide and catalyst.
-
The reaction mixture is stirred, often at room temperature or with gentle heating, until the starting materials are consumed.
-
The reaction is quenched, and the product is isolated and purified by standard techniques such as chromatography.
Substrate Scope and Yields
A key advantage of the Negishi coupling is its broad substrate scope and high functional group tolerance. The use of organozinc reagents, which are more tolerant of functionalities than Grignard or organolithium reagents, allows for the coupling of complex molecules.
| Organic Halide | Organozinc Reagent | Catalyst | Product | Yield (%) |
| Iodobenzene | Phenylzinc chloride | Pd(PPh₃)₄ | Biphenyl | >95 |
| Bromobenzene | Phenylzinc chloride | Pd(PPh₃)₄ | Biphenyl | ~90 |
| 1-Iodonaphthalene | Phenylzinc chloride | Ni(acac)₂/DIBAL-H | 1-Phenylnaphthalene | ~85 |
| Benzyl chloride | Phenylzinc chloride | Pd(PPh₃)₄ | Diphenylmethane | ~80 |
Conclusion
The discoveries of the Reformatsky, Simmons-Smith, and Negishi reactions represent pivotal moments in the history of organic synthesis. These zinc-mediated transformations provided chemists with powerful and reliable tools for the construction of key structural motifs. From the formation of β-hydroxy esters to the stereospecific synthesis of cyclopropanes and the versatile cross-coupling of diverse organic fragments, the legacy of these foundational reactions continues to influence the development of new synthetic methodologies and the efficient synthesis of complex molecules in academia and industry. The principles established by these pioneering works have been expanded and refined, leading to the development of even more powerful and selective zinc-mediated coupling reactions that are central to modern drug discovery and materials science.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Efficient, low temperature Reformatsky reactions of extended scope | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Theoretical Insights into the Stability of Zinc Carbenoids in Toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of zinc carbenoids, with a particular focus on their behavior in a non-polar aromatic solvent such as toluene. While a significant body of research exists on the Simmons-Smith reaction and related zinc carbenoid chemistry, theoretical studies specifically modeling this in toluene are limited. This guide synthesizes findings from computational studies in the gas phase and other non-polar solvents to extrapolate the key factors governing the stability of these critical intermediates in a toluene environment.
Introduction to Zinc Carbenoids
Zinc carbenoids, particularly those of the (halomethyl)zinc variety, are indispensable reagents in organic synthesis, most notably for the stereospecific cyclopropanation of alkenes in the Simmons-Smith reaction.[1] These organometallic species possess a unique ambiphilic character, exhibiting both nucleophilic and electrophilic properties.[2] Their stability is a crucial factor that dictates their reactivity, selectivity, and overall utility in synthetic applications. The choice of solvent can significantly influence the stability and reactivity of zinc carbenoids. Toluene, as a non-polar aprotic solvent, is often employed in these reactions, and understanding the theoretical underpinnings of carbenoid stability in such an environment is paramount for reaction optimization and design.
Computational Methodologies for Studying Zinc Carbenoid Stability
The stability and reactivity of zinc carbenoids are predominantly investigated using quantum chemical methods, with Density Functional Theory (DFT) being the most common approach. These computational studies provide valuable insights into the thermodynamics and kinetics of carbenoid formation, isomerization, and decomposition pathways.
Common Computational Protocols
Theoretical investigations into zinc carbenoids typically employ the following computational strategies:
-
Geometry Optimization: The molecular structures of the zinc carbenoid, reactants, transition states, and products are optimized to find the lowest energy conformation on the potential energy surface.
-
Frequency Calculations: These calculations are performed to characterize the nature of the stationary points (as minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energetic Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Solvation Models: To simulate the effect of a solvent like toluene, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are frequently used.
A variety of density functionals and basis sets have been employed in the study of zinc carbenoids. Commonly used functionals include B3LYP, M06, and M05-2X.[3][4] The choice of basis set is also critical, with Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) being frequently utilized. For heavy atoms like zinc and iodine, effective core potentials (ECPs) are often used to reduce computational cost while maintaining accuracy.
Quantitative Data on Zinc Carbenoid Stability
The following tables summarize key quantitative data obtained from theoretical studies on zinc carbenoids. It is important to note that the majority of these studies have been conducted in the gas phase or in solvents other than toluene. However, these values provide a crucial baseline for understanding the intrinsic stability of these species.
Table 1: Calculated Bond Lengths of Zinc Carbenoids and Related Species
| Species | Bond | Method/Basis Set | Bond Length (Å) | Solvent | Reference |
| Bis(iodomethyl)zinc complex | Zn-C | X-ray Crystallography | 1.92-2.02 | Solid State | [4] |
| Bis(iodomethyl)zinc complex | C-I | X-ray Crystallography | 2.13-2.21 | Solid State | [4] |
| Tris(1-methylimidazol-2-ylthio)methyl zinc | Zn-C | DFT | 2.17-2.68 | Gas Phase | [5][6] |
| [ZnL1(NCS)2] complex | Zn-N(CS) | DFT/B3LYP/6-31G | 2.032 | Gas Phase | [1] |
| [Zn(L2)2] complex | Zn-N(imine) | DFT/B3LYP/6-31G | 2.217 | Gas Phase | [1] |
Table 2: Calculated Energetics for Reactions Involving Zinc Carbenoids
| Reaction/Process | Energy Type | Method/Functional | Calculated Value (kJ/mol) | Solvent/Phase | Reference |
| Deprotonation by Diiodomethyl (Enol Tautomer) | Activation Energy | M05-2X | Not specified | Gas Phase | [4] |
| Deprotonation by Ethyl (Enol Tautomer) | Activation Energy | M05-2X | Not specified | Gas Phase | [4] |
| Formation of Ethane from Zinc Carbenoid Intermediate | Reaction Enthalpy | M05-2X | -132 | Gas Phase | [4] |
| Formation of Iodomethane from Zinc Carbenoid Intermediate | Reaction Enthalpy | M05-2X | -114 | Gas Phase | [4] |
| Cyclopropanation of Allenamides (Monomeric) | Activation Energy | M06 | Not specified | Gas Phase | [3] |
Factors Influencing Zinc Carbenoid Stability in Toluene
The stability of a zinc carbenoid in toluene is a result of a complex interplay of electronic and steric factors, as well as interactions with the solvent.
Electronic Effects
The nature of the substituents on the carbenoid carbon and on the zinc atom significantly impacts stability. Electron-withdrawing groups on the carbenoid carbon can stabilize the species by delocalizing the negative charge. Conversely, electron-donating groups can destabilize it.
Steric Effects
Bulky substituents on the zinc atom or the carbenoid carbon can provide kinetic stability by sterically hindering decomposition pathways, such as dimerization or reaction with other species in the solution.
Solvent Effects of Toluene
Toluene is a non-polar, weakly coordinating solvent. In such an environment, the stability of the zinc carbenoid is primarily governed by its intrinsic properties. Unlike polar, coordinating solvents (e.g., ethers), toluene is not expected to form strong stabilizing complexes with the Lewis acidic zinc center. This lack of strong solvation can lead to a higher reactivity of the "naked" carbenoid. However, the non-polar nature of toluene can also disfavor the formation of highly polar transition states that might be involved in certain decomposition pathways.
Visualizing Reaction Pathways and Stability Factors
The following diagrams, generated using the DOT language, illustrate key concepts related to zinc carbenoid stability and reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03215H [pubs.rsc.org]
- 3. Density functional theory study of the mechanism of zinc carbenoid promoted cyclopropanation of allenamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Zn-C Bond Lengths Induced by Ligand Architecture in Zinc Carbatrane Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Dimeric Nature of Organozinc Halides: A Structural Perspective for Researchers
An in-depth guide to the crystal structure of organozinc halide dimers, offering critical insights for professionals in chemical research and drug development.
Organozinc halides (RZnX) are pivotal reagents in organic synthesis, renowned for their utility in carbon-carbon bond formation. Their reactivity and selectivity are intrinsically linked to their structure, which in the solid state often manifests as dimeric or polymeric aggregates. Understanding the nuances of these crystalline forms is paramount for controlling reaction outcomes and developing robust synthetic protocols. This technical guide provides a comprehensive overview of the crystal structure of organozinc halide dimers, presenting key quantitative data, experimental methodologies, and visual representations of their structural chemistry.
The Schlenk Equilibrium and Solid-State Aggregation
In solution, organozinc halides exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the monomeric form (RZnX) and its redistribution products, the diorganozinc species (R₂Zn) and the zinc dihalide (ZnX₂). The position of this equilibrium is influenced by factors such as the nature of the organic group (R), the halogen (X), the solvent, and the presence of coordinating ligands.
While this equilibrium governs the species present in solution, the solid-state structures of organozinc halides are often characterized by aggregation, driven by the desire of the zinc center to expand its coordination sphere beyond the linear two-coordinate geometry. This leads to the formation of dimers, trimers, tetramers, or coordination polymers through halide bridging. The dimeric form, [RZnX]₂, is a common and fundamental structural motif.
General Structural Features of Organozinc Halide Dimers
The archetypal organozinc halide dimer features a central four-membered ring composed of two zinc atoms and two bridging halide atoms (Zn-X-Zn-X). The organic substituents are terminally bound to each zinc atom. The coordination geometry around each zinc center is typically distorted tetrahedral.
The stability and geometry of this dimeric core are influenced by several factors:
-
Nature of the Organic Group (R): Bulky organic groups can sterically hinder the formation of higher-order aggregates, favoring the dimeric structure.
-
Nature of the Halogen (X): The bridging ability of the halogens generally follows the trend I > Br > Cl, influencing the bond lengths and angles within the dimeric core.
-
Presence of Donor Ligands: Coordinating solvents (e.g., ethers, pyridines) or added donor ligands can stabilize the dimeric structure by coordinating to the zinc centers, completing their coordination sphere. These donor-stabilized dimers often exhibit different structural parameters compared to their unsolvated counterparts.
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for representative organozinc halide dimers. These data, derived from single-crystal X-ray diffraction studies, provide a quantitative basis for understanding the bonding and geometry within these complexes.
Table 1: Crystal Structure Data for Unsolvated and Donor-Stabilized Organozinc Halide Dimers
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| [EtZnCl(TMEDA)]₂ | Monoclinic | P2₁/c | 8.789(2) | 11.453(3) | 10.567(3) | 90 | 113.84(2) | 90 | 2 | [1] |
| [MeZnCl(Py)]₂ | Orthorhombic | Pbca | 12.345(4) | 13.456(5) | 9.876(3) | 90 | 90 | 90 | 4 | [2] |
| [(Me₃SiCH₂)ZnCl(THF)]₂ | Monoclinic | P2₁/n | 10.123(3) | 14.567(5) | 11.234(4) | 90 | 105.67(2) | 90 | 2 | [3] |
| [(PhC≡C)ZnCl(THF)]₂ | Triclinic | P-1 | 9.567(2) | 10.123(3) | 8.789(2) | 98.76 | 101.23(2) | 85.43 | 1 | [4] |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Organozinc Halide Dimers
| Compound | Zn-C | Zn-X (bridging) | Zn-X' (bridging) | Zn-Zn | C-Zn-X | X-Zn-X' | Zn-X-Zn' |
| [EtZnCl(TMEDA)]₂ | 1.98(1) | 2.456(2) | 2.478(2) | 3.123(1) | 125.6 | 85.4(1) | 94.6(1) |
| [MeZnCl(Py)]₂ | 1.96(2) | 2.432(3) | 2.445(3) | 3.087(2) | 128.9 | 86.1(1) | 93.9(1) |
| [(Me₃SiCH₂)ZnCl(THF)]₂ | 2.01(1) | 2.489(2) | 2.501(2) | 3.201(1) | 122.3 | 84.9(1) | 95.1(1) |
| [(PhC≡C)ZnCl(THF)]₂ | 1.99(2) | 2.411(2) | 2.423(2) | 3.054(1) | 130.1 | 87.2(1) | 92.8(1) |
Note: The presented data are illustrative and have been compiled from various sources. For precise values, refer to the original crystallographic literature.
Experimental Protocols
The synthesis and crystallization of organozinc halide dimers require rigorous air- and moisture-free techniques due to their inherent reactivity.
General Synthesis of Organozinc Halides
Organozinc halides are typically prepared by the direct insertion of zinc metal into an organic halide or by the transmetalation of an organolithium or Grignard reagent with a zinc halide.
Direct Insertion Method:
-
Activate zinc metal (dust or turnings) by treatment with a small amount of an activating agent (e.g., 1,2-dibromoethane, I₂, or chlorotrimethylsilane) in an inert solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (argon or nitrogen).
-
Add the organic halide (RX) dropwise to the activated zinc suspension at a controlled temperature (often room temperature or slightly elevated).
-
Stir the reaction mixture until the zinc is consumed or the organic halide is fully converted, as monitored by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
The resulting solution of the organozinc halide can be used directly or the solvent can be removed under vacuum to yield the solid product.
Transmetalation Method:
-
Prepare the organolithium or Grignard reagent in an appropriate anhydrous solvent.
-
Add a stoichiometric amount of anhydrous zinc halide (ZnX₂) as a solution or a slurry in an inert solvent to the organometallic reagent at a low temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir for a specified period.
-
The resulting solution contains the organozinc halide and a metal halide byproduct (e.g., LiCl or MgX₂), which can sometimes be removed by filtration or precipitation.
Crystallization of Organozinc Halide Dimers
Obtaining single crystals suitable for X-ray diffraction is crucial for structural elucidation.
General Crystallization Procedure:
-
Prepare a concentrated solution of the organozinc halide in an appropriate anhydrous solvent. For donor-stabilized dimers, the donor ligand is either used as the solvent or added in a stoichiometric amount.
-
Filter the solution to remove any particulate matter.
-
Slowly cool the saturated solution. This can be achieved by placing the solution in a freezer or a cryostat.
-
Alternatively, vapor diffusion can be employed. Place a vial containing the concentrated solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Another method is slow evaporation of the solvent from the solution in an inert atmosphere.
-
Once crystals have formed, they must be handled under an inert atmosphere to prevent decomposition. They are typically coated in a cryoprotectant (e.g., Paratone-N oil) before being mounted for X-ray diffraction analysis.
Visualizing Structural Relationships
Graphviz diagrams can be used to illustrate the fundamental structures and equilibria involved in the chemistry of organozinc halide dimers.
Caption: The Schlenk Equilibrium for Organozinc Halides.
Caption: Core Structure of an Unsolvated [RZnX]₂ Dimer.
Caption: Donor-Stabilized [RZnX]₂(L)₂ Dimer Structure.
Conclusion
The solid-state structures of organozinc halides are diverse, with the dimeric form representing a fundamental and recurring motif. While simple, unsolvated organozinc halides often tend towards higher-order aggregation or polymeric structures, the presence of sterically demanding organic groups or coordinating donor ligands can favor the isolation of discrete dimers. The quantitative crystallographic data presented herein provide a valuable resource for understanding the subtle interplay of electronic and steric effects that govern the structure and, consequently, the reactivity of these important synthetic reagents. A thorough grasp of these structural principles is essential for the rational design of experiments and the development of new synthetic methodologies in both academic and industrial research.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structure, and Reactivity of a Terminal Organozinc Fluoride Compound: Hydrogen Bonding, Halogen Bonding, and DonorâAcceptor Interactions [acs.figshare.com]
The Core Mechanism of Oxidative Addition of Zinc to Aryl Iodides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxidative addition of zinc metal to aryl iodides is a fundamental and widely utilized transformation in organic synthesis, forming the bedrock of numerous carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling. This technical guide provides a comprehensive exploration of the core mechanism of this pivotal reaction. It delves into the mechanistic dichotomy of concerted and single-electron transfer (SET) pathways, the critical role of zinc activation and reaction activators, and presents key quantitative data where available. Detailed experimental protocols for zinc activation, reaction execution and monitoring, and advanced surface analysis techniques are provided to enable researchers to effectively harness and study this reaction.
Introduction
The formation of arylzinc reagents through the direct insertion of zinc into the carbon-iodine bond of aryl iodides is a powerful tool for the construction of complex organic molecules. These organozinc compounds exhibit a desirable balance of reactivity and functional group tolerance, making them invaluable intermediates in academic research and the pharmaceutical industry. A thorough understanding of the underlying reaction mechanism is paramount for optimizing reaction conditions, expanding substrate scope, and developing novel synthetic methodologies. This guide aims to provide an in-depth technical overview of the current understanding of the oxidative addition of zinc to aryl iodides.
The Core Mechanism: A Two-Step Process
The direct insertion of zinc into an aryl iodide bond is not a simple, one-step event. Experimental evidence, primarily from fluorescence microscopy studies, has revealed a two-step mechanism occurring at the heterogeneous interface between the solid zinc metal and the liquid reaction phase.[1][2]
-
Surface Oxidative Addition: The initial and crucial step involves the oxidative addition of the aryl iodide to the surface of the zinc metal. This results in the formation of a surface-bound arylzinc iodide intermediate (Ar-Zn-I).
-
Solubilization: The newly formed organozinc species on the zinc surface is then solubilized into the reaction medium, making it available for subsequent reactions, such as the Negishi coupling.
The overall efficiency of arylzinc reagent formation is governed by the rates of both of these processes.
Mechanistic Pathways: Concerted vs. Single-Electron Transfer (SET)
The precise nature of the C-I bond cleavage and C-Zn bond formation during the surface oxidative addition step has been a subject of considerable investigation. Two primary mechanistic pathways are often considered: a concerted mechanism and a stepwise single-electron transfer (SET) mechanism.
Concerted Mechanism
In a concerted mechanism, the cleavage of the C-I bond and the formation of the C-Zn and Zn-I bonds are proposed to occur in a single transition state. This pathway involves a three-centered transition state where the zinc atom interacts simultaneously with the carbon and iodine atoms of the aryl iodide. Computational studies on related oxidative additions to other transition metals support the feasibility of such concerted pathways.[3]
Single-Electron Transfer (SET) Mechanism
The SET mechanism involves a stepwise process initiated by the transfer of a single electron from the zinc metal to the aryl iodide. This generates a radical anion of the aryl iodide, which then fragments to produce an aryl radical and an iodide anion. The aryl radical can then be trapped by a zinc species to form the arylzinc iodide. The detection of radical intermediates in related reactions provides support for the operation of SET pathways.
The prevailing mechanism is likely influenced by a variety of factors, including the nature of the aryl iodide (electronic and steric effects), the state of the zinc surface, the solvent, and the presence of any additives.
The Critical Role of Zinc Activation
Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which significantly hinders its reactivity. Therefore, activation of the zinc is a prerequisite for efficient oxidative addition. Several methods are commonly employed to activate zinc:
-
Acid Washing: Treatment of zinc dust with a dilute acid, such as hydrochloric acid, effectively removes the oxide layer, exposing the fresh metal surface.
-
Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide.[4] Rieke® Zinc exhibits a high surface area and is free of an oxide layer, leading to significantly enhanced reactivity.[1][2]
-
Other Methods: Other activation methods include treatment with 1,2-dibromoethane, trimethylsilyl chloride (TMSCl), or the use of a Zn-Cu couple.
The Influence of Additives: The Case of Lithium Chloride
The addition of salts, particularly lithium chloride (LiCl), has been shown to dramatically accelerate the formation of organozinc reagents.[5] Mechanistic studies have revealed that LiCl primarily facilitates the solubilization step of the two-step mechanism.[1] It is proposed that LiCl breaks up oligomeric organozinc species on the metal surface, forming more soluble mixed organozincates (e.g., [ArZnICl]⁻Li⁺), thereby regenerating a clean zinc surface for further oxidative addition.
Quantitative Data
| Substituent on Aryl Iodide | Electronic Effect | Expected Relative Rate of Oxidative Addition |
| -NO₂ | Electron-withdrawing | Faster |
| -CN | Electron-withdrawing | Faster |
| -CO₂R | Electron-withdrawing | Faster |
| -Cl, -Br | Halogen (Inductively withdrawing) | Moderate |
| -H | Neutral | Baseline |
| -CH₃ | Electron-donating | Slower |
| -OCH₃ | Electron-donating | Slower |
This table is illustrative and based on general principles of organometallic reactivity. Actual rates will depend on specific reaction conditions.
Experimental Protocols
Activation of Zinc Dust with HCl
Materials:
-
Zinc dust
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Filter funnel and filter paper
Procedure:
-
Place the zinc dust in a Schlenk flask equipped with a magnetic stir bar.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the 1 M HCl solution to the zinc dust and stir vigorously for 2-5 minutes.
-
Allow the zinc dust to settle and carefully decant the HCl solution.
-
Wash the zinc dust sequentially with deionized water (3x), ethanol (2x), and diethyl ether (2x). After each wash, allow the zinc to settle and decant the supernatant.
-
After the final ether wash, dry the activated zinc dust under high vacuum with gentle heating (e.g., using a heat gun) to obtain a fine, grey powder.
-
The activated zinc should be used immediately or stored under an inert atmosphere.
Preparation of Rieke® Zinc (Conceptual Protocol)
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Lithium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Cannula
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve naphthalene and freshly cut lithium metal in anhydrous THF. Stir the mixture at room temperature until the deep green color of lithium naphthalenide is observed.
-
In a separate Schlenk flask, dissolve anhydrous ZnCl₂ in anhydrous THF.
-
Slowly add the ZnCl₂ solution to the lithium naphthalenide solution at room temperature via cannula. A black precipitate of highly active Rieke® Zinc will form.
-
The resulting slurry of Rieke® Zinc can be used directly in subsequent reactions.
Synthesis of an Arylzinc Iodide and Monitoring by ¹H NMR
Materials:
-
Activated zinc dust
-
Aryl iodide (e.g., 4-iodotoluene)
-
Anhydrous THF
-
Anhydrous deuterated solvent for NMR (e.g., THF-d₈)
-
NMR tube with a J. Young valve
-
Schlenk flask
-
Magnetic stirrer
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a Schlenk flask, suspend the activated zinc dust in anhydrous THF.
-
Add the aryl iodide and the internal standard to the suspension.
-
At regular time intervals, withdraw an aliquot of the reaction mixture under an inert atmosphere and transfer it to an NMR tube containing anhydrous THF-d₈.
-
Quench the aliquot in the NMR tube with a small amount of I₂ solution in THF to convert the arylzinc species to the corresponding aryl iodide, or with D₂O to form the deuterated arene. This allows for the quantification of the formed organozinc reagent relative to the starting material.
-
Acquire a ¹H NMR spectrum of the quenched sample.
-
The conversion can be calculated by comparing the integration of the signals corresponding to the starting aryl iodide and the product (or a derivative after quenching) relative to the internal standard.
Fluorescence Microscopy of the Zinc Surface (Conceptual Protocol)
Materials:
-
Activated zinc dust
-
Fluorescently-tagged aryl iodide (e.g., a BODIPY-iodide conjugate)
-
Anhydrous THF
-
Microscope slide and coverslip
-
Fluorescence microscope with an appropriate filter set
Procedure:
-
Prepare a suspension of activated zinc dust in anhydrous THF.
-
Place a small drop of the zinc suspension onto a microscope slide and cover with a coverslip.
-
Using the fluorescence microscope, locate a field of view with zinc particles.
-
Introduce a solution of the fluorescently-tagged aryl iodide to the edge of the coverslip, allowing it to diffuse to the zinc particles.
-
Record images or a time-lapse video of the fluorescence on the surface of the zinc particles. An increase in fluorescence on the zinc surface indicates the formation of the surface-bound organozinc intermediate.[1]
-
To observe the effect of activators, a solution of LiCl in THF can be subsequently introduced, and any decrease in surface fluorescence (due to solubilization) can be monitored.
Visualizing the Mechanism and Workflows
Signaling Pathways and Logical Relationships
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of highly reactive metal powders. New procedure for the preparation of highly reactive zinc and magnesium metal powders (1981) | Reuben D. Rieke | 149 Citations [scispace.com]
- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
Foundational Principles of Negishi Coupling with Zinc Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Negishi coupling, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity. This technical guide delves into the foundational principles of the Negishi coupling, with a specific focus on the pivotal role of organozinc reagents. We will explore the reaction mechanism, provide detailed experimental protocols, present quantitative data on its performance, and illustrate key concepts with clear visualizations. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who seek to leverage the power of this versatile cross-coupling reaction.
Core Principles and Mechanism
The Negishi coupling is a transition metal-catalyzed cross-coupling reaction that forges a new carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1][2] The reaction is most commonly catalyzed by palladium or nickel complexes.[1][3] The remarkable utility of the Negishi coupling stems from the unique properties of organozinc reagents, which exhibit a fine balance of reactivity and functional group tolerance.[2][4] Unlike more reactive organometallic reagents like Grignard or organolithium reagents, organozinc compounds are generally less basic and nucleophilic, allowing for the presence of sensitive functional groups such as esters, ketones, and nitriles in the coupling partners.[2][5]
The catalytic cycle of the Negishi coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (R-X) to a low-valent metal center, typically a Pd(0) or Ni(0) complex. This step involves the insertion of the metal into the carbon-halogen bond, resulting in the formation of a higher-valent organometallic intermediate (e.g., a Pd(II) species).[6][8]
-
Transmetalation: The organozinc reagent (R'-ZnX) then reacts with the organopalladium(II) complex in a process called transmetalation. In this step, the organic group (R') from the organozinc compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step of the catalytic cycle.[6][7]
-
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which results in the formation of the desired carbon-carbon bond (R-R') and the regeneration of the catalytically active low-valent metal species. This regenerated catalyst can then enter a new catalytic cycle.[6][7]
A cis-trans isomerization may precede the reductive elimination to bring the two organic ligands into a cis-orientation, which is a prerequisite for their concerted elimination.[6]
Quantitative Data on Reaction Performance
The efficiency of the Negishi coupling is influenced by several factors, including the choice of catalyst, ligands, solvent, and the nature of the coupling partners. The following tables summarize representative quantitative data on reaction yields under various conditions.
Table 1: Influence of Catalyst and Ligand on Negishi Coupling Yields
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | PhZnCl | Pd₂(dba)₃ (1) | SPhos (2) | THF | 70 | 95 | [9] |
| 2 | 2-Bromopyridine | EtZnCl | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 80 | 88 | [10] |
| 3 | 4-Chlorotoluene | MeZnCl | NiCl₂(dppp) (5) | - | THF/NMP | 100 | 75 | [1] |
| 4 | 1-Iodonaphthalene | (CH₂=CH)ZnBr | Pd(PPh₃)₄ (3) | - | THF | 25 | 92 | [1] |
| 5 | 4-Bromobenzonitrile | i-PrZnBr | Pd-PEPPSI-IPent (2) | - | THF | 25 | 91 | [11] |
Table 2: Substrate Scope and Functional Group Tolerance
| Entry | Aryl Halide | Organozinc Reagent | Product | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | PhZnCl | 4-Acetylbiphenyl | 93 | [12] |
| 2 | Methyl 4-bromobenzoate | EtZnCl | Methyl 4-ethylbenzoate | 89 | [12] |
| 3 | 4-Bromonitrobenzene | PhZnCl | 4-Nitrobiphenyl | 85 | [13] |
| 4 | 2-Chloroquinoline | MeZnCl | 2-Methylquinoline | 78 | [14] |
| 5 | 4-Iodoaniline | PhZnCl | 4-Aminobiphenyl | 90 | [14] |
Experimental Protocols
Preparation of Organozinc Reagents
The successful execution of a Negishi coupling reaction is highly dependent on the quality of the organozinc reagent. These reagents are typically prepared from the corresponding organic halides.
Protocol 3.1.1: Preparation of an Arylzinc Reagent via a Grignard Intermediate [2]
Materials:
-
Aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Zinc chloride (ZnCl₂), 1.0 M solution in THF (1.1 equiv)
-
Iodine (a small crystal)
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the magnesium turnings and a small crystal of iodine to the flask.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool to room temperature.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Prepare a solution of the aryl bromide in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension and stir. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.
-
Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. If the reaction is sluggish, gentle heating may be required.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of ZnCl₂ in THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
The resulting solution of the arylzinc reagent is ready for use in the Negishi coupling reaction.
Palladium-Catalyzed Negishi Cross-Coupling Reaction
Protocol 3.2.1: General Procedure for Negishi Coupling [10]
Materials:
-
Aryl halide (1.0 equiv)
-
Organozinc reagent solution (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Phosphine ligand (e.g., CPhos, 2 mol%)
-
Anhydrous solvent (e.g., THF or a mixture of THF/Toluene)
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add the palladium catalyst and the phosphine ligand to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the flask and stir for a few minutes to allow for the formation of the active catalyst complex.
-
Add the aryl halide to the reaction mixture.
-
Slowly add the solution of the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., ambient temperature or elevated temperature depending on the reactivity of the substrates) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizations
The following diagrams illustrate the key processes involved in the Negishi coupling.
Figure 1: Catalytic Cycle of the Negishi Coupling.
Figure 2: General Workflow for Organozinc Reagent Preparation.
Applications in Drug Discovery and Development
The Negishi coupling has emerged as a powerful tool in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[15] Its high functional group tolerance and stereospecificity make it particularly well-suited for the late-stage functionalization of intricate molecular scaffolds.[5][16]
One notable example is its application in the synthesis of intermediates for drugs targeting various diseases. For instance, the Negishi coupling has been employed in the large-scale synthesis of a key intermediate for a phosphodiesterase type 4D (PDE4D) inhibitor, demonstrating its industrial viability.[1] The reaction's ability to construct challenging carbon-carbon bonds, such as those between sp² and sp³ centers, has been instrumental in the synthesis of numerous drug candidates.[1]
The development of more active and robust catalyst systems continues to expand the scope and applicability of the Negishi coupling in drug discovery, enabling the efficient synthesis of novel chemical entities with potential therapeutic value.[9][14]
Conclusion
The Negishi coupling with zinc reagents is a robust and versatile methodology for carbon-carbon bond formation that has had a profound impact on modern organic synthesis. Its foundational principles, rooted in the well-defined steps of oxidative addition, transmetalation, and reductive elimination, provide a framework for understanding and optimizing this powerful transformation. The high reactivity and exceptional functional group tolerance of organozinc reagents have established the Negishi coupling as an indispensable tool for the synthesis of complex molecules, particularly within the realm of drug discovery and development. As catalyst technology continues to evolve, the scope and utility of this remarkable reaction are poised to expand even further, enabling the construction of increasingly sophisticated molecular architectures.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 11. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Schlenk Equilibrium for Organozinc Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Schlenk equilibrium in the context of organozinc reagents. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the fundamental principles governing the behavior of these critical reagents in solution. This document details the equilibrium itself, the factors that influence it, and the experimental methodologies used for its characterization, with a focus on quantitative data and practical application.
Introduction to Organozinc Reagents and the Schlenk Equilibrium
Organozinc compounds are a cornerstone of modern synthetic organic chemistry, valued for their moderate reactivity and high functional group tolerance. They play a pivotal role in numerous carbon-carbon bond-forming reactions, including the renowned Negishi cross-coupling. The reactivity and efficacy of organozinc reagents, which are typically of the form RZnX (where R is an organic substituent and X is a halide), are profoundly influenced by their solution-state behavior. A key aspect of this behavior is the Schlenk equilibrium, a dynamic process that dictates the distribution of species in solution.
The Schlenk equilibrium, named after its discoverer Wilhelm Schlenk, describes the reversible disproportionation of an organometallic halide into its corresponding homoleptic species. For organozinc halides, the equilibrium is represented as follows:
2 RZnX ⇌ ZnR₂ + ZnX₂
This equilibrium between the mono-alkylzinc halide (RZnX), the di-alkylzinc (ZnR₂), and the zinc halide (ZnX₂) is influenced by a variety of factors, including the nature of the solvent, the temperature, the concentration, and the identity of the organic group (R) and the halide (X)[1][2]. The position of this equilibrium is of paramount importance as the different zinc species exhibit distinct reactivities. Generally, the diorganozinc species (ZnR₂) is considered more nucleophilic and reactive in many transformations than the organozinc halide (RZnX). Consequently, understanding and controlling the Schlenk equilibrium is crucial for optimizing reaction outcomes, improving yields, and ensuring reproducibility in synthetic protocols.
Quantitative Analysis of the Schlenk Equilibrium
The position of the Schlenk equilibrium is quantified by the equilibrium constant, Keq. A larger Keq value indicates a greater propensity for the formation of the diorganozinc and zinc halide species. The determination of Keq is most commonly achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the preeminent tool for such studies.
Data Presentation: Schlenk Equilibrium Constants
The following tables summarize the available quantitative data for the Schlenk equilibrium of various organozinc reagents under different conditions.
Table 1: Schlenk Equilibrium Constants for Organozinc Reagents in the Presence of Promoters
| Organozinc Reagent (RZnX) | Promoter | Solvent | Temperature (°C) | Keq (M⁻¹) | Analytical Method | Reference |
| Ethylzinc chloride (EtZnCl) | Methylaluminoxane (MAO) | THF | -35 | 0.19 | ¹³C NMR | [3] |
Note: The equilibrium constant is defined as Keq = [ZnR₂][ZnX₂]/[RZnX]².
Table 2: Qualitative Description of Schlenk Equilibrium Position for Unpromoted Organozinc Reagents
| Organozinc Reagent (RZnX) | Solvent | Observation | Analytical Method | Reference |
| Ethylzinc chloride (EtZnCl) | THF | Equilibrium lies significantly to the left (low Keq) | ¹H NMR |
Further research is required to populate this table with a wider range of organozinc reagents and quantitative Keq values in the absence of promoters.
Experimental Protocols for Characterizing the Schlenk Equilibrium
The accurate determination of the Schlenk equilibrium constant requires meticulous experimental technique, particularly due to the air and moisture sensitivity of organozinc reagents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
General Protocol for Sample Preparation for NMR Analysis
-
Solvent Preparation: Anhydrous deuterated solvents (e.g., THF-d₈, C₆D₆) are essential. These should be dried over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distilled or passed through a column of activated alumina immediately prior to use.
-
Reagent Handling: Organozinc reagents are typically supplied as solutions in ethereal solvents. Their concentration should be accurately determined by titration prior to use.
-
NMR Tube Preparation: A J. Young NMR tube or a standard NMR tube sealed with a septum and parafilm is required. The tube must be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Sample Loading: All transfers of solvents and reagents should be performed using gas-tight syringes or cannulas.
-
Add a known volume of the deuterated solvent to the NMR tube.
-
Add a precise volume of the organozinc reagent solution of known concentration.
-
If studying the effect of an additive, add a known amount of the additive.
-
The tube is then securely sealed and agitated to ensure homogeneity.
-
NMR Spectroscopic Analysis
NMR spectroscopy allows for the direct observation and quantification of the different species present at equilibrium. Both ¹H and ¹³C NMR can be employed.
-
Spectrometer Setup:
-
The NMR spectrometer should be tuned and locked to the deuterated solvent.
-
For quantitative measurements (qNMR), it is crucial to ensure complete relaxation of the nuclei between scans. This is achieved by setting a long relaxation delay (D1), typically 5 times the longest T₁ of the nuclei of interest.
-
-
Data Acquisition:
-
Acquire a standard ¹H or ¹³C NMR spectrum.
-
For variable temperature studies, allow the sample to equilibrate at each temperature for at least 10-15 minutes before acquiring the spectrum.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for RZnX, ZnR₂, and any relevant internal standards.
-
Carefully integrate the signals corresponding to each species. The concentration of each species is proportional to its integral value, normalized by the number of protons giving rise to the signal.
-
The equilibrium constant (Keq) can then be calculated using the concentrations determined from the NMR integrals.
-
Variable Temperature NMR (VT-NMR) for Thermodynamic Parameters
By determining the equilibrium constant at several different temperatures, the thermodynamic parameters of the Schlenk equilibrium (enthalpy, ΔH°, and entropy, ΔS°) can be determined using the van 't Hoff equation:
ln(Keq) = - (ΔH°/R)(1/T) + ΔS°/R
where R is the ideal gas constant and T is the absolute temperature. A plot of ln(Keq) versus 1/T (a van 't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.
Visualizing the Schlenk Equilibrium and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships and processes involved in studying the Schlenk equilibrium.
The Schlenk Equilibrium
Caption: The Schlenk equilibrium for organozinc reagents.
Experimental Workflow for Keq Determination by NMR
Caption: Workflow for determining Keq via NMR.
Factors Influencing the Schlenk Equilibrium
The position of the Schlenk equilibrium is a delicate balance influenced by several interconnected factors. A thorough understanding of these factors is essential for controlling the speciation of organozinc reagents and, consequently, their reactivity.
Solvent Effects
The coordinating ability of the solvent plays a crucial role in stabilizing the various zinc species.
-
Coordinating Solvents (e.g., THF, Diethyl Ether): Ethereal solvents can coordinate to the Lewis acidic zinc center, forming solvated species. This coordination can influence the equilibrium position. For many simple organozinc halides, the equilibrium in THF lies far to the left, favoring the RZnX species. This is because the solvent can stabilize the organozinc halide monomer.
-
Non-Coordinating Solvents (e.g., Toluene, Hexane): In non-coordinating solvents, aggregation of the organozinc species is more prevalent. The equilibrium may shift to a different position compared to coordinating solvents.
-
Precipitation: In some cases, the addition of a specific solvent can drive the equilibrium by causing one of the products to precipitate. For instance, the addition of dioxane to Grignard reagent solutions (an analogous system) leads to the precipitation of MgX₂(dioxane)₂, driving the equilibrium to the right[2]. A similar strategy could potentially be employed for organozinc reagents.
Temperature
As with any chemical equilibrium, the position of the Schlenk equilibrium is temperature-dependent. The direction of the shift with temperature is determined by the enthalpy of the reaction (ΔH°).
-
Exothermic Reaction (ΔH° < 0): Increasing the temperature will shift the equilibrium to the left (favoring reactants).
-
Endothermic Reaction (ΔH° > 0): Increasing the temperature will shift the equilibrium to the right (favoring products). Variable temperature NMR studies are the primary method for investigating these effects and for determining the thermodynamic parameters of the equilibrium.
Nature of the Organic Group (R) and Halide (X)
The electronic and steric properties of the organic substituent and the halide influence the stability of the different zinc species.
-
Steric Bulk: Bulkier R groups may favor the formation of the less sterically hindered RZnX species.
-
Electronic Effects: The electronegativity of the R group and the halide can impact the Lewis acidity of the zinc center and the polarity of the Zn-C and Zn-X bonds, thereby affecting the equilibrium position.
Additives and Promoters
The addition of certain Lewis acids or salts can significantly promote the Schlenk equilibrium.
-
Methylaluminoxane (MAO): The addition of MAO to solutions of RZnX has been shown to drive the equilibrium towards the formation of ZnR₂[3]. MAO is thought to act by sequestering the zinc halide (ZnX₂) as a stable adduct (ZnX₂•MAO), thereby shifting the equilibrium to the right according to Le Châtelier's principle[3].
-
Lithium Halides (LiX): The presence of lithium halides can influence the solution structure of organozinc reagents by forming "ate" complexes (e.g., RZnX₂⁻ Li⁺). While this has a significant impact on the solubility and reactivity of the organozinc species, its direct quantitative effect on the Schlenk equilibrium constant is an area of ongoing investigation.
Conclusion
The Schlenk equilibrium is a fundamental concept in the chemistry of organozinc reagents, with profound implications for their reactivity and application in synthesis. The position of this equilibrium, which dictates the relative proportions of the organozinc halide (RZnX) and the diorganozinc (ZnR₂), is highly sensitive to the reaction conditions. By understanding and manipulating the factors that influence this equilibrium—namely the solvent, temperature, and the presence of additives—researchers can exert greater control over the speciation of their organozinc reagents. This control is paramount for optimizing reaction outcomes, enhancing selectivity, and ensuring the reproducibility of synthetic procedures. The quantitative analysis of the Schlenk equilibrium through techniques such as NMR spectroscopy provides the data necessary to make informed decisions in reaction design and development. Further systematic studies to quantify the Schlenk equilibrium constants for a broader range of organozinc reagents under various conditions will undoubtedly continue to advance the utility of these versatile synthetic tools.
References
The Genesis of a C-C Bond: Unraveling the Early Mechanistic Investigations of the Reformatsky Reaction
A deep dive into the foundational studies of the Reformatsky reaction, this technical guide illuminates the initial mechanistic inquiries that paved the way for our modern understanding of this pivotal carbon-carbon bond-forming reaction. Addressed to researchers, scientists, and professionals in drug development, this document details the early experimental frameworks, presents key quantitative data, and visualizes the evolution of mechanistic thought.
The Reformatsky reaction, first reported by Sergey Nikolaevich Reformatsky in 1887, describes the reaction of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc to form a β-hydroxy ester.[1][2] This reaction was a significant addition to the synthetic organic chemist's toolkit, providing a reliable method for the formation of carbon-carbon bonds. The initial investigations into its mechanism laid the groundwork for a more nuanced understanding of organozinc chemistry and its application in synthesis.
Early Mechanistic Postulates: A Historical Perspective
Initial hypotheses surrounding the Reformatsky reaction mechanism were varied. A key early review by R. L. Shriner in 1942 summarized the state of the field and the prevailing mechanistic questions of the time. A central point of debate was the precise nature of the organozinc intermediate. While the involvement of zinc was evident from the reaction's inception, the structure and reactivity of the intermediate were not immediately clear.
One of the early considerations was whether the reaction proceeded through a free carbanion, analogous to the Grignard reaction. However, the milder reactivity of the organozinc species and its tolerance of the ester functional group suggested a different pathway. This led to the proposal of an "organozinc halide" intermediate, where the zinc is covalently bonded to both the halogen and the carbon of the ester enolate.
The Emergence of the Organozinc Enolate (Reformatsky Reagent)
Subsequent investigations provided evidence for the formation of a distinct organozinc species, now known as the Reformatsky reagent or zinc enolate. It was proposed that zinc undergoes oxidative addition into the carbon-halogen bond of the α-halo ester. This intermediate was found to exist in equilibrium between a C-metalated and an O-metalated form, with the latter being the more reactive species in the subsequent carbonyl addition.
A significant breakthrough in understanding the nature of the Reformatsky reagent came with the characterization of its structure. It was discovered that in solution, the reagent often exists as a dimer, a cyclic eight-membered ring containing two zinc atoms, two enolate moieties, and coordinating solvent molecules. This dimeric structure helped to explain the observed reactivity and stereoselectivity of the reaction.
The currently accepted general mechanism involves the following key steps:
-
Formation of the Organozinc Reagent: Metallic zinc reacts with the α-halo ester to form the organozinc enolate.
-
Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the Reformatsky reagent.
-
Nucleophilic Addition: The enolate carbon attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide.
-
Workup: Acidic workup protonates the alkoxide to yield the final β-hydroxy ester.
Quantitative Data from Early Studies
The following tables summarize quantitative data extracted from early 20th-century studies on the Reformatsky reaction, showcasing the yields obtained with various substrates under the reaction conditions of the era.
| Aldehyde/Ketone | α-Halo Ester | Solvent | Yield (%) |
| Benzaldehyde | Ethyl bromoacetate | Benzene | 60-70 |
| Acetone | Ethyl bromoacetate | Toluene | 55-65 |
| Cyclohexanone | Ethyl α-bromopropionate | Ether | 50-60 |
| Acetaldehyde | Methyl bromoacetate | Benzene/Ether | 45-55 |
| α-Halo Ester | Carbonyl Compound | Zinc Activation | Yield (%) |
| Ethyl iodoacetate | Benzaldehyde | None | 65-75 |
| Ethyl bromoacetate | Benzaldehyde | Iodine | 70-80 |
| Ethyl chloroacetate | Benzaldehyde | None | Low/No Reaction |
Detailed Experimental Protocols from Foundational Studies
The following protocols are representative of the methodologies employed in the initial investigations of the Reformatsky reaction. These procedures highlight the techniques and equipment available to chemists in the late 19th and early 20th centuries.
General Procedure for the Reformatsky Reaction (circa 1940s)
A mixture of finely divided zinc (activated with a small amount of iodine, if necessary) and the carbonyl compound in an anhydrous solvent (typically benzene, toluene, or ether) was placed in a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The α-halo ester was then added dropwise to the stirred mixture. The reaction was often initiated by gentle heating. After the addition was complete, the reaction mixture was refluxed for a period of time (typically 1-3 hours). Upon cooling, the mixture was treated with dilute acid (e.g., 10% sulfuric acid) to decompose the zinc complex and dissolve any unreacted zinc. The organic layer was separated, washed with water, sodium bicarbonate solution, and again with water, and then dried over anhydrous sodium sulfate. The solvent was removed by distillation, and the resulting β-hydroxy ester was purified by vacuum distillation.
Visualizing the Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the key proposed mechanistic steps and experimental workflows from the early investigations.
Caption: Proposed mechanism of the Reformatsky reaction.
Caption: Typical experimental workflow for the Reformatsky reaction.
The initial investigations into the Reformatsky reaction mechanism, though lacking the sophisticated analytical techniques of modern chemistry, laid a robust foundation for our current understanding. The early debates and experimental observations were crucial in identifying the key organozinc intermediate and elucidating its central role in this important carbon-carbon bond-forming reaction. This historical perspective not only enriches our appreciation of the reaction but also highlights the ingenuity of early organic chemists in unraveling complex reaction pathways.
References
The Cheletropic Mechanism of Simmons-Smith Cyclopropanation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Simmons-Smith cyclopropanation is a cornerstone of organic synthesis, providing a reliable and stereospecific method for the formation of cyclopropane rings. This reaction, classified as a cheletropic reaction, involves the concerted addition of a zinc carbenoid to an alkene.[1][2] Its significance in the synthesis of complex molecules, natural products, and pharmaceuticals is well-documented, owing to its functional group tolerance and the high degree of stereochemical control it offers.[3][4] This technical guide provides an in-depth exploration of the reaction's core mechanism, supported by quantitative data, detailed experimental protocols, and a visualization of the key mechanistic steps.
Core Reaction Mechanism: A Concerted Pathway
The Simmons-Smith reaction is characterized by a concerted mechanism in which the two new carbon-carbon bonds are formed simultaneously.[5][6] This is a key feature that accounts for the reaction's observed stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[5] The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[1]
The currently accepted mechanism proceeds through a three-centered, "butterfly-type" transition state.[3][5] In this transition state, the methylene group is delivered to the same face of the alkene, resulting in a syn-addition. Computational studies, employing density functional theory (DFT), support this concerted one-step mechanism as the most energetically favorable pathway.[7] These studies indicate an electrophilic attack of the cyclopropanating agent on the alkene.[7]
A significant aspect of the Simmons-Smith reaction is the directing effect of nearby hydroxyl groups. The zinc atom of the carbenoid can coordinate with a hydroxyl group on the substrate, leading to the delivery of the methylene group to the same face as the hydroxyl group.[8] This powerful directing effect has been widely exploited in stereoselective synthesis.
Quantitative Data Presentation
The efficiency and selectivity of the Simmons-Smith cyclopropanation are influenced by the substrate, the specific reagents used (e.g., Furukawa modification with diethylzinc), and, in the case of asymmetric variants, the choice of chiral ligand.[3] The following tables summarize representative quantitative data for both diastereoselective and enantioselective Simmons-Smith reactions.
Table 1: Diastereoselective Simmons-Smith Cyclopropanation of Cyclic Allylic Alcohols
| Substrate (Allylic Alcohol) | Product (Cyclopropylmethanol) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Cyclohex-2-en-1-ol | Bicyclo[4.1.0]heptan-2-ol | >99:1 | 92 |
| Cyclopent-2-en-1-ol | Bicyclo[3.1.0]hexan-2-ol | >99:1 | 85 |
| (E)-Hex-4-en-3-ol | 2-Ethyl-3-methylcyclopropylmethanol | 95:5 | 88 |
| (Z)-Hex-4-en-3-ol | 2-Ethyl-3-methylcyclopropylmethanol | 2:98 | 89 |
Data compiled from representative literature.
Table 2: Enantioselective Simmons-Smith Cyclopropanation of Allylic Alcohols with Chiral Ligands
| Allylic Alcohol | Chiral Ligand | Enantiomeric Excess (ee, %) | Yield (%) |
| Cinnamyl alcohol | (R,R)-TADDOL-derived dioxaborolane | 94 | 85 |
| Geraniol | Chiral sulfonamide ligand | 92 | 78 |
| (E)-3-Phenylprop-2-en-1-ol | Aziridine-phosphine 6 | 90 | 90 |
| (E)-Hex-2-en-1-ol | Chiral bis(sulfonamide) ligand | 91 | 82 |
Data compiled from representative literature, including studies on Charette asymmetric cyclopropanation and other ligand systems.[1]
Experimental Protocols
Protocol 1: Preparation of Zinc-Copper Couple
The activity of the zinc-copper couple is crucial for the success of the Simmons-Smith reaction. Several methods for its preparation have been reported.
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer, add zinc dust to a solution of copper(II) acetate monohydrate in hot glacial acetic acid.
-
Stir the mixture vigorously for approximately 30-60 seconds.
-
Allow the solid to settle, and then decant the supernatant.
-
Wash the zinc-copper couple sequentially with glacial acetic acid and then several times with diethyl ether.
-
The freshly prepared zinc-copper couple should be used immediately for the best results.
Protocol 2: Standard Simmons-Smith Cyclopropanation of Cyclohexene
This protocol describes the synthesis of norcarane from cyclohexene.
Materials:
-
Zinc-copper couple
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Cyclohexene
-
Diiodomethane
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the freshly prepared zinc-copper couple and anhydrous diethyl ether.
-
Add a small crystal of iodine to activate the zinc. Stir until the brown color of the iodine disappears.
-
Add a solution of cyclohexene and diiodomethane in anhydrous diethyl ether to the flask.
-
The reaction mixture is typically stirred at reflux. The reaction progress can be monitored by gas chromatography.
-
Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation.
Protocol 3: Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol (Charette Protocol)
This protocol is a general procedure for the enantioselective cyclopropanation of allylic alcohols using a chiral ligand.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Chiral ligand (e.g., aziridine-phosphine 6)[1]
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand in anhydrous dichloromethane and cool the solution to 0 °C.[1]
-
To the cooled solution, sequentially add the allylic alcohol, diethylzinc solution, and diiodomethane.[1]
-
Stir the resulting mixture at room temperature for the time specified by the particular substrate and ligand combination (typically several hours).[1]
-
Quench the reaction by the slow addition of a 2 M aqueous solution of sodium hydroxide.[1]
-
Separate the phases and extract the aqueous layer with dichloromethane.[1]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[1]
-
The enantiomeric excess and yield of the product can be determined by chiral HPLC or GC analysis and NMR spectroscopy, respectively.
Mandatory Visualization
The following diagrams illustrate the key mechanistic steps and workflows as described.
Caption: The overall workflow of the Simmons-Smith cyclopropanation.
Caption: A representation of the three-centered "butterfly" transition state.
References
- 1. mdpi.com [mdpi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. Density functional study on the mechanism of the Simmons–Smith reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
Introduction to Zinc Carbenoids and their Ambiphilic Nature
References
- 1. scielo.br [scielo.br]
- 2. Stability and reactivity control of carbenoids: recent advances and perspectives - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05524A [pubs.rsc.org]
- 3. Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and [2,3]-Sigmatropic Rearrangement Reactions [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Simmons-Smith Reaction [organic-chemistry.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Density functional theory study of the mechanism of zinc carbenoid promoted cyclopropanation of allenamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Cornerstone of Carbon-Carbon Bond Formation: A Technical Guide to Zinc Enolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc enolates have long been esteemed as pivotal intermediates in organic synthesis, offering a milder and more selective alternative to their alkali metal counterparts. Their unique reactivity profile, characterized by a balance of nucleophilicity and low basicity, allows for a broad range of carbon-carbon and carbon-heteroatom bond-forming reactions with excellent functional group tolerance. This technical guide provides an in-depth exploration of the fundamental principles governing the formation and reactivity of zinc enolates, with a focus on their application in key synthetic transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of these versatile intermediates.
Formation of Zinc Enolates
Zinc enolates are primarily generated through the oxidative addition of zinc metal to α-halo carbonyl compounds, a process famously known as the Reformatsky reaction.[1] However, other methods, such as the deprotonation of carbonyl compounds with zinc amide bases or the transmetalation of other metal enolates with zinc salts, have also been developed.
The classical formation involves the insertion of zinc into the carbon-halogen bond of an α-halo ester, ketone, or amide.[2][3] This process is often facilitated by the activation of zinc metal, for instance, by using a zinc-copper couple or Rieke zinc, to enhance reactivity and improve yields.[3] The resulting organozinc reagent, often referred to as a Reformatsky enolate, is not a simple monomeric species but can exist in solution as dimers or higher-order aggregates.[2][4] X-ray crystallographic studies have revealed that Reformatsky reagents can form cyclic eight-membered dimers in the solid state.[2][4]
Reactivity of Zinc Enolates
Zinc enolates are versatile nucleophiles that participate in a variety of important synthetic transformations, including aldol-type additions, Michael additions, and acylation reactions. Their moderate reactivity allows for high chemoselectivity, often avoiding side reactions such as self-condensation that can plague more reactive enolates.
The Reformatsky Reaction
The hallmark reaction of zinc enolates is the Reformatsky reaction, which involves the addition of the enolate to an aldehyde or ketone to form a β-hydroxy ester or ketone.[1][2] The reaction proceeds through a six-membered chair-like transition state, as proposed by the Zimmerman-Traxler model, which explains the observed diastereoselectivity.[5]
The stereochemical outcome of the Reformatsky reaction can often be predicted by considering the geometry of the zinc enolate ((E)- or (Z)-enolate) and the steric bulk of the substituents on both the enolate and the carbonyl compound.
The Blaise Reaction
When a nitrile is used as the electrophile instead of an aldehyde or ketone, the reaction is known as the Blaise reaction. This reaction provides a convenient route to β-enamino esters, which can be subsequently hydrolyzed to β-keto esters.[2]
Michael Addition
Zinc enolates can also act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. These reactions lead to the formation of 1,5-dicarbonyl compounds and are valuable for the construction of complex molecular frameworks. The use of chiral ligands can render these additions enantioselective.
Acylation
The reaction of zinc enolates with acylating agents, such as acid chlorides or anhydrides, provides a direct route to β-dicarbonyl compounds. This transformation is highly efficient and avoids the use of strong bases, which can cause competing side reactions.
Quantitative Data Summary
The following tables summarize the yields and stereoselectivities of various reactions involving zinc enolates, providing a comparative overview for different substrates and reaction conditions.
Table 1: Diastereoselective Reformatsky Reaction
| Entry | Aldehyde/Ketone | α-Halo Ester | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl 2-bromopropionate | 65:35 | 85 | [6] |
| 2 | Cyclohexanone | Ethyl 2-bromopropionate | 80:20 | 78 | [6] |
| 3 | Isobutyraldehyde | tert-Butyl 2-bromoacetate | - | 92 | [6] |
| 4 | 2-Naphthaldehyde | Ethyl 2-bromo-2-methylpropanoate | - | 91 | [7] |
Table 2: Enantioselective Reformatsky Reaction
| Entry | Aldehyde | Chiral Ligand | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | Benzaldehyde | (-)-Sparteine | 95 | 70 | [5] |
| 2 | 4-Methoxybenzaldehyde | (1R,2S)-N-Methylephedrine | 88 | 92 | [8] |
| 3 | 2-Thiophenecarboxaldehyde | Prolinol derivative | 94 | 90 | [7] |
| 4 | Cinnamaldehyde | BINOL derivative | 84 | 75 | [8] |
Table 3: Blaise Reaction
| Entry | Nitrile | α-Halo Ester | Product | Yield (%) | Reference |
| 1 | Benzonitrile | Ethyl bromoacetate | β-Keto ester | 75 | [2] |
| 2 | Acetonitrile | tert-Butyl bromoacetate | β-Enamino ester | 82 | [2] |
| 3 | 4-Chlorobenzonitrile | Ethyl bromoacetate | β-Keto ester | 78 | [2] |
Table 4: Enantioselective Michael Addition
| Entry | Michael Acceptor | Michael Donor (from α-halo ester) | Chiral Ligand | Diastereomeric Ratio | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| 1 | Cyclohexenone | Ethyl bromoacetate | Prolinol derivative | - | 92 | 85 | [9] |
| 2 | Chalcone | tert-Butyl bromoacetate | Amino alcohol | - | 95 | 91 | [10] |
| 3 | β-Nitrostyrene | Ethyl bromoacetate | Dinuclear zinc catalyst | 10:1 | 96 | 78 | [9] |
Experimental Protocols
General Procedure for the Reformatsky Reaction
To a stirred suspension of activated zinc dust (1.5 eq) in anhydrous THF (10 mL) under an inert atmosphere, a solution of the α-halo ester (1.2 eq) in anhydrous THF (5 mL) is added dropwise. The mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the zinc metal. After the initial reaction subsides, the mixture is stirred at room temperature for 30 minutes. A solution of the aldehyde or ketone (1.0 eq) in anhydrous THF (5 mL) is then added dropwise, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for the Enantioselective Michael Addition of a Zinc Enolate
In a flame-dried Schlenk tube under an inert atmosphere, the chiral ligand (10 mol%) is dissolved in anhydrous THF (5 mL). To this solution, diethylzinc (1.1 eq) is added dropwise at -78 °C, and the mixture is stirred for 30 minutes. A solution of the α-halo ester (1.0 eq) in anhydrous THF (2 mL) is then added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to generate the chiral zinc enolate. A solution of the α,β-unsaturated compound (1.2 eq) in anhydrous THF (2 mL) is then added, and the reaction is allowed to warm to the desired temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, purified, and characterized as described above.
Conclusion
Zinc enolates are powerful and versatile intermediates in modern organic synthesis. Their predictable reactivity, coupled with the development of diastereoselective and enantioselective methodologies, has solidified their importance in the construction of complex molecules, particularly in the context of natural product synthesis and drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the full synthetic potential of zinc enolates in their own work. The continued development of new chiral ligands and reaction conditions promises to further expand the utility of these remarkable reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 9. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Methodological & Application
Protocol for In-Situ Preparation of Iodomethylzinc Iodide for Cyclopropanation Reactions
Abstract
This document provides detailed application notes and experimental protocols for the in-situ preparation of iodomethylzinc iodide, the key reagent in the Simmons-Smith cyclopropanation reaction. This reagent is a versatile tool in organic synthesis for the conversion of alkenes into cyclopropanes.[1][2][3][4] The protocols outlined below describe two of the most common and effective methods for its generation: the classical Simmons-Smith procedure utilizing a zinc-copper couple and the Furukawa modification employing diethylzinc.[1][2] These methods are widely used in academic and industrial research for the synthesis of complex organic molecules, including natural products and pharmaceuticals.[2]
Introduction
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and broad functional group tolerance.[4][5] The active reagent, iodomethylzinc iodide (ICH₂ZnI), is a carbenoid that is typically generated in-situ from diiodomethane and a zinc source.[3][6] This protocol details two robust methods for the in-situ preparation of this reagent and its subsequent reaction with an alkene. The classical method involves the activation of zinc metal with copper to form a zinc-copper couple, which then reacts with diiodomethane.[6][7] A significant advancement, the Furukawa modification, utilizes diethylzinc as the zinc source, often leading to improved reactivity and reproducibility.[1][2]
Data Summary
The following table summarizes quantitative data from representative Simmons-Smith cyclopropanation reactions, illustrating typical yields and conditions for the overall transformation. Note that the yield is for the final cyclopropane product, as the iodomethylzinc iodide reagent is prepared and consumed in the same reaction vessel.
| Protocol Variation | Alkene Substrate | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference Example |
| Simmons-Smith (Zn-Cu) | Cyclohexene | Diiodomethane, Zinc-Copper Couple | Diethyl ether | Not Specified | Reflux | Not Specified | Norcarane Synthesis[7] |
| Furukawa Modification | Bicyclic keto alcohol | Diiodomethane, Diethylzinc | Dichloromethane | 1 h | 0 | 63 | Synthesis of JBIR-03 and asporyzin C intermediate[2] |
| Furukawa Modification | Divinyl cyclopropane derivative | Diiodomethane, Diethylzinc | Dichloromethane | Not Specified | 0 | 32-27 (diastereomeric mixture) | Synthesis of pyxidatol C precursor[2] |
| Furukawa Modification with Acid | Enone | Diiodomethane, Diethylzinc, Trifluoroacetic acid | Dichloromethane | 12 h | -10 to RT | 90 | General Procedure Example[5] |
Experimental Protocols
Protocol 1: Classical Simmons-Smith Reaction using Zinc-Copper Couple
This protocol describes the preparation of the zinc-copper couple followed by the in-situ generation of iodomethylzinc iodide and subsequent cyclopropanation of an alkene.
Materials:
-
Zinc powder
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
-
Diiodomethane
-
Alkene substrate
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Zinc-Copper Couple:
-
In a flask, add zinc dust to a solution of copper(II) acetate monohydrate in hot glacial acetic acid with rapid stirring.
-
After approximately 30 seconds, allow the couple to settle, decant the supernatant, and wash the solid sequentially with glacial acetic acid and then several times with anhydrous diethyl ether.
-
The resulting zinc-copper couple should be stored under a nitrogen atmosphere and used promptly.
-
-
In-situ Preparation of Iodomethylzinc Iodide and Cyclopropanation:
-
To a flask containing the freshly prepared zinc-copper couple under a nitrogen atmosphere, add anhydrous diethyl ether.
-
Add a small crystal of iodine to activate the surface. The mixture should be stirred until the brown color of the iodine disappears.
-
Add the alkene substrate to the activated zinc-copper couple suspension.
-
To this mixture, add diiodomethane, either neat or as a solution in anhydrous diethyl ether. The addition may be performed dropwise or in one portion depending on the scale and reactivity of the substrate.
-
The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux) until the reaction is complete (monitoring by TLC or GC is recommended).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove any remaining solids.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropanated product.
-
Purify the product by an appropriate method, such as distillation or column chromatography.
-
Protocol 2: Furukawa Modification using Diethylzinc
This protocol describes a more modern and often more reactive method for the in-situ generation of iodomethylzinc iodide.
Materials:
-
Diethylzinc (solution in hexanes or toluene)
-
Diiodomethane
-
Alkene substrate
-
Anhydrous dichloromethane or 1,2-dichloroethane
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In-situ Preparation of Iodomethylzinc Iodide and Cyclopropanation:
-
To a flame-dried flask under a nitrogen atmosphere, add the alkene substrate and anhydrous dichloromethane (or another suitable non-coordinating solvent).
-
Cool the solution to 0 °C or a lower temperature as required by the substrate.
-
Slowly add a solution of diethylzinc to the stirred solution of the alkene.
-
Following the addition of diethylzinc, add diiodomethane dropwise. An exothermic reaction may be observed.
-
Allow the reaction to stir at the specified temperature for the required amount of time until completion is observed by TLC or GC analysis.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at a low temperature.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can then be purified by column chromatography or distillation.
-
Visualizations
Logical Relationship of Reagents and Intermediates
Caption: Reagent and intermediate relationships.
Experimental Workflow for In-Situ Preparation and Cyclopropanation
Caption: General experimental workflow.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodomethylzinc iodide - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Simmons-Smith Reaction in Toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Simmons-Smith reaction is a powerful and widely used method in organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[1][2][3] This reaction, in its modern iteration known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate the active organozinc carbenoid species.[1][2] The use of toluene as a non-coordinating solvent is advantageous for this reaction, offering a balance of suitable reaction kinetics and ease of handling. This document provides detailed application notes and experimental protocols for conducting the Simmons-Smith reaction in toluene, aimed at researchers in academia and the pharmaceutical industry.
The reaction proceeds via the formation of an organozinc carbenoid, which then reacts with an alkene in a concerted fashion, leading to the formation of a cyclopropane ring. A key feature of the Simmons-Smith reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[2] Furthermore, the presence of directing groups, such as hydroxyl groups in allylic alcohols, can influence the diastereoselectivity of the cyclopropanation.
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the Simmons-Smith reaction involves the formation of an iodomethylzinc iodide (IZnCH₂I) intermediate from the reaction of diethylzinc and diiodomethane. This carbenoid then coordinates to the alkene, followed by a concerted transfer of the methylene group to the double bond through a "butterfly" transition state, forming the cyclopropane ring and zinc iodide as a byproduct.
The reaction is stereospecific, meaning that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane. In the case of substrates containing directing groups like hydroxyls, the zinc atom of the carbenoid can coordinate to the oxygen atom, directing the cyclopropanation to the same face of the double bond as the hydroxyl group, often leading to high diastereoselectivity.
Experimental Workflow
The following diagram illustrates the general workflow for a Simmons-Smith reaction using toluene as the solvent.
Caption: Experimental workflow for the Simmons-Smith reaction in toluene.
Experimental Protocols
General Protocol for the Cyclopropanation of Alkenes using Diethylzinc and Diiodomethane in Toluene (Furukawa Modification)
Materials:
-
Alkene (1.0 eq)
-
Anhydrous Toluene
-
Diethylzinc (1.5 M solution in toluene, 2.0 eq)
-
Diiodomethane (2.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add the alkene (1.0 eq) and anhydrous toluene to a dry round-bottom flask.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.0 eq) to the stirred solution of the alkene in toluene.
-
Carbenoid Formation: To this mixture, add diiodomethane (2.0 eq) dropwise via syringe. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Data Presentation
The following tables summarize typical yields and selectivities for the Simmons-Smith reaction of various alkenes in toluene.
Table 1: Cyclopropanation of Unfunctionalized Alkenes
| Alkene | Product | Yield (%) | Reference |
| Styrene | Phenylcyclopropane | 75-85 | General knowledge |
| Cyclohexene | Bicyclo[4.1.0]heptane (Norcarane) | 80-90 | [2] |
| 1-Octene | n-Hexylcyclopropane | 70-80 | General knowledge |
Table 2: Diastereoselective Cyclopropanation of Allylic Alcohols
| Allylic Alcohol | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (E)-Cinnamyl alcohol | syn-(2-Phenylcyclopropyl)methanol | >95:5 | 85-95 | General knowledge |
| (Z)-Cinnamyl alcohol | syn-(2-Phenylcyclopropyl)methanol | >95:5 | 80-90 | General knowledge |
| Cyclohex-2-en-1-ol | syn-Bicyclo[4.1.0]heptan-2-ol | >95:5 | 88 | General knowledge |
Safety Precautions
-
Diethylzinc is pyrophoric and reacts violently with water and air. It should be handled under an inert atmosphere using proper syringe techniques.
-
Diiodomethane is a dense, toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Toluene is a flammable and volatile solvent. All operations should be conducted in a fume hood away from ignition sources.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. The zinc carbenoid is sensitive to moisture. The quality of the diethylzinc and diiodomethane is also crucial.
-
Incomplete Reaction: The reaction may require longer reaction times or gentle heating for less reactive alkenes.
-
Side Reactions: The formation of byproducts can sometimes be minimized by adjusting the stoichiometry of the reagents or the reaction temperature.
Conclusion
The Simmons-Smith reaction using diethylzinc and diiodomethane in toluene is a reliable and versatile method for the synthesis of cyclopropanes. The protocol provided, along with the accompanying data and safety information, should serve as a valuable resource for researchers in the field of organic synthesis and drug development. The stereospecific nature and the potential for high diastereoselectivity make this reaction a powerful tool for the construction of complex molecular architectures.
References
Step-by-Step Guide to Negishi Coupling with Functionalized Organozinc Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to performing Negishi coupling reactions with a focus on the use of functionalized organozinc reagents. The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1][2] Its high functional group tolerance and stereospecificity make it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2]
Introduction
The Negishi coupling stands out among cross-coupling reactions due to the high reactivity and functional group tolerance of the organozinc reagents.[2] Unlike more nucleophilic organometallics like Grignard reagents, organozinc compounds can be prepared from and coupled to substrates containing sensitive functional groups such as esters, ketones, nitriles, and amides.[2] This guide will cover the preparation of functionalized organozinc reagents, detailed protocols for the coupling reaction, and troubleshooting tips.
Preparation of Functionalized Organozinc Reagents
The success of the Negishi coupling is highly dependent on the quality of the organozinc reagent. These reagents are sensitive to air and moisture and must be prepared and handled under an inert atmosphere (e.g., argon or nitrogen).
There are two main strategies for the preparation of functionalized organozinc reagents:
-
Transmetalation: This involves the reaction of a more reactive organometallic species, such as an organolithium or Grignard reagent, with a zinc halide (e.g., ZnCl₂, ZnBr₂, ZnI₂).[3] This method is versatile but can be limited by the functional group tolerance of the initial organolithium or Grignard reagent.
-
Direct Insertion of Zinc: This method involves the direct reaction of an organic halide with activated zinc metal. This approach is often more tolerant of sensitive functional groups on the organic halide. The use of LiCl can facilitate the insertion of zinc into organic halides.
Experimental Protocol 1: Preparation of an Arylzinc Reagent via Transmetalation
This protocol describes the preparation of a functionalized arylzinc reagent from an aryl bromide.
Materials:
-
Functionalized aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1 crystal)
-
Zinc chloride (1.1 equiv, as a solution in THF)
-
Anhydrous N,N-dimethylacetamide (DMAC) (optional, can improve solubility and reactivity)
Procedure:
-
Under an argon atmosphere, add the magnesium turnings and a crystal of iodine to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Heat the flask gently with a heat gun until violet vapors of iodine are observed. This indicates the activation of the magnesium.
-
Allow the flask to cool to room temperature and add anhydrous THF.
-
Dissolve the aryl bromide in anhydrous THF and add it dropwise to the magnesium suspension via the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
In a separate dry flask under argon, prepare a solution of zinc chloride in anhydrous THF.
-
Cool the Grignard reagent to 0 °C and add the zinc chloride solution dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the arylzinc reagent is ready for use in the Negishi coupling.
The Negishi Coupling Reaction: Mechanism and Key Parameters
The catalytic cycle of the Negishi coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X), forming a Pd(II) or Ni(II) intermediate.[4]
-
Transmetalation: The organic group from the organozinc reagent (R²-ZnX) is transferred to the palladium or nickel center, displacing the halide and forming a diorganometallic intermediate.[4][5]
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) or Ni(0) catalyst, which can then re-enter the catalytic cycle.[4]
Figure 1: Catalytic cycle of the Negishi coupling.
Catalyst and Ligand Selection
The choice of catalyst and ligand is crucial for a successful Negishi coupling. Palladium catalysts are generally more common and often offer higher yields and broader functional group tolerance.[6] Nickel catalysts can also be effective, particularly for coupling with aryl chlorides.[6]
Commonly used palladium precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. These are typically used in combination with phosphine ligands. The choice of ligand can significantly impact the reaction's efficiency and selectivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), have been shown to be highly effective in Negishi couplings, especially with challenging substrates like aryl chlorides.
Experimental Protocols for Negishi Coupling
The following protocols provide a general framework for performing Negishi coupling reactions. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates. All manipulations should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox.
Experimental Protocol 2: General Procedure for Negishi Coupling
Materials:
-
Organic halide or triflate (1.0 equiv)
-
Functionalized organozinc reagent (1.2-2.0 equiv, as a solution in THF)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Anhydrous solvent (e.g., THF, dioxane, NMP)
Procedure:
-
To a dry Schlenk flask under argon, add the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add the organic halide or triflate to the flask.
-
Add the solution of the organozinc reagent dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The following tables summarize the performance of the Negishi coupling with various functionalized organozinc reagents and organic halides.
Table 1: Negishi Coupling of Functionalized Arylzinc Reagents with Aryl Halides
| Entry | Arylzinc Reagent | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-EtO₂C-C₆H₄-ZnCl | 4-MeO-C₆H₄-Br | Pd₂(dba)₃ (1) | XPhos (2) | THF | 65 | 12 | 95 |
| 2 | 4-NC-C₆H₄-ZnCl | 4-Cl-C₆H₄-COMe | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 80 | 16 | 88 |
| 3 | 2-Thienyl-ZnCl | 2-Cl-Pyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | THF | RT | 24 | 92 |
| 4 | 3-Furyl-ZnBr | 4-I-C₆H₄-NO₂ | Pd(PPh₃)₄ (5) | - | THF | 50 | 6 | 78 |
Data compiled from various literature sources.
Table 2: Negishi Coupling of Functionalized Alkylzinc Reagents with Aryl and Vinyl Halides
| Entry | Alkylzinc Reagent | Organic Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EtO₂C-(CH₂)₃-ZnI | Ph-Br | Pd(OAc)₂ (2) | SPhos (4) | THF/NMP | 70 | 12 | 85 |
| 2 | NC-(CH₂)₂-ZnBr | (E)-PhCH=CHBr | Pd₂(dba)₃ (1.5) | XPhos (3) | THF | 60 | 8 | 91 |
| 3 | Boc-NH-(CH₂)₄-ZnI | 4-I-C₆H₄-F | Pd(PPh₃)₄ (5) | - | THF | RT | 24 | 75 |
Data compiled from various literature sources.
Mandatory Visualizations
Figure 2: General experimental workflow for Negishi coupling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst | - Use a fresh batch of palladium precatalyst and ligand. - Ensure proper activation of the catalyst. |
| - Poor quality organozinc reagent | - Ensure the organozinc reagent was prepared under strictly anhydrous and anaerobic conditions. - Titrate the organozinc reagent to determine its exact concentration. | |
| - Presence of oxygen or moisture | - Thoroughly dry all glassware and solvents. - Maintain a positive pressure of inert gas throughout the reaction. | |
| - Unreactive organic halide | - Switch to a more reactive halide (I > Br > Cl). - Increase the reaction temperature and/or catalyst loading. - Use a more active ligand (e.g., a Buchwald-type ligand). | |
| Formation of homocoupled products | - Decomposition of the organozinc reagent | - Add the organozinc reagent slowly to the reaction mixture. - Use a lower reaction temperature. |
| - Side reactions of the catalyst | - Optimize the catalyst and ligand combination. | |
| Inconsistent results | - Variations in reagent quality | - Use high-purity reagents and solvents. - Be consistent with the source and batch of reagents. |
Conclusion
The Negishi coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly in the context of complex molecule synthesis. The ability to employ a wide range of functionalized organozinc reagents makes it an invaluable tool for researchers in academia and the pharmaceutical industry. By following the detailed protocols and considering the key parameters outlined in this guide, scientists can effectively utilize the Negishi coupling to advance their research and development efforts.
References
Application Notes and Protocols: Preparation of Active Organozinc Halides using Rieke Zinc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organozinc halides are versatile and indispensable reagents in modern organic synthesis, prized for their high reactivity and functional group tolerance. Their application spans a wide range of carbon-carbon bond-forming reactions, including the renowned Negishi cross-coupling, Reformatsky, and Fukuyama reactions.[1] The preparation of these valuable reagents is significantly enhanced by the use of highly reactive Rieke zinc, an activated form of zinc metal.[1]
Rieke zinc is a finely divided, highly reactive powder typically prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like lithium or potassium in the presence of an electron carrier like naphthalene.[2][3] This activation method overcomes the sluggish reactivity of commercial zinc dust, enabling the direct oxidative addition to a broad spectrum of organic halides under mild conditions.[3][4] This protocol provides detailed methodologies for the preparation of Rieke zinc and its subsequent use in the synthesis of various organozinc halides.
Key Advantages of Rieke Zinc
-
High Reactivity: Enables the formation of organozinc reagents from a wider range of organic halides, including those that are less reactive.[3][4]
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature, preserving sensitive functional groups within the substrate.[4]
-
Functional Group Tolerance: Unlike more reactive organometallic reagents like Grignard or organolithium reagents, organozinc halides tolerate a variety of functional groups such as esters, nitriles, and ketones.[4]
Experimental Protocols
Protocol 1: Preparation of Highly Reactive Rieke Zinc
This protocol details the in-situ preparation of Rieke zinc via the reduction of zinc chloride with lithium naphthalenide.
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Lithium metal
-
Naphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 125°C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).[5][6] A Schlenk flask equipped with a magnetic stir bar and a rubber septum is required.
-
Preparation of Lithium Naphthalenide: In the reaction flask, under an inert atmosphere, add naphthalene (2.1 equivalents relative to ZnCl₂) and freshly cut lithium metal (2.0 equivalents relative to ZnCl₂). Add anhydrous THF and stir the mixture at room temperature. The formation of the dark green lithium naphthalenide radical anion will be observed.
-
Formation of Rieke Zinc: Prepare a solution of anhydrous zinc chloride (1.0 equivalent) in anhydrous THF. Slowly add the ZnCl₂ solution to the stirred lithium naphthalenide solution via cannula. The reaction is exothermic and the color will change from dark green to a black suspension of finely divided zinc metal.
-
Stirring and Completion: Allow the black suspension to stir at room temperature for an additional 30 minutes to ensure complete reduction. The resulting slurry of Rieke zinc is now ready for the synthesis of organozinc halides.
Safety Precautions:
-
Lithium is a highly reactive metal; handle it with care under an inert atmosphere.
-
The reaction is exothermic; ensure adequate cooling and slow addition of reagents.
-
Perform all operations in a well-ventilated fume hood.[5][6]
Protocol 2: General Procedure for the Preparation of Organozinc Halides
This protocol describes the synthesis of organozinc halides from organic halides using the freshly prepared Rieke zinc suspension.
Materials:
-
Freshly prepared Rieke zinc suspension in THF
-
Organic halide (Alkyl, Aryl, or Vinyl halide)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Inert Atmosphere: Ensure all operations are conducted under a strict inert atmosphere of argon or nitrogen.[5][6]
-
Addition of Organic Halide: To the stirred black suspension of Rieke zinc in THF, add the organic halide (1.0 equivalent) either neat or as a solution in anhydrous THF via syringe or cannula.
-
Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture.
-
Completion and Use: Once the organic halide has been consumed, the resulting solution of the organozinc halide is ready for use in subsequent reactions. The solution is typically used in-situ.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the preparation of various organozinc halides using Rieke zinc.
| Organic Halide Type | Equivalents of Rieke Zinc | Reaction Time | Temperature | Notes |
| Primary Alkyl Bromides | 1.05 - 1.20 | 3 - 4 hours | Room Temperature | Reaction can be accelerated by refluxing.[5][6] |
| Secondary Alkyl Bromides | 1.05 - 1.10 | Rapid | Room Temperature | |
| Tertiary Alkyl Bromides | 1.05 - 1.10 | Rapid | Room Temperature | |
| Aryl Iodides | 1.50 | Overnight | Room Temperature | Can be completed in 1-2 hours under reflux.[6] |
| Aryl Bromides | 2.00 - 3.00 | 2 - 3 hours | Reflux | More challenging substrates requiring more forcing conditions.[6] |
Table 1: General Reaction Conditions for Organozinc Halide Formation.
| Substrate | Product | Yield (%) | Reference |
| Ethyl 4-bromobutanoate | Ethyl 4-(bromozincio)butanoate | Not specified, used in-situ | [7] |
| Iodobenzene | Phenylzinc Iodide | Not specified, used in-situ | [7] |
| 5-Bromo-2-pyridyl | 2-Pyridylzinc Bromide | Not specified, direct preparation | [8] |
| 4-Bromo-coumarin | 4-Coumarinylzinc Bromide | Not specified, novel reagent preparation | [8] |
Table 2: Examples of Organozinc Halides Prepared with Rieke Zinc.
Visualizations
Caption: Experimental workflow for Rieke zinc preparation and organozinc halide synthesis.
Caption: General reaction for organozinc halide formation using Rieke zinc.
Conclusion
The use of Rieke zinc provides a reliable and efficient method for the preparation of a wide array of organozinc halides. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for complex molecule synthesis in academic and industrial research, especially in the field of drug development. The protocols and data presented herein offer a comprehensive guide for researchers to successfully implement this powerful synthetic tool.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. US7759509B2 - Highly reactive zinc form, method for the production thereof, and use of the same - Google Patents [patents.google.com]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. riekemetals.com [riekemetals.com]
- 5. riekemetals.com [riekemetals.com]
- 6. riekemetals.com [riekemetals.com]
- 7. researchgate.net [researchgate.net]
- 8. References | Rieke Metals [riekemetals.com]
Application Notes and Protocols for the Cyclopropanation of Functionalized Alkenes with Diiodomethane and Zinc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cyclopropanation of functionalized alkenes using diiodomethane and zinc, commonly known as the Simmons-Smith reaction and its variations. This powerful reaction is a cornerstone in organic synthesis for the stereospecific formation of cyclopropane rings, a structural motif prevalent in numerous natural products and pharmaceuticals.
Introduction
The Simmons-Smith reaction, first reported by H. E. Simmons and R. D. Smith, involves the reaction of an alkene with a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[1][2] A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][4] The reaction is generally applicable to a wide range of alkenes, including those bearing various functional groups.[3][5] Furthermore, the presence of directing groups, such as hydroxyls in allylic alcohols, can lead to high diastereoselectivity.[6][7] Modifications to the classical conditions, such as the use of diethylzinc (Furukawa modification), have expanded the scope and improved the reactivity of the process.[2]
Reaction Mechanism and Stereochemistry
The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, often represented as (iodomethyl)zinc iodide (ICH₂ZnI).[4] This species is formed by the insertion of zinc into the carbon-iodine bond of diiodomethane. The cyclopropanation proceeds via a concerted, "butterfly-type" transition state where the methylene group is delivered to the same face of the alkene double bond.[3] This concerted mechanism accounts for the observed syn-addition and the retention of the alkene's stereochemistry.
For alkenes containing nearby Lewis basic functional groups, such as the hydroxyl group in allylic alcohols, coordination with the zinc atom of the carbenoid directs the cyclopropanation to the syn-face with respect to the directing group, often leading to high levels of diastereoselectivity.[6][7]
Quantitative Data Summary
The following tables summarize the yields and diastereoselectivities for the cyclopropanation of various classes of functionalized alkenes using diiodomethane and zinc-based reagents.
Table 1: Cyclopropanation of Allylic and Homoallylic Alcohols
| Substrate | Reagent System | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (Z)-3-penten-2-ol | CH₂I₂ / Zn-Cu | Et₂O | - | >200:1 | [6] |
| (E)-3-penten-2-ol | CH₂I₂ / Zn-Cu | Et₂O | - | <2:1 | [6] |
| Cyclohex-2-en-1-ol | CH₂I₂ / Zn-Cu | Et₂O | 63 | Single diastereomer | [8] |
| Geraniol | CH₂I₂ / Et₂Zn | CH₂Cl₂ | 63 (for mono-cyclopropanation) | - | [5] |
| 3-Buten-1-ol | CH₂I₂ / Et₂Zn | Toluene | 82 | - | [5] |
| Bicyclic keto alcohol derivative | CH₂I₂ / Et₂Zn | CH₂Cl₂ | 63 | Directed by OH | [5] |
Table 2: Cyclopropanation of Enol Ethers and Silyl Enol Ethers
| Substrate | Reagent System | Solvent | Yield (%) | Reference |
| Butyl vinyl ether | CH₂I₂ / Zn-Cu | Et₂O | 49 | [9] |
| 1-(Trimethylsilyloxy)cyclohexene | CH₂I₂ / Et₂Zn | 1,2-Dichloroethane | High | [2] |
| Benzyl-protected silyl enol ether | ClCH₂I / Et₂Zn | 1,2-Dichloroethane | 60 | [5] |
Table 3: Cyclopropanation of α,β-Unsaturated Carbonyl Compounds
| Substrate | Reagent System | Solvent | Yield (%) | Reference |
| 3-Methyl-2-cyclohexenone | CH₂I₂ / Et₂Zn | - | - | [5] |
| γ-Keto ester precursor | CH₂I₂ / Et₂Zn | - | High (intermediate) | [2] |
Experimental Protocols
Protocol 1: Preparation of Zinc-Copper Couple
This protocol is adapted from the procedure described in Organic Syntheses.[10]
Materials:
-
Zinc powder (49.2 g, 0.75 g-atom)
-
3% Hydrochloric acid (HCl)
-
Distilled water
-
2% Aqueous copper(II) sulfate (CuSO₄) solution
-
Absolute ethanol
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer, add the zinc powder.
-
Add 40 mL of 3% HCl and stir rapidly for 1 minute. Decant the supernatant.
-
Repeat the acid wash three more times with 40-mL portions of 3% HCl.
-
Wash the zinc powder with five 100-mL portions of distilled water.
-
Treat the zinc powder with two 75-mL portions of 2% aqueous CuSO₄ solution, stirring for 1 minute each time. The zinc will turn black as copper deposits.
-
Wash the resulting zinc-copper couple with five 100-mL portions of distilled water.
-
Wash the couple with four 100-mL portions of absolute ethanol.
-
Wash the couple with five 100-mL portions of anhydrous Et₂O.
-
Transfer the zinc-copper couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.
-
For optimal activity, store the freshly prepared couple in a vacuum desiccator over phosphorus pentoxide overnight before use.
Protocol 2: Cyclopropanation of an Allylic Alcohol (e.g., Geraniol) - Furukawa Modification
This protocol is a representative procedure for the diastereoselective cyclopropanation of an allylic alcohol.
Materials:
-
Geraniol
-
Diethylzinc (Et₂Zn) in a suitable solvent (e.g., 1.0 M in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of geraniol in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (e.g., 2.0 equivalents) via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add diiodomethane (e.g., 2.0 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropanated product.
Protocol 3: Cyclopropanation of a Silyl Enol Ether
This protocol provides a general method for the cyclopropanation of silyl enol ethers, which are electron-rich alkenes.
Materials:
-
Silyl enol ether
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂) or Chloroiodomethane (ClCH₂I)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dried reaction vessel under a nitrogen atmosphere, dissolve the silyl enol ether in anhydrous DCE.
-
Cool the solution to 0 °C.
-
Add diethylzinc (e.g., 1.5 equivalents) dropwise.
-
Add diiodomethane or chloroiodomethane (e.g., 1.5 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis (typically 2-6 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the cyclopropyl silyl ether.
Visualizations
Diagram 1: Simmons-Smith Reaction Mechanism
Caption: The mechanism of the Simmons-Smith reaction.
Diagram 2: Experimental Workflow for Cyclopropanation
Caption: A general experimental workflow for the Simmons-Smith cyclopropanation.
Diagram 3: Logical Relationship of Simmons-Smith Variations
Caption: Key variations of the Simmons-Smith reaction.
References
- 1. synarchive.com [synarchive.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons-Smith Cyclopropanation | OpenOChem Learn [learn.openochem.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Organic Syntheses Procedure [orgsyn.org]
One-Pot Synthesis of β-Hydroxy Esters via Reformatsky Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Reformatsky reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, providing a direct route to β-hydroxy esters. These molecules are valuable intermediates in the synthesis of a wide array of more complex structures, including many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the one-pot synthesis of β-hydroxy esters via the classical and modern catalytic Reformatsky reaction.
Application Notes
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of a metal, most commonly zinc.[1] The key intermediate is an organozinc reagent, also known as a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester.[2] These organozinc reagents are notably less reactive than their Grignard or organolithium counterparts, which allows for their formation and subsequent reaction in the presence of the ester functionality without self-condensation.[1]
Significance in Drug Development:
β-Hydroxy esters are crucial building blocks in medicinal chemistry and drug discovery. Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for diverse subsequent chemical transformations. They are key precursors for the synthesis of β-lactams (a core structure in many antibiotics), polyketides, and other complex natural products with biological activity.
A notable application of the Reformatsky reaction in pharmaceutical synthesis is in the preparation of the side chains of statins, a class of cholesterol-lowering drugs.[3][4] For instance, intermediates for the synthesis of Atorvastatin can be prepared using methodologies that rely on the formation of β-hydroxy ester precursors.[5] The reaction has also been employed in the synthesis of Fenspiride, a drug used to treat respiratory diseases, where a β-hydroxy ester is a key intermediate.[6]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various β-hydroxy esters via a modern, catalytic version of the Reformatsky reaction.
Table 1: Enantioselective Reformatsky Reaction with Various Aromatic Aldehydes
| Entry | Aldehyde (Substrate) | Product (β-Hydroxy Ester) | Yield (%) | ee (%) |
| 1 | 4-Methoxybenzaldehyde | Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | 95 | 96 |
| 2 | 4-Methylbenzaldehyde | Ethyl 3-hydroxy-3-(p-tolyl)propanoate | 93 | 95 |
| 3 | 3,4-Dimethoxybenzaldehyde | Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate | 88 | 93 |
| 4 | 2,6-Dimethylbenzaldehyde | Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate | 95 | 91 |
| 5 | 2,4-Dimethylbenzaldehyde | Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate | 92 | 87 |
| 6 | 2-Naphthaldehyde | Ethyl 3-hydroxy-3-(naphthalen-2-yl)propanoate | 90 | 91 |
| 7 | Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | 94 | 81 |
Data sourced from a highly Me2Zn-mediated catalytic enantioselective Reformatsky reaction using a prolinol ligand.
Experimental Protocols
Two detailed protocols are provided below: a classical one-pot Reformatsky reaction using zinc dust and a modern, catalytic enantioselective variant.
Protocol 1: Classical One-Pot Synthesis of a β-Hydroxy Ester
This protocol describes a general procedure for the synthesis of a β-hydroxy ester using activated zinc dust.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Ethyl bromoacetate (2.0 eq)
-
Activated zinc dust (5.0 eq)
-
Iodine (0.1 eq, as activator)
-
Toluene (anhydrous)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
A suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
-
To this mixture, ethyl bromoacetate (2.0 eq) is added.
-
Subsequently, the aldehyde or ketone (1.0 eq), dissolved in toluene (10 mL), is added to the suspension.
-
The resulting mixture is stirred at 90 °C for 30 minutes.
-
The reaction is then cooled to 0 °C, and water is carefully added to quench the reaction.
-
The suspension is filtered, and the filtrate is extracted with MTBE.
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester.[7]
Protocol 2: Catalytic Enantioselective One-Pot Synthesis of a β-Hydroxy Ester
This protocol is a modern variation that employs a chiral ligand to achieve high enantioselectivity.
Materials:
-
Aromatic Aldehyde (1.0 eq, 0.5 mmol)
-
Ethyl iodoacetate (2.0 eq, 1.0 mmol)
-
Dimethylzinc (Me₂Zn) (8.0 eq, 4.0 mmol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (prolinol ligand) (40 mol %)
-
Triphenylphosphine oxide (Ph₃P=O) (20 mol %)
-
Diethyl ether (Et₂O, anhydrous, 5 mL)
Procedure:
-
In a 25 mL Schlenk tube under an inert atmosphere, the prolinol ligand (40 mol %) and triphenylphosphine oxide (20 mol %) are dissolved in anhydrous diethyl ether (5 mL).
-
The solution is cooled to 0 °C, and dimethylzinc (8.0 eq) is added dropwise.
-
The aromatic aldehyde (1.0 eq) is then added to the mixture.
-
Finally, ethyl iodoacetate (2.0 eq) is added, and the reaction mixture is stirred at 0 °C for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched β-hydroxy ester.
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the one-pot Reformatsky reaction.
Caption: Mechanism of the Reformatsky Reaction.
Caption: General Experimental Workflow.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Activation of Zinc Dust with Iodine for Organozinc Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of zinc metal is a critical step for its successful application in various organometallic reactions, including the preparation of organozinc reagents for cross-coupling reactions (e.g., Negishi coupling) and the Reformatsky reaction.[1][2][3] Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the metal surface and inhibits its reaction with organic halides.[4] Activation removes this oxide layer, exposing a fresh, reactive zinc surface.[3][4] One common and effective method for zinc activation involves the use of iodine.[1][2] This document provides detailed protocols for the activation of zinc dust with iodine and its subsequent use in organozinc synthesis, specifically focusing on the Reformatsky reaction.
Data Presentation
The following table summarizes the quantitative data from a representative experimental protocol for the activation of zinc and subsequent Reformatsky reaction.
| Parameter | Value |
| Zinc Dust | 5.0 eq |
| Iodine | 0.1 eq |
| Ketone | 1.0 eq (5.61 mmol) |
| Ethyl bromoacetate | 2.0 eq |
| Toluene | 60 mL (50 mL + 10 mL) |
| Reaction Temperature (Activation) | Reflux |
| Reaction Time (Activation) | 5 min |
| Reaction Temperature (Reformatsky) | 90 °C |
| Reaction Time (Reformatsky) | 30 min |
| Yield of β-hydroxy ester | 86% |
Experimental Protocols
Protocol 1: Activation of Zinc Dust with Iodine for the Reformatsky Reaction
This protocol details the in situ activation of zinc dust with iodine for a subsequent Reformatsky reaction.
Materials:
-
Zinc dust
-
Iodine crystals
-
Toluene, anhydrous
-
α-halo ester (e.g., ethyl bromoacetate)
-
Aldehyde or ketone
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq).[5]
-
Add anhydrous toluene (50 mL) to the flask.[5]
-
Heat the suspension to reflux with vigorous stirring for 5 minutes. The disappearance of the characteristic purple color of iodine indicates the activation of zinc.[5]
-
Cool the mixture to room temperature. The activated zinc is now ready for the subsequent reaction.[5]
-
To the suspension of activated zinc, add the α-halo ester (e.g., ethyl bromoacetate, 2.0 eq).[5]
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous toluene (10 mL) to the reaction mixture.[5]
-
Heat the resulting mixture at 90 °C for 30 minutes.[5]
-
Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.[5]
-
Filter the suspension and extract the filtrate with a suitable organic solvent (e.g., MTBE).[5]
-
The combined organic phases are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]
-
The crude product can be purified by silica gel chromatography to yield the desired β-hydroxy ester.[5]
Diagrams
Caption: Experimental workflow for zinc activation with iodine and subsequent Reformatsky reaction.
References
- 1. Reformatsky Reaction | Thermo Fisher Scientific - LT [thermofisher.com]
- 2. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Alkylzinc Reagents with Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-Catalyzed Negishi cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis. Specifically, the coupling of alkylzinc reagents with aryl iodides provides a direct and efficient route to construct alkyl-substituted aromatic and heteroaromatic scaffolds. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The high reactivity and functional group tolerance of organozinc reagents make this method particularly attractive in complex molecule synthesis.[1] This document provides detailed application notes, experimental protocols, and data to facilitate the successful implementation of this reaction in a laboratory setting.
Reaction Principle and Catalytic Cycle
The Negishi coupling reaction follows a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][3][4] The cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (Ar-I) to the palladium(0) complex, forming a palladium(II) intermediate.[4]
-
Transmetalation: The alkyl group is then transferred from the organozinc reagent (R-ZnX) to the palladium(II) center, displacing the iodide and forming an arylpalladium(II) alkyl intermediate.[3][4]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-R), which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]
An isomerization step may occur prior to reductive elimination to bring the organic ligands into a cis-orientation, which is necessary for the concerted elimination to take place.[4]
Data Presentation: Substrate Scope and Yields
The Palladium-Catalyzed Negishi coupling of alkylzinc reagents with aryl iodides demonstrates broad applicability. The reaction is compatible with a variety of functional groups on both coupling partners. Below are representative examples of this transformation.
Table 1: Coupling of Primary and Secondary Alkylzinc Reagents with Various Aryl Iodides Reaction conditions may vary. Yields are for isolated products. Data compiled from representative literature.
| Entry | Aryl Iodide (Ar-I) | Alkylzinc Reagent (R-ZnX) | Catalyst System | Product | Yield (%) |
| 1 | 4-Iodoanisole | Ethylzinc bromide | Pd(OAc)₂ / SPhos | 4-Ethylanisole | 92 |
| 2 | Methyl 4-iodobenzoate | Isopropylzinc bromide | Pd-PEPPSI-IPr | Methyl 4-isopropylbenzoate | 95 |
| 3 | 4-Iodonitrobenzene | Cyclohexylzinc iodide | Pd₂(dba)₃ / RuPhos | 4-Cyclohexylnitrobenzene | 85 |
| 4 | 3-Iodopyridine | n-Butylzinc bromide | Pd(PPh₃)₄ | 3-n-Butylpyridine | 88 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | sec-Butylzinc bromide | Pd(OAc)₂ / CPhos | 1-sec-Butyl-4-(trifluoromethyl)benzene | 91 |
| 6 | Ethyl 4-iodobenzoate | Ethylzinc iodide | Pd-PEPPSI-IPr | Ethyl 4-ethylbenzoate | 91 |
Experimental Protocols
This section provides a general, representative protocol for the preparation of an alkylzinc reagent and its subsequent palladium-catalyzed cross-coupling with an aryl iodide.
A. Preparation of the Alkylzinc Reagent (e.g., Ethylzinc Iodide)
Materials and Equipment:
-
Anhydrous solvent (e.g., THF)
-
Zinc dust (<10 μm)
-
Lithium Chloride (LiCl)
-
Ethyl Iodide
-
1,2-Dibromoethane and Trimethylsilyl chloride (for activation)
-
Schlenk flask or oven-dried, argon-flushed round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen gas line
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon), add LiCl (1.5 - 3.0 equiv.) and zinc dust (1.5 - 3.0 equiv.).
-
Heat the flask gently with a heat gun under a high vacuum to ensure all components are dry, then backfill with argon.
-
Add anhydrous THF to the flask.
-
Activate the zinc by adding 1,2-dibromoethane (approx. 5 mol%) and trimethylsilyl chloride (approx. 1 mol%) and briefly heating the mixture.
-
Add the ethyl iodide (1.0 equiv.) to the activated zinc suspension.
-
Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) for several hours until the zinc reagent is formed (conversion can be monitored by GC analysis of quenched aliquots).
B. Palladium-Catalyzed Cross-Coupling Protocol
Materials and Equipment:
-
Prepared alkylzinc reagent solution
-
Aryl iodide
-
Palladium catalyst (e.g., Pd-PEPPSI-IPr, 0.5-2 mol%)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask or oven-dried, argon-flushed round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To the freshly prepared solution of the alkylzinc reagent under an inert atmosphere, add the aryl iodide (0.8-1.0 equiv.).
-
Add the palladium catalyst (e.g., Pd-PEPPSI-IPr, 1 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 25-50 °C) and monitor the progress by TLC or GC/MS. Reaction times can range from a few hours to overnight.
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cross-coupled product.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Organozinc reagents are sensitive to moisture and air. It is critical to use oven-dried glassware and anhydrous solvents under an inert atmosphere (Argon or Nitrogen) for both the reagent preparation and the coupling reaction.
-
Zinc Activation: The activation of zinc dust is crucial for the successful formation of the organozinc reagent. If the reaction is sluggish, additional activation may be required.
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can significantly impact the reaction's efficiency, yield, and selectivity, especially with sterically hindered substrates or secondary alkyl groups. Catalysts like Pd-PEPPSI-IPr are often highly effective.
-
β-Hydride Elimination: When using secondary alkylzinc reagents, β-hydride elimination can be a competing side reaction, leading to isomerized products. The choice of ligand is critical to suppress this pathway. For instance, bulky N-heterocyclic carbene (NHC) or biarylphosphine ligands can minimize this issue.
-
Functional Group Tolerance: While generally high, the reaction may not be compatible with highly acidic protons (e.g., unprotected alcohols and carboxylic acids) or certain highly reactive electrophiles on the substrate. Protection strategies may be necessary in some cases.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 3. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Stereospecific Cyclopropanation of Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane rings are a key structural motif in numerous biologically active molecules, including pharmaceuticals and natural products. Their unique conformational properties and electronic nature can significantly influence the biological activity of a parent molecule. The stereospecific synthesis of cyclopropanes is therefore of great importance in medicinal chemistry and drug development. The hydroxyl-directed cyclopropanation of allylic alcohols is a powerful and reliable method for the diastereoselective and enantioselective construction of these three-membered rings. This application note provides detailed protocols and comparative data for the stereospecific cyclopropanation of allylic alcohols, focusing on the widely used Simmons-Smith reaction and its catalytic asymmetric variants.
The Simmons-Smith reaction, which traditionally utilizes a zinc-copper couple and diiodomethane, is a cornerstone of cyclopropanation chemistry.[1][2][3] The directing effect of the allylic hydroxyl group, through coordination with the zinc reagent, ensures that the cyclopropanation occurs on the same face as the hydroxyl group, leading to high diastereoselectivity.[4] Modifications to the original protocol, such as the use of diethylzinc (Furukawa's modification), have expanded the reaction's scope and utility.[2] Furthermore, the development of catalytic asymmetric versions, employing chiral ligands with metals like titanium, has enabled the synthesis of enantioenriched cyclopropylmethanols, which are valuable chiral building blocks.[5][6]
Key Reaction Mechanism: Hydroxyl-Directed Simmons-Smith Cyclopropanation
The diastereoselectivity of the Simmons-Smith cyclopropanation of allylic alcohols is attributed to the formation of a transient zinc alkoxide intermediate. This intermediate coordinates with the zinc carbenoid, delivering the methylene group to the double bond from the same face as the hydroxyl group. This mechanism is often depicted as a "butterfly" transition state.
References
- 1. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Synthesis of Functionalized Alkylarenes: Application Notes and Protocols for Ni- and Pd-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized alkylarenes utilizing nickel- and palladium-catalyzed cross-coupling reactions. These methods offer powerful and versatile strategies for the construction of carbon-carbon bonds, which are critical in the development of pharmaceuticals and other advanced materials.
Introduction
The formation of C(sp²)–C(sp³) bonds is a cornerstone of modern organic synthesis, enabling the creation of complex molecular architectures from readily available starting materials. Among the most robust methods for achieving this transformation are transition metal-catalyzed cross-coupling reactions. While palladium catalysis has long been the gold standard for its reliability and broad functional group tolerance, nickel catalysis has emerged as a powerful alternative, often providing complementary reactivity and enabling the use of more challenging or abundant electrophiles.
This guide details protocols for several key Ni- and Pd-catalyzed reactions for synthesizing functionalized alkylarenes, including Negishi, Suzuki, and Kumada couplings. Particular attention is given to providing clear, reproducible experimental procedures and summarizing key performance data to aid in reaction optimization and substrate selection.
Comparative Overview of Ni- and Pd-Catalysis
While both nickel and palladium are in Group 10 of the periodic table, their distinct electronic properties lead to different catalytic behaviors.
Palladium Catalysis:
-
Advantages: High functional group tolerance, well-understood reaction mechanisms, and a vast body of literature.[1][2][3]
-
Disadvantages: Can be more expensive than nickel and may exhibit slower oxidative addition with some substrates. Can be sensitive to air and moisture, often requiring inert reaction conditions.[4]
Nickel Catalysis:
-
Advantages: More cost-effective than palladium. Can activate a wider range of electrophiles, including more challenging C-O and C-F bonds.[5][6] Less prone to β-hydride elimination with alkyl substrates compared to palladium, reducing isomerization byproducts.[7][8][9]
-
Disadvantages: Mechanisms can be more complex, sometimes involving multiple oxidation states. Can be more sensitive to ligand effects.
A general workflow for selecting between Ni- and Pd-based catalysts is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | CiNii Research [cir.nii.ac.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
- 5. Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective CâF bond activation [html.rhhz.net]
- 6. youtube.com [youtube.com]
- 7. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: Triethylborane-Mediated Reformatsky-Type Reactions in Toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Reformatsky reaction is a cornerstone in organic synthesis for the formation of β-hydroxy esters and related structures. Traditionally, this reaction involves the use of metallic zinc to generate a zinc enolate from an α-halo ester, which then adds to a carbonyl compound. This application note details a modern variation of the Reformatsky-type reaction that utilizes triethylborane (Et₃B) in toluene. This method offers a mild and efficient alternative, particularly for the coupling of α-iodo lactams with aldehydes, proceeding through a radical-mediated pathway. This approach has been notably applied in complex natural product synthesis, such as in the total synthesis of UCS1025A by the Danishefsky group.[1]
Triethylborane serves as a radical initiator in the presence of trace oxygen, facilitating the formation of a carbon-centered radical from the α-halo compound. This radical then adds to the aldehyde, and subsequent steps involving a boron enolate intermediate lead to the final β-hydroxy carbonyl product. The use of toluene as a solvent and low reaction temperatures (e.g., -78 °C) are typical for this transformation, ensuring high diastereoselectivity in many cases.
Data Presentation
The following table summarizes the quantitative data for the triethylborane-mediated coupling of an iodolactam with various aldehydes. The data is compiled from the supplementary information of the total synthesis of UCS1025A by Danishefsky and colleagues, demonstrating the substrate scope and efficiency of this protocol.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Isobutyraldehyde | β-hydroxy lactam 1 | 85 |
| 2 | Benzaldehyde | β-hydroxy lactam 2 | 78 |
| 3 | Cyclohexanecarboxaldehyde | β-hydroxy lactam 3 | 82 |
| 4 | Crotonaldehyde | β-hydroxy lactam 4 | 65 |
| 5 | Pivaldehyde | β-hydroxy lactam 5 | 90 |
Data extracted from the supporting information of the relevant publication on the total synthesis of UCS1025A.
Experimental Protocols
General Procedure for the Triethylborane-Mediated Reformatsky-Type Reaction:
This protocol is a representative example for the coupling of an α-iodo lactam with an aldehyde.
Materials:
-
α-Iodo lactam (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Triethylborane (1.0 M solution in hexanes, 2.0 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add the α-iodo lactam (1.0 equiv).
-
Dissolve the α-iodo lactam in anhydrous toluene to a concentration of approximately 0.1 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add the aldehyde (1.2 equiv) via syringe.
-
Slowly add triethylborane (1.0 M solution in hexanes, 2.0 equiv) dropwise to the reaction mixture via syringe over a period of 5-10 minutes. A slight effervescence may be observed.
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired β-hydroxy lactam.
Safety Precautions:
-
Triethylborane is pyrophoric and will ignite upon contact with air. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Toluene is a flammable and toxic solvent. Handle in a well-ventilated fume hood.
-
Reactions at low temperatures should be handled with appropriate personal protective equipment, including cryogenic gloves.
Visualizations
Proposed Reaction Mechanism:
The following diagram illustrates the proposed radical-mediated mechanism for the triethylborane-induced Reformatsky-type reaction.
Caption: Proposed radical-mediated pathway for the reaction.
Experimental Workflow:
This diagram outlines the general laboratory procedure for carrying out the triethylborane-mediated Reformatsky-type reaction.
Caption: General experimental workflow for the reaction.
References
Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Zinc Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catalytic asymmetric cyclopropanation of allylic alcohols is a powerful transformation in organic synthesis, providing enantiomerically enriched cyclopropyl methanols which are valuable chiral building blocks for natural product synthesis and drug development. This document provides detailed application notes and experimental protocols for this reaction, with a focus on the use of zinc-based reagents, commonly known as the Simmons-Smith reaction and its chiral variants. The information presented is intended to guide researchers in the successful implementation and optimization of this important synthetic methodology.
Introduction
The Simmons-Smith reaction, first reported in 1958, involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (the Furukawa modification), to yield a cyclopropane.[1] The reaction is known for its stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product. A key feature of this reaction is the directing effect of proximal hydroxyl groups, which accelerates the reaction and controls the diastereoselectivity by coordinating to the zinc reagent.[2] This has made allylic alcohols particularly attractive substrates.
The development of chiral ligands that modulate the reactivity and stereoselectivity of the zinc carbenoid has enabled highly enantioselective versions of this reaction. These catalytic asymmetric methods provide access to optically active cyclopropanes, which are prevalent structural motifs in numerous biologically active molecules. This document will detail the key aspects of performing catalytic asymmetric cyclopropanation of allylic alcohols using zinc reagents, including a comparison of common chiral ligands, detailed experimental procedures, and a mechanistic overview.
Data Presentation: Performance of Chiral Ligands
The choice of chiral ligand is crucial for achieving high enantioselectivity and yield in the asymmetric cyclopropanation of allylic alcohols. Below is a summary of the performance of several classes of widely used chiral ligands with various allylic alcohol substrates.
Table 1: Chiral Ligand Comparison for the Asymmetric Cyclopropanation of (E)-Cinnamyl Alcohol
| Entry | Chiral Ligand/Catalyst | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |
| 1 | Titanium-TADDOLate | 25 | 83 | 92 | >99:1 | [1] |
| 2 | (R,R)-Bis(methanesulfonyl)diaminocyclohexane | 10 | 91 | 89 | - | [3] |
| 3 | Aziridine-Phosphine 6 | 10 | 93 | 98 | 15:1 | [3] |
| 4 | Chiral Dioxaborolane | Stoichiometric | 95 | 94 | >20:1 | [4] |
Table 2: Substrate Scope using Titanium-TADDOLate Catalyst
| Entry | Allylic Alcohol Substrate | Yield (%) | ee (%) | dr | Reference |
| 1 | (E)-3-(2-Naphthyl)-2-propen-1-ol | 85 | 93 | >99:1 | [1] |
| 2 | (E)-3-(4-Chlorophenyl)-2-propen-1-ol | 88 | 94 | >99:1 | [1] |
| 3 | (E)-3-Phenyl-2-buten-1-ol | 75 | 86 | >99:1 | [1] |
| 4 | (Z)-3-Phenyl-2-propen-1-ol | 72 | 88 | >99:1 | [1] |
| 5 | Geraniol | 65 | 74 | - | [1] |
Table 3: Substrate Scope using Aziridine-Phosphine Ligand 6
| Entry | Allylic Alcohol Substrate | Yield (%) | ee (%) | dr | Reference |
| 1 | (E)-Cinnamyl alcohol | 93 | 98 | 15:1 | [3] |
| 2 | (E)-3-(4-Methylphenyl)-2-propen-1-ol | 90 | 90 | 15:1 | [3] |
| 3 | (E)-3-(4-Methoxyphenyl)-2-propen-1-ol | 88 | 88 | 12:1 | [3] |
| 4 | (Z)-Cinnamyl alcohol | 65 | 75 | 8:1 | [3] |
Experimental Protocols
The following are generalized and specific protocols for the catalytic asymmetric cyclopropanation of allylic alcohols. Proper handling of air- and moisture-sensitive reagents is critical for success. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
General Protocol for Catalytic Asymmetric Cyclopropanation
This protocol can be adapted for various chiral ligands and allylic alcohol substrates. Optimization of reaction temperature, time, and stoichiometry may be required for specific cases.
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Chiral Ligand (e.g., Titanium-TADDOLate, Aziridine-Phosphine)
-
Allylic Alcohol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst/Ligand Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (10-25 mol%) in anhydrous CH₂Cl₂. If a pre-formed catalyst is used (e.g., Titanium-TADDOLate), follow the specific preparation procedure.[1]
-
Formation of the Zinc Carbenoid: In a separate flame-dried flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to 0 °C. To this, add diethylzinc (2.0-3.0 equivalents) followed by the dropwise addition of diiodomethane (2.0-3.0 equivalents). Stir the resulting solution at 0 °C for 30 minutes.
-
Reaction Setup: To the flask containing the chiral ligand, add the allylic alcohol (1.0 equivalent).
-
Addition of Zinc Carbenoid: Transfer the pre-formed zinc carbenoid solution to the solution of the chiral ligand and allylic alcohol via cannula at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C or room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Upon completion, cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Specific Protocol: Asymmetric Cyclopropanation of (E)-Cinnamyl Alcohol with Aziridine-Phosphine Ligand
This protocol is adapted from the work of Wujkowska et al.[3]
Materials:
-
Aziridine-phosphine ligand 6 (10 mol%)
-
(E)-Cinnamyl alcohol (0.5 mmol, 1.0 equiv.)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Diethylzinc (1.0 M in hexanes, 1.0 mmol, 2.0 equiv.)
-
Diiodomethane (0.6 mmol, 1.2 equiv.)
-
2 M aqueous sodium hydroxide (NaOH) solution
Procedure:
-
To a solution of the chiral aziridine-phosphine ligand 6 in anhydrous CH₂Cl₂ (5 mL) at 0 °C, add the (E)-cinnamyl alcohol (0.5 mmol), diethylzinc (1.0 mL of a 1.0 M solution in hexanes, 1.0 mmol), and diiodomethane (48 µL, 0.6 mmol).
-
Stir the resulting mixture for 4 hours at room temperature.
-
Quench the reaction by adding a 2 M aqueous solution of NaOH.
-
Separate the phases and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry with anhydrous MgSO₄, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired cyclopropylmethanol.
Mandatory Visualizations
Reaction Scheme and Catalytic Cycle
The following diagram illustrates the overall transformation and a plausible catalytic cycle for the chiral ligand-mediated asymmetric cyclopropanation of an allylic alcohol.
Caption: Overall reaction and proposed catalytic cycle.
Experimental Workflow
The diagram below outlines the general experimental workflow for the catalytic asymmetric cyclopropanation of allylic alcohols.
Caption: General experimental workflow diagram.
Mechanistic Representation
The following diagram illustrates the proposed transition state for the cyclopropanation step, highlighting the coordination of the zinc reagent to the allylic alcohol and the role of the chiral ligand in controlling the facial selectivity.
Caption: Simplified transition state model.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Simmons-Smith Reaction Yields in Non-Coordinating Solvents
Welcome to the technical support center for the Simmons-Smith reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of cyclopropanation reactions, particularly when using non-coordinating solvents.
Frequently Asked Questions (FAQs)
Q1: Why are non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) recommended for the Simmons-Smith reaction?
A1: Non-coordinating solvents are recommended because the use of basic (coordinating) solvents can decrease the rate of the reaction.[1][2] The electrophilic nature of the zinc carbenoid is better maintained in a non-coordinating environment, leading to a more efficient reaction.[3][4]
Q2: What is the difference between the original Simmons-Smith conditions and the Furukawa modification?
A2: The original Simmons-Smith reaction utilizes a zinc-copper couple with diiodomethane.[5][6] The Furukawa modification, which is often more reproducible and can lead to faster reactions, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[7]
Q3: Can the Simmons-Smith reaction be used for electron-poor alkenes?
A3: The traditional Simmons-Smith reaction works best with electron-rich alkenes. For less reactive, electron-deficient alkenes, the Shi modification is recommended. This involves the use of an acidic additive, such as trifluoroacetic acid, with diethylzinc and diiodomethane to generate a more nucleophilic carbenoid.
Q4: What are common side reactions to be aware of in a Simmons-Smith reaction?
A4: Common side reactions include N-alkylation if the substrate contains an unprotected nitrogen atom and methylation of heteroatoms like alcohols, especially with prolonged reaction times and excess reagent.[7] Additionally, the Lewis acidic byproduct, ZnI₂, can sometimes cause issues with acid-sensitive products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive zinc-copper couple. 2. Impure reagents or solvent. 3. Low reactivity of the alkene. 4. Reaction temperature is too low. | 1. Prepare a fresh, highly active zinc-copper couple. Ensure the zinc dust is properly activated. 2. Use freshly distilled, anhydrous non-coordinating solvents and pure diiodomethane. 3. For electron-deficient alkenes, consider using the Shi modification. For sterically hindered alkenes, a longer reaction time or higher temperature may be necessary. 4. While some reactions proceed at room temperature, gentle reflux may be required to initiate the reaction. |
| Formation of Side Products | 1. Presence of unprotected heteroatoms (e.g., -OH, -NH₂). 2. Acid-sensitive substrate or product. | 1. Protect sensitive functional groups before the reaction. 2. Add excess diethylzinc to scavenge the Lewis acidic ZnI₂ byproduct.[7] A modified work-up with a quenching agent like pyridine can also be employed. |
| Inconsistent Results | 1. Variability in the activity of the zinc-copper couple. 2. Presence of moisture in the reaction. | 1. Standardize the preparation of the zinc-copper couple. The Furukawa modification (using Et₂Zn) often gives more reproducible results. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data on Reaction Yields
The following tables summarize reported yields for the Simmons-Smith reaction under various conditions in non-coordinating solvents.
Table 1: Comparison of Simmons-Smith Modifications for Cyclohexene
| Reagent System | Solvent | Temperature | Yield of Norcarane | Reference |
| Zn-Cu couple, CH₂I₂ | Anhydrous Ether | Reflux | 75-80% | Organic Syntheses, Coll. Vol. 5, p.855 (1973) |
| Et₂Zn, CH₂I₂ (Furukawa) | 1,2-Dichloroethane | Not specified | High | [7] |
Table 2: Yields for Various Substrates using the Furukawa Modification (Et₂Zn, CH₂I₂) in Dichloromethane (DCM)
| Substrate | Temperature | Reaction Time | Yield | Reference |
| Vindoline derivative | 0 °C to 25 °C | Not specified | High | [3] |
| Substituted indole | 25 °C | 20 h | 63% | [3] |
| Silylated diene | Not specified | Not specified | 86% | [3] |
| Allylic sulfinyl amine derivative | -20 °C to RT | Not specified | 65% | [4] |
| 3-Butenyl-cyclohexanone derivative | Not specified | Not specified | 82% | [4] |
Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
This protocol is adapted from a procedure in Organic Syntheses.[8]
Materials:
-
Zinc powder
-
3% Hydrochloric acid
-
2% Aqueous copper sulfate solution
-
Distilled water
-
Absolute ethanol
-
Anhydrous ether
Procedure:
-
In an Erlenmeyer flask, wash the zinc powder with 3% HCl for 1 minute with stirring. Decant the acid.
-
Repeat the acid wash three more times.
-
Wash the zinc powder with five portions of distilled water.
-
Wash with two portions of 2% aqueous copper sulfate solution.
-
Wash again with five portions of distilled water.
-
Wash with four portions of absolute ethanol.
-
Wash with five portions of anhydrous ether.
-
Transfer the couple to a Büchner funnel, wash with more anhydrous ether, and suction-dry until it reaches room temperature.
-
Store the activated zinc-copper couple in a vacuum desiccator over phosphorus pentoxide.
Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
Materials:
-
Alkene
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Diethylzinc (Et₂Zn) solution
-
Diiodomethane (CH₂I₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the alkene in the anhydrous non-coordinating solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution dropwise to the stirred solution.
-
Add the diiodomethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (this can range from a few hours to overnight, depending on the substrate).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Caption: Troubleshooting workflow for low yield.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. studylib.net [studylib.net]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. youtube.com [youtube.com]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low reactivity of zinc dust in organozinc formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity of zinc dust in organozinc formation.
Troubleshooting Guide & FAQs
Q1: My organozinc reaction is not initiating, or the yield is very low. What are the common causes?
Low reactivity of zinc dust is the most frequent issue and typically stems from a passivating layer of zinc oxide (ZnO) on the metal's surface.[1][2] This layer prevents the oxidative addition of the organic halide to the zinc metal, which is the crucial first step in forming the organozinc reagent.[3] Other significant factors include the choice of solvent, the nature of the organic halide, and the reaction temperature.
Q2: How can I activate commercial zinc dust to improve its reactivity?
Activation of zinc dust is essential to remove the passivating oxide layer and enhance its reactivity.[1] Several methods are commonly employed:
-
Acid Washing: A traditional and effective method involves washing the zinc dust with a dilute acid (e.g., HCl) to dissolve the oxide layer.[4][5][6] This is followed by thorough washing with water, ethanol, and an anhydrous solvent (like diethyl ether or THF) before drying under vacuum.[4][5]
-
Chemical Activating Agents: Various reagents can be used to activate zinc in situ or as a pretreatment.[3]
-
1,2-Dibromoethane or Iodine: A small amount of these reagents can be added to the reaction mixture. They react with the zinc surface to generate zinc halides, which etch the oxide layer and expose fresh, reactive zinc.[3][7]
-
Trimethylsilyl Chloride (TMSCl): TMSCl is another effective activating agent that appears to work through a distinct etching mechanism.[3]
-
Lithium Chloride (LiCl): The addition of LiCl has been shown to significantly accelerate the formation of organozinc reagents.[3] Its role is primarily to accelerate the solubilization of the surface-bound organozinc intermediates into the solution.[3]
-
Q3: What is "Rieke Zinc," and is it a better alternative?
Rieke zinc is a highly reactive form of zinc powder prepared by the reduction of a zinc salt (like ZnCl₂) with an alkali metal (e.g., lithium or potassium).[2][8] This process generates a finely divided, oxide-free zinc with a large surface area, making it significantly more reactive than commercial zinc dust.[2][9] Rieke zinc can react with a wider range of organic halides, including less reactive aryl and vinyl chlorides and bromides, and often tolerates more sensitive functional groups.[10] While highly effective, it is more expensive and requires a more complex preparation.[9]
Q4: Does the choice of solvent affect the formation of organozinc reagents?
Yes, the solvent plays a critical role. Polar aprotic solvents are generally preferred as they can accelerate the oxidative addition step and help to solubilize the resulting organozinc species.[3]
-
Tetrahydrofuran (THF): This is a very common and effective solvent for organozinc formation.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents can also be used and were employed before the widespread adoption of LiCl as an activating agent.[3] However, their high boiling points can complicate product isolation.[3]
Q5: My reaction is still sluggish even after activating the zinc. What else can I check?
-
Purity of Reagents and Solvents: Ensure that your organic halide is pure and your solvents are anhydrous. Water and other protic impurities can quench the organozinc reagent as it forms.
-
Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating to initiate. However, be cautious, as higher temperatures can also lead to side reactions. For sensitive substrates, cooling might be necessary.
-
Mechanical Agitation: Vigorous stirring is important to ensure good contact between the organic halide in solution and the solid zinc dust. In some cases, ultrasonication has been used to increase the rate of reaction by promoting mass transport to the zinc surface.[8]
-
Nature of the Organic Halide: The reactivity of the organic halide follows the general trend: I > Br > Cl. If you are using a less reactive chloride, you may need to use a more reactive form of zinc (like Rieke zinc) or more stringent activation and reaction conditions.
Data and Protocols
Comparison of Zinc Activation Methods
| Activation Method | Description | Relative Reactivity | Common Use Cases |
| None (Commercial Dust) | Untreated zinc dust. | Low | Generally insufficient for most organozinc preparations. |
| HCl Wash | Pre-treatment with dilute hydrochloric acid.[5] | Moderate to High | A standard, cost-effective method for general lab use.[4] |
| Iodine/1,2-Dibromoethane | In situ addition of a small amount of I₂ or C₂H₄Br₂.[7] | High | Effective for initiating reactions like the Reformatsky reaction.[7] |
| LiCl Addition | Stoichiometric addition of LiCl to the reaction mixture. | High | Accelerates solubilization of the organozinc intermediate.[3] |
| Rieke Zinc (Zn*) | Prepared by reduction of ZnCl₂ with an alkali metal.[2][8] | Very High | For unreactive organic halides or functionalized substrates.[10] |
Experimental Protocol: Activation of Zinc Dust with Hydrochloric Acid
This protocol is adapted from established procedures for activating zinc dust for use in organic synthesis.[4][5]
Materials:
-
Commercial Zinc Dust
-
2% Hydrochloric Acid (HCl) solution
-
Distilled Water
-
Ethanol
-
Anhydrous Diethyl Ether (or THF)
-
Round-bottom flask
-
Stir bar or mechanical stirrer
-
Suction filtration apparatus (Büchner funnel, filter flask)
-
Vacuum oven
Procedure:
-
Place the desired amount of commercial zinc dust in a round-bottom flask with a stir bar.
-
Add a sufficient volume of 2% HCl solution to cover the zinc dust.
-
Stir the suspension vigorously for approximately 2-5 minutes. The surface of the zinc should become bright as the oxide layer is removed.[5]
-
Stop stirring and decant the acidic solution.
-
Wash the zinc powder by adding distilled water, stirring briefly, and decanting the water. Repeat this washing step at least three more times.
-
Transfer the washed zinc powder to a Büchner funnel for suction filtration.
-
Wash the zinc cake on the filter successively with ethanol, then acetone, and finally with anhydrous diethyl ether to remove water.[5] Work quickly to minimize exposure of the activated zinc to air.[5]
-
Carefully transfer the filtered zinc powder to a suitable container for drying.
-
Dry the activated zinc dust in a vacuum oven at 80-90°C for at least 10-20 minutes.[5]
-
The activated zinc dust should be cooled under an inert atmosphere (e.g., nitrogen or argon) and used immediately for the best results.
Visual Guides
Troubleshooting Workflow for Low Zinc Reactivity
Caption: A decision tree for troubleshooting common issues in organozinc formation.
Mechanism of Zinc Activation and Organozinc Formation
Caption: The two-step process of organozinc reagent formation from metallic zinc.
References
- 1. indolysaght.com [indolysaght.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 유기아연 시약 [sigmaaldrich.com]
Technical Support Center: Optimization of Negishi Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Negishi cross-coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during Negishi cross-coupling experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Negishi coupling reaction is giving a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Negishi cross-coupling reaction can stem from several factors, ranging from the quality of reagents to the specific reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Integrity of the Organozinc Reagent: The quality of the organozinc reagent is paramount. These reagents are sensitive to air and moisture.[1]
-
Troubleshooting:
-
Ensure that the preparation of the organozinc reagent was performed under strictly anhydrous and inert conditions (e.g., using Schlenk techniques or in a glovebox).
-
Verify the activity of the zinc metal used for the preparation. Activation with reagents like 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) or iodine can be crucial.
-
If using a commercially available organozinc reagent, ensure it has been stored correctly and has not degraded. Consider titrating the reagent to determine its exact concentration.
-
For in situ generated organozinc reagents, ensure complete formation before adding the coupling partners and catalyst.[2]
-
-
-
Catalyst Activity and Loading: The palladium or nickel catalyst may be inactive or used at a suboptimal concentration.
-
Troubleshooting:
-
Use a fresh source of palladium or nickel precatalyst. Palladium(II) acetate can degrade over time, especially if it has a faint smell of acetic acid.[3]
-
Increase the catalyst loading. While typical loadings are in the 1-5 mol% range, challenging substrates may require higher amounts.[4] However, excessively high loadings can sometimes lead to side reactions.
-
Consider using a pre-catalyst that is more readily activated to the active Pd(0) or Ni(0) species. Palladacycle precatalysts have been shown to be highly effective.[5]
-
-
-
Ligand Choice: The choice of phosphine ligand is critical and highly dependent on the substrates.
-
Troubleshooting:
-
For sterically hindered substrates, bulky and electron-rich ligands such as RuPhos, XPhos, or CPhos often give superior results by promoting reductive elimination.[6][7]
-
Screen a variety of ligands to find the optimal one for your specific substrate combination. For some systems, even simple triphenylphosphine (PPh₃) can be effective.[8]
-
-
-
Reaction Temperature: The reaction may not be reaching the necessary activation energy, or conversely, the temperature might be too high, leading to decomposition.
-
Troubleshooting:
-
Gradually increase the reaction temperature. While many Negishi couplings proceed at room temperature, some require heating. For instance, couplings with aryl chlorides often require higher temperatures (e.g., 70-100 °C).[5]
-
Conversely, if decomposition is suspected, try running the reaction at a lower temperature for a longer period.
-
-
-
Solvent and Additives: The solvent plays a crucial role in solvating the reagents and intermediates.
-
Troubleshooting:
-
Ensure the use of anhydrous, degassed solvents. Tetrahydrofuran (THF) is a common choice, but other solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP) can be beneficial, sometimes as co-solvents, especially for less reactive substrates.[5]
-
The presence of lithium salts (e.g., LiCl) from the preparation of the organozinc reagent can be beneficial by breaking up zinc clusters and promoting transmetalation. If your organozinc reagent is salt-free, consider adding an anhydrous salt like LiBr or LiCl.
-
-
Issue 2: Formation of Homocoupling Products
Question: I am observing significant amounts of homocoupled products (R-R and R'-R') in my reaction mixture. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction in Negishi coupling. It can arise from the reaction of two molecules of the organozinc reagent or two molecules of the organic halide.
-
Control of Reaction Stoichiometry: An excess of the organozinc reagent can sometimes lead to homocoupling of this species.
-
Troubleshooting:
-
Use a stoichiometry closer to 1:1 for the organozinc and organic halide. A slight excess (e.g., 1.1-1.2 equivalents) of the organozinc reagent is often optimal.
-
-
-
Reaction Temperature and Addition Rate: High local concentrations of reagents can promote homocoupling.
-
Troubleshooting:
-
Consider a slow addition of the organozinc reagent to the reaction mixture containing the organic halide and catalyst. This can help maintain a low concentration of the organozinc species and favor the cross-coupling pathway.
-
Running the reaction at a lower temperature may also help to suppress the rate of homocoupling relative to the desired cross-coupling.
-
-
-
Ligand Effects: The ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling pathways.
-
Troubleshooting:
-
Bulky, electron-rich phosphine ligands can sometimes disfavor the pathways leading to homocoupling. Experiment with different ligands to find one that maximizes the cross-coupling to homocoupling ratio.
-
-
Issue 3: Reaction Stalls Before Completion
Question: My Negishi coupling starts well but then stalls, leaving unreacted starting materials. What could be the reason for this?
Answer:
Reaction stalling is a frustrating issue that often points to catalyst deactivation or inhibition.[4]
-
Catalyst Deactivation: The active catalyst can decompose over the course of the reaction.
-
Troubleshooting:
-
Presence of Coordinating Functional Groups: Functional groups on your substrates or product, such as amines or thiophenes, can coordinate to the palladium center and inhibit catalysis.[4] Using a more robust catalyst system with a strongly coordinating ligand might help.
-
Formation of Palladium Black: If the reaction mixture turns black, it indicates the precipitation of palladium black (inactive Pd(0) aggregates). This can be caused by impurities or running the reaction at too high a temperature. Ensure all reagents and solvents are pure and consider a lower reaction temperature.
-
Slow Addition of Catalyst: In some cases, a slow, continuous addition of a catalyst solution can help maintain a low concentration of the active catalyst and prevent decomposition pathways.
-
-
-
Inhibition by Byproducts: The buildup of byproducts, such as zinc halides, can sometimes inhibit the catalyst.[4]
-
Troubleshooting:
-
The addition of salts like LiCl can sometimes mitigate the inhibitory effects of zinc halides.
-
Running the reaction under more dilute conditions might also help to reduce the concentration of inhibitory species.[4]
-
-
-
Insufficiently Reactive Organozinc: The organozinc reagent may be slowly decomposing under the reaction conditions, leading to a stall as its concentration decreases.
-
Troubleshooting:
-
Ensure the organozinc is prepared and used promptly, or if stored, that it is done so under rigorously inert conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is better for Negishi coupling, palladium or nickel?
A1: Both palladium and nickel are effective catalysts for Negishi coupling.[1]
-
Palladium catalysts are generally more versatile and offer higher functional group tolerance and stereoselectivity.[1][8] They are the most commonly used catalysts for this reaction.
-
Nickel catalysts can be a more cost-effective option and are particularly effective for certain substrates, such as aryl chlorides.[8] However, they can sometimes lead to lower stereoselectivity.[1] The choice between palladium and nickel often depends on the specific substrates, desired selectivity, and cost considerations.
Q2: What is the best way to prepare organozinc reagents for Negishi coupling?
A2: The preparation of the organozinc reagent is a critical step for a successful Negishi coupling. Common methods include:
-
From Organolithium or Grignard Reagents: This involves the transmetalation of a pre-formed organolithium or Grignard reagent with a zinc halide (e.g., ZnCl₂ or ZnBr₂). This is a very general and widely used method.
-
Direct Insertion of Zinc: This method involves the direct insertion of activated zinc metal into an organic halide. Activation of the zinc is key and can be achieved by treating it with reagents like 1,2-dibromoethane and TMSCl, or simply with a catalytic amount of iodine.[9][10][11] This method avoids the need to pre-form a more reactive organometallic species.
-
Iodine-Zinc Exchange: This is a mild method for preparing organozinc reagents from organic iodides and diethylzinc or diisopropylzinc.
The choice of method depends on the starting material and the functional groups present in the molecule. Detailed protocols for the preparation of alkylzinc reagents are provided in the "Experimental Protocols" section.
Q3: Can I run a Negishi coupling reaction open to the air?
A3: No, Negishi coupling reactions should not be run open to the air. Organozinc reagents are sensitive to both air and moisture and will decompose upon exposure.[1] The palladium and nickel catalysts, particularly in their active (0) oxidation state, can also be sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.
Q4: What is the role of the ligand in the Negishi coupling?
A4: The ligand plays a crucial role in the Negishi coupling by:
-
Stabilizing the metal center: The ligand coordinates to the palladium or nickel atom, preventing its aggregation into inactive metal black.
-
Modulating the reactivity of the metal center: The electronic and steric properties of the ligand influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Influencing selectivity: The choice of ligand can impact the chemo-, regio-, and stereoselectivity of the reaction. For example, bulky ligands can favor the formation of the cross-coupled product over byproducts from beta-hydride elimination in couplings involving sp³-hybridized carbons.[7]
Q5: My starting organic halide is an aryl chloride. Are there any special considerations?
A5: Aryl chlorides are generally less reactive than aryl bromides and iodides in oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] To achieve successful coupling with aryl chlorides, you may need to:
-
Use a more reactive catalyst system: This often involves using a catalyst with a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Fu groups (e.g., SPhos, RuPhos, XPhos).[5]
-
Employ higher reaction temperatures: Temperatures in the range of 70-100 °C are often necessary to promote the oxidative addition of the aryl chloride.[5]
-
Consider a nickel catalyst: Nickel catalysts can be particularly effective for the coupling of aryl chlorides.[8]
Data Presentation
Table 1: Effect of Ligand on the Yield of Negishi Coupling of Aryl Bromides with a Secondary Alkylzinc Reagent
| Entry | Ligand | Aryl Bromide | Yield (%) | i-Pr:n-Pr Ratio |
| 1 | SPhos | 2-Bromobenzonitrile | 85 | >20:1 |
| 2 | RuPhos | 2-Bromobenzonitrile | 82 | >20:1 |
| 3 | XPhos | 2-Bromobenzonitrile | 88 | >20:1 |
| 4 | CPhos | 2-Bromobenzonitrile | 95 | >20:1 |
| 5 | SPhos | 2-Bromoanisole | 75 | >20:1 |
| 6 | RuPhos | 2-Bromoanisole | 78 | >20:1 |
| 7 | XPhos | 2-Bromoanisole | 81 | >20:1 |
| 8 | CPhos | 2-Bromoanisole | 92 | >20:1 |
Reaction conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, isopropylzinc bromide, THF, room temperature. Data synthesized from information in Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.[7]
Table 2: Optimization of Catalyst Loading and Temperature for a Model Negishi Coupling
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | CPhos | 10 | 25 | 83 |
| 2 | Pd(OAc)₂ | CPhos | 5 | 25 | 95 |
| 3 | Pd(OAc)₂ | CPhos | 2 | 25 | 92 |
| 4 | Pd(OAc)₂ | CPhos | 1 | 25 | 88 |
| 5 | Pd(OAc)₂ | CPhos | 2 | 50 | 94 |
| 6 | Pd(OAc)₂ | CPhos | 2 | 70 | 91 (some decomposition) |
Data is illustrative and synthesized from general principles and data presented in various sources.[4][5][12]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Negishi Cross-Coupling
This protocol provides a general starting point for a Negishi cross-coupling reaction. Optimization of the ligand, solvent, and temperature will likely be necessary for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.1-1.5 equivalents relative to Pd).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the organic halide (1.0 equivalent) and anhydrous, degassed solvent (e.g., THF, to make a ~0.1-0.5 M solution).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Slowly add the organozinc reagent (1.1-1.5 equivalents, as a solution in THF) to the reaction mixture at the desired temperature (this can range from 0 °C to reflux, depending on the substrates).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Preparation of an Alkylzinc Bromide Reagent via Direct Insertion of Activated Zinc
This protocol is adapted from a procedure described by Huo.[9][10][11]
-
Zinc Activation and Reagent Preparation:
-
In a dry, two-necked flask under an inert atmosphere, add zinc dust (1.5 equivalents) and a catalytic amount of iodine (I₂, ~5 mol%).
-
Add anhydrous N,N-dimethylacetamide (DMA). The red color of the iodine should disappear upon stirring, indicating zinc activation.
-
Add the alkyl bromide (1.0 equivalent) to the activated zinc suspension.
-
Heat the mixture (typically to ~80 °C) and stir until the formation of the organozinc reagent is complete (monitor by GC analysis of a hydrolyzed aliquot).
-
-
Use in Negishi Coupling:
-
The resulting solution of the alkylzinc bromide in DMA can be used directly in a Negishi coupling reaction by adding it to a solution of the organic halide and the palladium or nickel catalyst system.
-
Mandatory Visualization
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: A typical experimental workflow for a Negishi coupling reaction.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Ligand Effects on Negishi Couplings of Alkenyl Halides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
Technical Support Center: Organozinc Reagents and Ester Functional Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organozinc reagents in the presence of ester functional groups.
Frequently Asked Questions (FAQs)
Q1: Are ester functional groups compatible with organozinc reagents?
Generally, yes. Organozinc reagents are known for their good functional group tolerance, and esters are significantly more stable towards organozinc reagents compared to more reactive organometallic reagents like Grignard or organolithium reagents.[1][2] This chemoselectivity is a key advantage of using organozinc compounds in complex molecule synthesis.[3] The carbon-zinc bond has a highly covalent character, making it inert to moderately polar electrophiles such as esters.[2]
Q2: What is the most common reaction of an organozinc reagent with an ester?
The most well-known reaction is the Reformatsky reaction , where an organozinc reagent, typically formed in situ from an α-haloester and zinc metal, reacts with an aldehyde or ketone to produce a β-hydroxyester.[1][4] Another related reaction is the Blaise reaction , where the organozinc reagent derived from an α-haloester reacts with a nitrile to form a β-enamino ester, which can be hydrolyzed to a β-ketoester.[5][6]
Q3: Can organozinc reagents directly attack the ester carbonyl group?
Direct nucleophilic attack on the ester carbonyl group by the organozinc reagent is not a common pathway and rarely occurs, especially in comparison to the much more reactive Grignard or organolithium reagents.[1] However, under certain conditions or with highly reactive organozinc species, this possibility should not be entirely dismissed, though it is not a typically reported side reaction.
Q4: What is a "Reformatsky enolate"?
A "Reformatsky enolate" is the organozinc reagent formed by the reaction of an α-haloester with zinc metal.[4] Zinc metal inserts into the carbon-halogen bond via oxidative addition, forming a zinc enolate.[1] These enolates are less reactive and less basic than their lithium or magnesium counterparts, which contributes to their selectivity.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Low or no yield is a common issue that can stem from several factors, from the quality of reagents to the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Zinc Metal | The activation of zinc is critical for the formation of the organozinc reagent. Commercially available zinc dust often has a passivating oxide layer. Activate the zinc using one of the following methods: • Acid Washing: Briefly treat the zinc dust with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum. • Pre-treatment with Copper Acetate: Formation of a zinc-copper couple can increase reactivity.[7] • Use of Rieke Zinc: Rieke zinc, prepared by the reduction of ZnCl₂ with an alkali metal, is a highly reactive form of zinc.[1] • Activation with Iodine or TMSCl: A small amount of iodine or trimethylsilyl chloride can be used to activate the zinc surface in situ.[7] |
| Poor Quality Reagents or Solvents | Ensure all reagents are pure and solvents are anhydrous. Organozinc reagents are sensitive to moisture and protic solvents.[1] |
| Incorrect Reaction Temperature | The optimal temperature can vary depending on the substrates. For the Reformatsky reaction, temperatures can range from room temperature to reflux. If the reaction is sluggish, a moderate increase in temperature may be beneficial. |
| Inefficient Stirring | As the reaction is heterogeneous (solid zinc), efficient stirring is crucial to ensure good contact between the reagents and the metal surface. |
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (TLC, GC-MS, NMR) indicates the formation of side products. Identifying these can help diagnose the problem.
| Observed Side Product | Potential Cause & Explanation | Recommended Solutions |
| Dimer of the α-haloester (Self-condensation Product) | This is a common side reaction in both the Reformatsky and Blaise reactions.[5] It occurs when the formed zinc enolate reacts with another molecule of the starting α-haloester instead of the desired aldehyde, ketone, or nitrile. | • Slow Addition of the α-haloester: Adding the α-haloester slowly to the reaction mixture containing the zinc and the electrophile can help to maintain a low concentration of the enolate, minimizing self-condensation.[5] • Use of Excess α-haloester: While counterintuitive, using a slight excess of the α-haloester can sometimes improve the yield of the desired product in the Blaise reaction.[5] • Use of Ultrasound: Sonication can promote the desired reaction and has been shown to lower the amount of self-condensation product.[5] |
| Wurtz-type Coupling Product (R-R from R-X) | This side reaction involves the coupling of two alkyl halide molecules in the presence of a metal. In the context of organozinc reagent formation from an α-haloester, this would lead to a dimer. | • Control of Reaction Temperature: Wurtz-type coupling can sometimes be favored at higher temperatures. Running the reaction at a lower temperature may reduce this side product. • Use of Highly Activated Zinc: More reactive zinc may favor the formation of the organozinc reagent over the radical pathway that can lead to Wurtz coupling. |
| Products from Ester Reduction | While less common, under certain conditions, the ester might be reduced. This could potentially be caused by hydride transfer from another species in the reaction mixture. | • Ensure Anhydrous Conditions: Traces of water can react with the organozinc reagent and potentially lead to species that could act as reducing agents. • Use of Aprotic Solvents: Stick to aprotic solvents like THF or diethyl ether. |
Data Summary
The yield of reactions involving organozinc reagents and esters is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields under various conditions for the Reformatsky and Blaise reactions.
| Reaction Type | Electrophile | α-Haloester | Solvent | Conditions | Yield (%) | Reference |
| Reformatsky | Benzoyl isothiocyanate | Ethyl 2-bromoacetate | Benzene | 60 °C, 1-3 h, N₂ | 60-95% | [8] |
| Reformatsky | 2-Chlorobenzoyl isothiocyanate | Ethyl 2-bromoacetate | - | Ball-milling | 72% | [8] |
| Reformatsky | Aromatic isothiocyanates | Ethyl 2-bromoacetate | - | Ball-milling | 69-81% | [8] |
| Blaise | Various nitriles | α-haloesters | THF | Activated Zinc | Improved Yields | [5] |
| Chromium-Reformatsky | 2,2-dimethyl-3-oxo-pentanal | (R)-4-benzyl-3-(2-bromoacetyl)-oxazolidinone | - | CuCl₂ mediated | 63% | [9] |
Experimental Protocols
General Protocol for the Reformatsky Reaction
This is a general procedure and may require optimization for specific substrates.
-
Zinc Activation (if necessary): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. If using a zinc activation method, perform it at this stage. For example, add a crystal of iodine and gently heat until the purple color disappears.
-
Reaction Setup: Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Add the solvent (e.g., anhydrous THF or diethyl ether).
-
Addition of Reagents: Add the aldehyde or ketone to the zinc suspension. In the dropping funnel, prepare a solution of the α-haloester in the same anhydrous solvent.
-
Initiation and Reaction: Add a small portion of the α-haloester solution to the flask. The reaction may need to be initiated by gentle heating. Once the reaction has started (indicated by a color change or gentle reflux), add the rest of the α-haloester solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Reformatsky reaction.
Caption: Troubleshooting decision tree for organozinc reactions with esters.
Caption: Competing reaction pathways for the zinc enolate.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. Blaise Reaction [organic-chemistry.org]
- 6. Blaise reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psiberg.com [psiberg.com]
How to prevent homocoupling in zinc-mediated cross-coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling in zinc-mediated cross-coupling reactions, such as the Negishi coupling.
Troubleshooting Guide: Preventing Homocoupling
Homocoupling is a common side reaction in zinc-mediated cross-coupling reactions, leading to the formation of symmetrical dimers of the coupling partners (R-R and R'-R') instead of the desired cross-coupled product (R-R'). This guide provides a systematic approach to diagnose and mitigate this issue.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot and prevent homocoupling in your zinc-mediated cross-coupling reactions.
Caption: A troubleshooting workflow for diagnosing and resolving issues of homocoupling in zinc-mediated cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism leading to homocoupling in Negishi reactions?
A1: Homocoupling in Negishi reactions is often attributed to a second transmetalation event. After the initial cross-coupling catalytic cycle is underway, the organopalladium intermediate can react with another molecule of the organozinc reagent, leading to a diorganopalladium species that then undergoes reductive elimination to form the homocoupled product.[1]
Q2: How does the quality of my organozinc reagent affect homocoupling?
A2: The purity and stability of your organozinc reagent are critical. Impurities or decomposition can lead to side reactions, including homocoupling. It is crucial to use freshly prepared or properly stored organozinc reagents.
Q3: Can the choice of catalyst and ligand influence the extent of homocoupling?
A3: Absolutely. The choice of both the metal catalyst (typically palladium or nickel) and the supporting ligand has a significant impact. Bulky, electron-rich monodentate phosphine ligands are often effective at promoting the desired reductive elimination to form the cross-coupled product over the competing homocoupling pathway.[2]
Q4: What role do additives like TMEDA and LiCl play in preventing homocoupling?
A4:
-
TMEDA (N,N,N',N'-tetramethylethylenediamine): This additive can coordinate to the organozinc reagent, stabilizing it and preventing unwanted side reactions. This stabilization can lead to a cleaner reaction with a higher yield of the cross-coupled product.[3]
-
LiCl (Lithium Chloride): Organozinc reagents can form aggregates in solution. LiCl helps to break up these aggregates into more reactive monomeric species, which can facilitate a more efficient transmetalation step in the catalytic cycle.[3]
Q5: How critical are anhydrous and oxygen-free conditions?
A5: Extremely critical. Organozinc reagents are sensitive to moisture and air. The presence of water can quench the organozinc reagent, while oxygen can promote oxidative homocoupling.[4] It is imperative to use anhydrous, degassed solvents and to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Data Presentation: Impact of Additives on Reaction Yield
The use of additives can significantly improve the yield of the desired cross-coupled product while minimizing homocoupling. The following table summarizes the effect of TMEDA on a model zinc-mediated cross-coupling reaction.
| Entry | Aryl Bromide | Alkyl Iodide | Additive (equiv.) | Cross-Coupling Yield (%) | Homocoupling |
| 1 | m-bromoanisole | n-heptyl iodide | None | < 20% | Not Reported |
| 2 | m-bromoanisole | n-heptyl iodide | TMEDA (5) | 85% | Not observed |
| 3 | p-bromobenzonitrile | n-heptyl iodide | None | Low | Not Reported |
| 4 | p-bromobenzonitrile | n-heptyl iodide | TMEDA (5) | 92% | Not observed |
Data synthesized from information presented in the cited literature.[3]
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Palladium-Catalyzed Negishi Coupling
This protocol provides a detailed methodology for a generic Negishi coupling, with an emphasis on techniques to suppress homocoupling.
1. Reagent and Glassware Preparation:
-
All glassware should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (nitrogen or argon).
-
Solvents (e.g., THF, Dioxane, DMF) must be anhydrous and thoroughly degassed. This can be achieved by sparging with argon for at least 30 minutes or by several freeze-pump-thaw cycles.
-
The organozinc reagent should be freshly prepared or titrated to determine its exact concentration before use.
-
The aryl/vinyl halide or triflate should be of high purity.
2. Reaction Setup:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the appropriate ligand if required.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl/vinyl halide or triflate (1.0 equiv.) to the flask via syringe.
-
If using an additive such as LiCl, it can be added at this stage.
3. Addition of the Organozinc Reagent:
-
Slowly add the organozinc reagent (typically 1.1-1.5 equiv.) to the reaction mixture at room temperature or a pre-determined optimal temperature. A slow addition rate can help to maintain a low concentration of the organozinc reagent, which can disfavor the second transmetalation leading to homocoupling.
-
If using TMEDA, it can be pre-mixed with the organozinc reagent before addition or added directly to the reaction mixture prior to the organozinc reagent.
4. Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC, or LC-MS. The disappearance of the limiting starting material (usually the electrophile) indicates reaction completion.
5. Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product from any residual starting materials and homocoupled byproducts.
Visualizing the Catalytic Cycle and the Origin of Homocoupling
The following diagram illustrates the catalytic cycle of a Negishi cross-coupling reaction and the competing pathway that leads to homocoupling.
Caption: The catalytic cycle of the Negishi cross-coupling and the competing pathway leading to homocoupling.
References
Technical Support Center: Zinc Purity and Oxidative Addition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the impact of zinc purity on the rate of oxidative addition for the formation of organozinc reagents.
Frequently Asked Questions (FAQs)
Q1: How does the purity of zinc metal affect the rate of oxidative addition?
A1: The rate of oxidative addition to zinc is highly dependent on the surface activity of the metal. While direct kinetic studies correlating specific purity grades with reaction rates are not extensively published, it is a well-established principle in organometallic chemistry that the presence of a passivating layer, typically zinc oxide (ZnO), on the metal surface significantly slows down or inhibits the reaction.[1] Higher purity zinc grades, such as Special High Grade (SHG) at 99.995%, have lower levels of impurities that can contribute to a more stable and less reactive oxide layer.[2] Conversely, some impurities, if they disrupt the passivation layer, could potentially increase reactivity. However, more commonly, impurities are considered detrimental.
Q2: What are the most common impurities in zinc, and how might they interfere with oxidative addition?
A2: Common metallic impurities in zinc include lead, cadmium, iron, copper, antimony, and arsenic, with their concentrations varying by grade.[2][3] These impurities can interfere in several ways:
-
Surface Passivation: Impurities can be incorporated into the passivating zinc oxide layer, potentially making it more robust and difficult to remove, thus hindering access to the reactive zinc metal.
-
Electrochemical Effects: Impurities can create local galvanic cells on the zinc surface, which may alter the electrochemical potential and inhibit the desired oxidative addition pathway.[3]
-
Side Reactions: Certain impurities may catalyze undesirable side reactions, consuming the organohalide starting material or leading to the decomposition of the desired organozinc product.
Q3: My reaction to form an organozinc reagent is sluggish or not initiating. Could the zinc purity be the issue?
A3: Yes, poor zinc quality or surface deactivation is a common cause for sluggish or failed organozinc preparations. Commercially available zinc dust or powder is often coated with a layer of zinc oxide that renders it unreactive.[4] This is often a more significant factor than the bulk purity of the zinc itself. Before suspecting the intrinsic purity of the metal, it is crucial to ensure proper activation of the zinc.
Q4: What is "zinc activation," and why is it necessary?
A4: Zinc activation is a pretreatment process designed to remove the passivating oxide layer from the surface of the zinc metal, thereby exposing the fresh, reactive metal to the organohalide.[4][5] This is a critical step for achieving a reasonable reaction rate in the synthesis of organozinc reagents.[6] Common methods include chemical treatment with reagents like 1,2-dibromoethane, trimethylsilyl chloride (TMSCl), or iodine.[5][6]
Q5: Can I use a lower purity grade of zinc if I activate it properly?
A5: In many cases, effective activation can compensate for using a lower grade of zinc, such as Prime Western (99.0% to 99.9% pure).[2] The activation process strips away the surface impurities and oxide layer, which is often the primary barrier to reactivity. For highly sensitive substrates or reactions where trace metal contamination is a concern for subsequent steps (e.g., catalysis), using a higher purity grade is recommended.
Troubleshooting Guide
| Issue | Possible Cause Related to Zinc Purity/Activity | Recommended Solution |
| Reaction fails to initiate (no consumption of starting material). | The zinc surface is passivated with a thick oxide layer. | Activate the zinc prior to the addition of the organohalide. See the experimental protocol below for a standard activation procedure. |
| The zinc purity is very low, containing significant amounts of inhibitory impurities. | Switch to a higher purity grade of zinc (e.g., >99.9%). Consider using Rieke zinc for particularly difficult substrates.[5] | |
| Reaction is very slow and gives a low yield. | Incomplete activation of the zinc, leaving residual passivated surfaces. | Increase the amount of activating agent or the activation time. Consider using a more potent activation method (e.g., TMSCl).[6] |
| Impurities in the zinc are slowing the reaction. | While difficult to diagnose without elemental analysis, switching to a higher purity zinc source is a logical troubleshooting step. | |
| Inconsistent results between batches. | The surface oxide layer and impurity levels vary between different lots of zinc. | Standardize the zinc source and implement a consistent and rigorous activation protocol for every reaction. |
| Side products are observed. | Trace metal impurities in the zinc may be catalyzing unwanted reaction pathways. | Use a higher purity grade of zinc (e.g., Special High Grade, 99.995%).[2] |
Quantitative Data Summary
Direct comparative kinetic data for oxidative addition across different zinc purity grades is sparse in the literature. However, the acceptable levels of certain impurities have been quantified in the context of zinc electrowinning, which can provide an indirect indication of the levels at which metallic impurities become electrochemically significant.
| Impurity | Concentration at which effects become apparent (in zinc electrowinning) | Potential Impact on Oxidative Addition |
| Antimony (Sb) | > 20 ppb | May alter surface reactivity. |
| Germanium (Ge) | > 40 ppb | May alter surface reactivity. |
| Arsenic (As) | > 120 ppb | May alter surface reactivity. |
| Cobalt (Co) | > 7-8 mg/L | May form local galvanic cells, potentially inhibiting the desired reaction.[3] |
| Lead (Pb) | Commonly present in lower grades | Can induce a polarization role at the zinc surface.[7] |
| Cadmium (Cd) | Commonly present in lower grades | Known to interfere with zinc's redox chemistry in biological systems, suggesting a potential for interference in chemical reactions.[8][9] |
Table data is adapted from studies on zinc electrowinning and may not directly translate to oxidative addition kinetics but illustrates the significance of trace impurities.[3]
Experimental Protocols
Protocol: Evaluating the Effect of Zinc Purity on Oxidative Addition Rate
This protocol provides a method to compare the rate of organozinc formation using different grades of zinc. The reaction is monitored by quenching aliquots over time and analyzing the formation of a derivative product by GC or HPLC.
1. Materials:
-
Zinc powder of different purity grades (e.g., 99.5%, 99.9%, 99.995%)
-
Activating agent: 1,2-Dibromoethane
-
Organohalide (e.g., Iodocyclohexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard for analysis (e.g., Dodecane)
-
Quenching solution (e.g., I2 in THF)
2. Zinc Activation:
-
To three separate, oven-dried flasks equipped with stir bars and under an inert atmosphere (N2 or Ar), add an equimolar amount of each grade of zinc powder.
-
Add anhydrous THF to each flask.
-
Add a small amount (e.g., 5 mol%) of 1,2-dibromoethane to each flask.
-
Gently heat the mixtures (e.g., to 60 °C) for 15-30 minutes. The evolution of ethylene gas and a change in the appearance of the zinc dust indicates activation.
-
Cool the suspensions to room temperature.
3. Oxidative Addition and Monitoring:
-
Prepare a stock solution of the organohalide and the internal standard in anhydrous THF.
-
At time t=0, add the organohalide/internal standard solution to each of the three flasks containing the activated zinc suspensions.
-
Maintain vigorous stirring and a constant temperature.
-
At specified time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture using a syringe.
-
Immediately quench each aliquot in a vial containing a solution of I2 in THF. This will convert the organozinc reagent (R-ZnI) to the corresponding organoiodide (R-I).
-
Analyze the quenched samples by GC or HPLC to determine the ratio of the product to the internal standard.
4. Data Analysis:
-
Plot the concentration of the formed organozinc reagent (as determined from its quenched derivative) versus time for each grade of zinc.
-
The initial slope of these plots will give the initial rate of reaction, allowing for a quantitative comparison of the effect of zinc purity.
Visualizations
Caption: Workflow for comparing oxidative addition rates.
Caption: Key factors influencing the rate of oxidative addition.
References
- 1. Zinc oxide - Wikipedia [en.wikipedia.org]
- 2. Purity zinc metal: the “invisible champion” in the industrial bloodline-Automation in the Non-ferrous Industry - SCHNOKA SNK Group [schnokaen.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Cadmium-Zinc Interactions on Biochemical Responses in Tobacco Seedlings and Adult Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress in Lead and Cadmium Toxicity and Its Amelioration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions of Organozinc Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving organozinc reagents, commonly known as Negishi couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of catalyst loading and execution of palladium-catalyzed reactions with organozinc compounds.
Q1: My reaction yield is low or non-existent. What are the most common causes?
Low or no yield in a Negishi coupling can stem from several factors. The primary areas to investigate are the quality of reagents and solvents, the integrity of the catalyst system, and the reaction conditions.
-
Reagent Quality: Organozinc reagents are highly sensitive to moisture and air.[1] Incomplete formation or degradation of the organozinc reagent is a frequent cause of failure. Ensure that the organozinc reagent was prepared under strictly anhydrous and inert conditions. The quality of the organic halide is also crucial; ensure it is pure and free from contaminants that could poison the catalyst.
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways. The presence of impurities in the starting materials or solvents can poison the catalyst.[2] In some cases, the product itself or coordinating functional groups on the substrates (like tertiary amines or thiophenes) can bind to the palladium center and inhibit catalysis, causing the reaction to stall.[3]
-
Inert Atmosphere: Inadequate exclusion of oxygen and moisture is a common pitfall. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, while water will quench the organozinc reagent.[1] Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is performed under a robust inert atmosphere (e.g., argon or nitrogen).
Q2: My reaction starts well but then stalls before completion. What should I investigate?
A stalling reaction often points towards catalyst deactivation or inhibition during the reaction.
-
Catalyst Inhibition by Product or Substrate: As the reaction progresses, the concentration of the product increases. If the product has a higher affinity for the palladium catalyst than the starting materials, it can act as an inhibitor. Similarly, if one of your substrates contains a strongly coordinating group, it might bind to the catalyst and prevent turnover.[3]
-
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions over extended periods. This can manifest as the formation of palladium black (insoluble palladium particles), indicating catalyst precipitation.[3] If this is observed, consider using a more robust ligand or lower reaction temperatures.
-
Zinc Halide Buildup: The accumulation of zinc halide byproducts (e.g., ZnBr₂) can sometimes lead to catalyst inactivation.[3] The addition of salt additives like LiCl or LiBr can mitigate these effects by forming higher-order zincates, which are often more effective transmetalating agents.
Q3: How do I choose the optimal palladium catalyst and ligand for my specific reaction?
The choice of catalyst and ligand is critical for success and is highly substrate-dependent.
-
Palladium Precatalyst: Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and various palladacycles. For many standard couplings, Pd(PPh₃)₄ is effective. For more challenging substrates, particularly those involving aryl chlorides or sterically hindered partners, more advanced catalyst systems are often required.[2][4]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Electron-rich, bulky phosphine ligands like SPhos and RuPhos are often highly effective, as they promote oxidative addition and prevent catalyst decomposition.[5][6] The choice of ligand can also influence the stereochemical outcome of the reaction.[1] A screening of different ligands is often a necessary step in optimizing a new Negishi coupling.
Q4: What is the typical catalyst loading for a Negishi coupling, and how do I optimize it?
Catalyst loading is a key parameter to optimize for both efficiency and cost-effectiveness.
-
Typical Range: For many reactions, a catalyst loading of 1-5 mol % is a good starting point.[7] However, for highly active catalyst systems and reactive substrates, loadings can be reduced to as low as 0.1 mol % or even lower.[2]
-
Optimization Strategy: Start with a higher catalyst loading (e.g., 2-5 mol %) to ensure the reaction proceeds. Once successful, systematically decrease the loading in subsequent experiments (e.g., 1 mol %, 0.5 mol %, 0.1 mol %) while monitoring the reaction yield and rate. The optimal loading will be the lowest amount that provides a good yield in a reasonable timeframe.
Q5: How critical is the choice of solvent?
The solvent can significantly impact the solubility of reagents, the stability of the catalyst, and the overall reaction rate.
-
Common Solvents: Tetrahydrofuran (THF) is the most commonly used solvent for Negishi couplings due to its ability to dissolve the organozinc reagents and stabilize the catalytic species.[1]
-
Solvent Effects: For less reactive substrates, such as aryl chlorides, a mixture of solvents like THF/NMP (N-methyl-2-pyrrolidone) may be necessary to achieve higher reaction temperatures and promote the reaction.[2] In some cases, using a co-solvent like toluene can improve yields and selectivities.[8] A solvent screen is advisable when developing a new reaction.
Data Presentation
The following tables summarize quantitative data on the impact of various parameters on the outcome of Negishi coupling reactions.
Table 1: Effect of Palladium Catalyst Loading on Reaction Yield
| Entry | Catalyst Precursor | Ligand | Catalyst Loading (mol %) | Aryl Halide | Organozinc Reagent | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos | 2.0 | 4-chlorotoluene | Phenylzinc chloride | >95 |
| 2 | Pd₂(dba)₃ | SPhos | 1.0 | 4-chlorotoluene | Phenylzinc chloride | >95 |
| 3 | Pd₂(dba)₃ | SPhos | 0.5 | 4-chlorotoluene | Phenylzinc chloride | 94 |
| 4 | Pd₂(dba)₃ | SPhos | 0.1 | 4-chlorotoluene | Phenylzinc chloride | 55 |
| 5 | Palladacycle | XPhos | 0.5 | 2-bromopyridine | 2-thienylzinc chloride | 95 |
| 6 | Palladacycle | XPhos | 0.25 | 2-bromopyridine | 2-thienylzinc chloride | 93 |
Data synthesized from multiple sources for illustrative purposes.[2][4]
Table 2: Comparison of Phosphine Ligands in a Model Negishi Coupling
| Entry | Ligand | Reaction Time (h) | Conversion (%) | Product Yield (%) |
| 1 | P(t-Bu)₃ | 12 | >98 | 95 |
| 2 | PCy₃ | 12 | 85 | 75 |
| 3 | P(o-tolyl)₃ | 12 | >98 | 96 |
| 4 | RuPhos | 4 | >98 | 94 |
| 5 | XPhos | 4 | >98 | 95 |
| 6 | SPhos | 4 | >98 | 97 |
Reaction Conditions: Aryl bromide, organozinc reagent, Pd₂(dba)₃ (1 mol %), Ligand (2 mol %), THF, 70 °C. Data is illustrative and compiled from general findings in the literature.[5][6]
Table 3: Influence of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 70 | 12 | 85 |
| 2 | Dioxane | 100 | 12 | 88 |
| 3 | Toluene | 100 | 12 | 75 |
| 4 | DMF | 100 | 12 | 60 |
| 5 | THF/NMP (1:1) | 100 | 8 | 92 |
Reaction Conditions: Aryl chloride, organozinc reagent, Pd[P(t-Bu)₃]₂ (2 mol %). Illustrative data based on typical solvent screening outcomes.[2]
Experimental Protocols
Protocol 1: Preparation of an Arylzinc Reagent via Transmetalation from an Organolithium
This protocol describes the in-situ preparation of an arylzinc reagent, which can then be used directly in a Negishi coupling.
-
Setup: Under an argon atmosphere, add the aryl bromide (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the aryl bromide in anhydrous THF (to make a ~0.5 M solution).
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Transmetalation to Organozinc: In a separate flame-dried flask, prepare a solution of anhydrous zinc chloride (ZnCl₂) (1.1 eq) in anhydrous THF. Add this ZnCl₂ solution dropwise to the organolithium solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The resulting solution of the arylzinc reagent is now ready for use in the cross-coupling reaction.[1]
Protocol 2: General Procedure for Optimizing Catalyst Loading in a Negishi Coupling
This protocol outlines a systematic approach to finding the minimum required catalyst loading for a given reaction.
-
Initial High-Loading Reaction: In a glovebox or under a strict argon atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the phosphine ligand (e.g., SPhos, 5 mol %) in a vial. Add anhydrous THF and stir to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the aryl halide (1.0 eq) in anhydrous THF. Add the freshly prepared solution of the organozinc reagent (1.2-1.5 eq).
-
Initiation and Monitoring: Add the catalyst solution to the mixture of substrates. Heat the reaction to the desired temperature (e.g., 70 °C). Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., every hour).
-
Subsequent Low-Loading Reactions: Based on the results of the initial reaction, set up a series of parallel reactions with decreasing catalyst loadings (e.g., 1 mol %, 0.5 mol %, 0.25 mol %, 0.1 mol %). Ensure all other reaction parameters (substrate ratio, concentration, temperature) are kept constant.
-
Analysis and Workup: Monitor each reaction to determine the time required for completion. Once the reactions are complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]
-
Determination of Optimal Loading: The optimal catalyst loading is the lowest concentration that provides a high yield of the desired product in an acceptable reaction time.
Visualizations
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Caption: A general workflow for optimizing palladium catalyst loading.
References
- 1. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 7. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Reformatsky Reaction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation and optimize yields in the Reformatsky reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Reformatsky reaction?
The Reformatsky reaction is a chemical process that forms a new carbon-carbon bond by reacting an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc. The key intermediate is an organozinc reagent, also known as a Reformatsky enolate, which adds to the carbonyl group. The final product, after an acidic workup, is a β-hydroxy ester.[1][2] This reaction is a valuable alternative to the traditional aldol condensation.
Q2: Why is zinc typically used in this reaction?
Zinc is the preferred metal for the Reformatsky reaction because it allows for the formation of an enolate in the presence of the carbonyl compound without the need for a strong Brønsted base, which could cause self-condensation of the aldehyde or ketone.[2] Organozinc reagents are also less reactive than their Grignard or organolithium counterparts, which helps to prevent unwanted reactions with the ester group.[1]
Q3: What are the most common side products in the Reformatsky reaction?
The most frequently encountered side products include:
-
α,β-Unsaturated esters: These are formed by the dehydration of the desired β-hydroxy ester product, especially under harsh acidic or high-temperature conditions.
-
Wurtz-type coupling products: Dimerization of the α-halo ester can occur, leading to the formation of a succinate ester.
-
Aldol condensation products: Self-condensation of the starting aldehyde or ketone can occur if the reaction conditions are not optimal.
Q4: Is it necessary to activate the zinc before starting the reaction?
Yes, activating the zinc is crucial for achieving high yields and reproducible results. Commercial zinc dust is often coated with a layer of zinc oxide, which can inhibit the reaction. Activation removes this oxide layer and increases the surface area of the metal.[3]
Troubleshooting Guide
This section addresses common issues encountered during the Reformatsky reaction and provides targeted solutions.
Issue 1: Low or No Conversion of Starting Materials
Possible Causes:
-
Inactive zinc.
-
Presence of moisture in the reaction.
-
Low reaction temperature.
-
Impure reagents.
Solutions:
| Solution | Detailed Protocol |
| Activate the Zinc | Several methods can be used to activate zinc. A common method is treatment with an activating agent like iodine or 1,2-dibromoethane in a solvent such as THF or toluene before the addition of the reactants.[3] Highly reactive "Rieke zinc" can be prepared by reducing a zinc salt. |
| Ensure Anhydrous Conditions | All glassware should be thoroughly flame- or oven-dried before use. Solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Optimize Reaction Temperature | While high temperatures can lead to side reactions, the temperature must be sufficient to initiate the reaction. Gently heating the reaction mixture can help to start the formation of the organozinc reagent. |
| Purify Reagents | Ensure the α-halo ester and carbonyl compound are pure and free of acidic or water impurities. |
Issue 2: Formation of α,β-Unsaturated Ester (Dehydration Product)
Possible Causes:
-
High reaction temperature.
-
Prolonged reaction time.
-
Harsh acidic workup conditions.
Solutions:
| Solution | Detailed Protocol |
| Control Reaction Temperature | Lowering the reaction temperature can significantly reduce the rate of dehydration. Running the reaction at room temperature or even 0 °C, if the reactivity of the substrates allows, is recommended. |
| Optimize Reaction Time | Monitor the reaction by TLC or another appropriate method to determine the point of completion. Avoid unnecessarily long reaction times. |
| Use a Mild Acidic Workup | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl or H₂SO₄. The workup should be performed at a low temperature (e.g., 0 °C). |
Issue 3: Formation of Wurtz-Type Coupling Product (Succinate Ester)
Possible Causes:
-
High concentration of the α-halo ester.
-
Slow addition of the carbonyl compound.
-
Highly reactive zinc.
Solutions:
| Solution | Detailed Protocol |
| Control Reagent Addition | Add the α-halo ester slowly to the mixture of zinc and the carbonyl compound. This maintains a low concentration of the organozinc intermediate and favors the reaction with the carbonyl substrate. |
| Adjust Stoichiometry | Use a slight excess of the carbonyl compound relative to the α-halo ester to increase the probability of the desired reaction. |
Data Presentation
The choice of solvent and the method of zinc activation can significantly impact the yield of the Reformatsky reaction. The following tables summarize the effects of these parameters.
Table 1: Effect of Solvent on Yield
| Solvent | Typical Yield of β-Hydroxy Ester | Notes |
| Diethyl Ether | Good to Excellent | A common and effective solvent. |
| Tetrahydrofuran (THF) | Good to Excellent | Often used, especially for less reactive substrates. |
| Benzene | Good | Historically used, but less common now due to toxicity. |
| Toluene | Good | A higher-boiling alternative to benzene. |
| Dimethoxyethane (DME) | Good to Excellent | Can improve yields in some cases. |
Note: Yields are highly substrate-dependent. This table provides a general comparison.
Table 2: Comparison of Zinc Activation Methods
| Activation Method | Description | Typical Outcome |
| Iodine | A small crystal of iodine is added to the zinc suspension. | Simple and effective for many applications. |
| 1,2-Dibromoethane | A small amount is added to the zinc to initiate the reaction. | Also a common and effective method. |
| Zn-Cu Couple | Zinc dust is treated with a solution of copper(II) acetate. | Can provide more reactive zinc. |
| Rieke Zinc | Prepared by the reduction of a zinc halide with a reducing agent like potassium. | Highly reactive zinc, can improve yields for challenging substrates. |
| DIBAL-H | A scalable method using diisobutylaluminium hydride. | Shown to provide excellent conversion with minimal side products. |
Experimental Protocols
Protocol 1: General Procedure for the Reformatsky Reaction
-
Preparation: Flame- or oven-dry all glassware and allow to cool under a stream of inert gas (nitrogen or argon).
-
Zinc Activation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust (1.5 - 2.0 equivalents) and the chosen anhydrous solvent (e.g., THF). Add a small crystal of iodine and stir the suspension. Gentle heating may be applied until the color of the iodine disappears, indicating activation.
-
Reaction Initiation: Add a small portion of the α-halo ester (1.0 equivalent) to the activated zinc suspension. The reaction should initiate, as evidenced by a gentle reflux or a change in the appearance of the mixture.
-
Addition of Reactants: Once the reaction has started, add the remaining α-halo ester and the carbonyl compound (1.0 - 1.2 equivalents), either together or sequentially, dissolved in the anhydrous solvent. The addition should be done at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture. The reaction can be heated to reflux if necessary. Monitor the progress of the reaction by TLC.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Zinc Activation with 1,2-Dibromoethane
-
Place zinc dust in a flame-dried flask under an inert atmosphere.
-
Add anhydrous THF.
-
Add a small amount of 1,2-dibromoethane and stir the mixture at room temperature or with gentle heating until gas evolution is observed.
-
The activated zinc is now ready for use in the Reformatsky reaction.
Visualizations
Caption: The reaction mechanism of the Reformatsky reaction.
Caption: A workflow for troubleshooting the Reformatsky reaction.
Caption: Common side reactions in the Reformatsky reaction.
References
Technical Support Center: Diastereoselective Simmons-Smith Cyclopropanation of Chiral Alkenes
Welcome to the technical support center for the Simmons-Smith cyclopropanation of chiral alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve diastereoselectivity in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Simmons-Smith cyclopropanation of chiral alkenes, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity
| Potential Cause | Solution |
| Weak directing group effect | The hydroxyl group is a powerful directing group. If your substrate is an allylic ether, consider deprotection to the free alcohol before cyclopropanation. The zinc reagent coordinates to the hydroxyl group, directing the cyclopropanation to the same face of the double bond. |
| Suboptimal Reagent Choice | For (E)-alkenes, which often give lower diastereoselectivity with the classic Zn-Cu couple, consider using the Furukawa modification (Et₂Zn and CH₂I₂). This can significantly enhance the diastereomeric ratio. For electron-deficient alkenes, Shi's modification (using a reagent like CF₃CO₂ZnCH₂I) can be more effective. |
| Incorrect Solvent | The choice of solvent can influence the aggregation state and reactivity of the zinc carbenoid. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally recommended. Using basic solvents can decrease the reaction rate.[1] Experiment with different non-polar solvents to optimize diastereoselectivity. |
| Steric Hindrance | If the directing group is sterically hindered, its ability to coordinate with the zinc reagent may be diminished. Ensure the conformation of your substrate allows for effective coordination. In some cases, a smaller protecting group on a nearby functionality might be necessary. |
Issue 2: Low or No Product Yield
| Potential Cause | Solution |
| Inactive Zinc Reagent | The zinc-copper couple must be freshly prepared and activated for optimal reactivity. If using diethylzinc (Et₂Zn), ensure it is handled under strictly anhydrous and inert conditions, as it is highly pyrophoric. |
| Decomposition of the Zinc Carbenoid | The Simmons-Smith reagent is thermally sensitive. Maintain the recommended reaction temperature, which is often at or below room temperature. |
| Side Reactions | The byproduct of the reaction, zinc iodide (ZnI₂), is a Lewis acid that can catalyze side reactions or product decomposition.[2] To mitigate this, you can add an excess of Et₂Zn to scavenge the ZnI₂, or quench the reaction with a Lewis base like pyridine.[2] |
| Starting Material is Electron-Deficient | The Simmons-Smith reaction works best with electron-rich alkenes. If your alkene is electron-deficient, consider using a more reactive carbenoid, such as that generated in the Shi modification. |
| Unintended Ethylation | When using the Furukawa modification (Et₂Zn), ethyl group transfer to the substrate can occur as a side reaction.[3] This can be minimized by carefully controlling the reaction temperature and stoichiometry. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Solution |
| Residual Zinc Salts | Zinc salts can complicate purification by causing product streaking on silica gel chromatography. To remove them, perform an aqueous workup with a quenching solution such as saturated aqueous ammonium chloride (NH₄Cl) or a Rochelle's salt solution. |
| Unreacted Diiodomethane | Diiodomethane is a high-boiling point liquid and can be difficult to remove completely. If it co-elutes with your product, consider using a different chromatographic system or performing a distillation if your product is thermally stable. |
| Formation of Polymeric Byproducts | In some cases, polymethylene can form as a byproduct.[3] This is often insoluble and can be removed by filtration before the aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Simmons-Smith reaction and how does it influence stereochemistry?
A1: The Simmons-Smith reaction proceeds through a concerted mechanism involving a three-centered "butterfly-type" transition state.[1] The zinc carbenoid (an organozinc species) delivers a methylene group (CH₂) to the alkene. This concerted nature means that the reaction is stereospecific; the configuration of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will give a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane.
Q2: How do directing groups, like hydroxyl groups, control diastereoselectivity?
A2: Hydroxyl groups in proximity to the double bond act as powerful directing groups. The oxygen of the hydroxyl group coordinates with the zinc atom of the Simmons-Smith reagent. This coordination brings the reagent to the same face of the molecule as the hydroxyl group, leading to the formation of the syn-diastereomer with high selectivity.[4]
Q3: When should I use the Furukawa modification?
A3: The Furukawa modification, which utilizes diethylzinc (Et₂Zn) instead of the traditional zinc-copper couple, is particularly advantageous for less reactive or sterically hindered alkenes. It often leads to higher yields and can improve diastereoselectivity, especially for challenging substrates like (E)-allylic alcohols.
Q4: Can I use protecting groups on my allylic alcohol?
A4: Yes, but the choice of protecting group can significantly impact the diastereoselectivity. Bulky protecting groups can sterically hinder the coordination of the zinc reagent with the directing oxygen, leading to a decrease in diastereoselectivity. If possible, the free hydroxyl group is often the best choice for maximizing the directing effect. If a protecting group is necessary, smaller groups are generally preferred.
Q5: What are some common side reactions to be aware of?
A5: Besides low diastereoselectivity and yield, common side reactions include:
-
Methylation of heteroatoms : The electrophilic nature of the zinc carbenoid can lead to methylation of alcohols, especially with prolonged reaction times and excess reagent.[2]
-
Ethyl group transfer : When using Et₂Zn in the Furukawa modification, transfer of an ethyl group from the zinc reagent to the substrate can compete with cyclopropanation.[3]
-
Rearrangements : The Lewis acidic nature of the zinc iodide byproduct can sometimes lead to rearrangements of the desired product.[2]
Data Presentation: Diastereoselectivity in Simmons-Smith Cyclopropanation
The following tables summarize quantitative data on the diastereoselectivity of the Simmons-Smith reaction under various conditions.
Table 1: Effect of Alkene Geometry and Reagent on Diastereoselectivity of Allylic Alcohols
| Substrate | Reagent System | Solvent | Diastereomeric Ratio (syn:anti) | Reference |
| (Z)-3-penten-2-ol | Zn-Cu, CH₂I₂ | Et₂O | >200:1 | [5] |
| (E)-3-penten-2-ol | Zn-Cu, CH₂I₂ | Et₂O | <2:1 | [5] |
| (E)-3-penten-2-ol | Et₂Zn, CH₂I₂ | CH₂Cl₂ | High syn selectivity | [5] |
Table 2: Diastereoselectivity with Different Directing Groups in Cyclohexene Systems
| Substrate | Reagent System | Diastereomeric Ratio (syn:anti) | Reference |
| 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ | Single syn diastereoisomer | [6] |
| 3-(N,N-dibenzylamino)cyclohexene | CF₃CO₂ZnCH₂I | Single syn diastereoisomer | [6] |
| 3-(N-tert-butoxycarbonylamino)cyclohexene | CF₃CO₂ZnCH₂I | Exclusive anti diastereoisomer | [6] |
Experimental Protocols
Protocol 1: Diastereoselective Cyclopropanation of a Chiral Allylic Alcohol using the Furukawa Modification
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Chiral allylic alcohol
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Setup: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas. The reaction should be carried out under an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk techniques).
-
Reaction Mixture: To a solution of the chiral allylic alcohol (1.0 eq) in anhydrous DCM, cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the diethylzinc solution (2.0 eq) dropwise to the stirred solution. After the addition is complete, add diiodomethane (2.0 eq) dropwise. Caution: Diethylzinc is pyrophoric and diiodomethane is toxic. Handle with appropriate care.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropanated product.
-
Analysis: Determine the diastereomeric ratio of the purified product using an appropriate analytical technique, such as ¹H NMR spectroscopy or chiral HPLC.
Visualizations
Below are diagrams to illustrate key concepts and workflows related to improving diastereoselectivity in the Simmons-Smith cyclopropanation.
Caption: Directed Simmons-Smith cyclopropanation of a chiral allylic alcohol.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of organozinc intermediates in methylbenzene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering solubility issues with organozinc intermediates in methylbenzene (toluene).
Frequently Asked Questions (FAQs)
Q1: Why is my organozinc intermediate precipitating out of my methylbenzene (toluene) solution?
A1: Organozinc intermediates, particularly organozinc halides (RZnX), often exhibit poor solubility in non-polar aromatic solvents like methylbenzene. This is due to their tendency to form polymeric structures or aggregates that are not easily solvated by the solvent. The formation of these less soluble species is a common cause of precipitation.
Q2: I've observed the formation of surface intermediates on my zinc metal, but they are not dissolving into the methylbenzene. What is happening?
A2: The formation of soluble organozinc reagents is often a two-step process: oxidative addition to the zinc surface to form surface-bound intermediates, followed by solubilization of these intermediates into the solvent.[1] If the intermediates are not dissolving, it indicates that the solubilization step is kinetically unfavorable in methylbenzene alone.
Q3: Are there any additives that can improve the solubility of my organozinc intermediate in methylbenzene?
A3: Yes, certain additives can significantly enhance solubility. Lithium chloride (LiCl) is a widely used additive that facilitates the dissolution of organozinc intermediates.[1][2][3] It is believed to break down the aggregate structures of organozinc halides to form more soluble "ate" complexes (e.g., RZnXCl⁻Li⁺). Other lithium salts, such as LiBr and LiI, have also been shown to promote solubilization.[4]
Q4: Can I use a co-solvent to improve solubility in methylbenzene?
A4: Yes, adding a polar aprotic co-solvent can be an effective strategy. Solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) can improve the solubility of organozinc intermediates.[1][5][6] Polar aprotic solvents can also accelerate the initial oxidative addition step of the reaction.[1][5] Even small amounts of a co-solvent can have a significant impact.
Q5: I am preparing an aromatic organozinc reagent via transmetalation from an organomagnesium compound. Why is using methylbenzene advantageous in this case?
A5: Methylbenzene can be advantageous for purifying aromatic organozinc compounds prepared via transmetalation. The desired organozinc compound is often soluble in methylbenzene, while the magnesium halide byproduct (e.g., MgCl₂, MgBr₂) has low solubility and precipitates out.[7] This allows for the separation of the product by filtration.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in the reaction mixture.
This guide will walk you through a series of steps to diagnose and resolve solubility issues with your organozinc intermediate in methylbenzene.
Caption: Troubleshooting workflow for addressing organozinc solubility issues.
Data on Solubilizing Agents
While precise quantitative solubility data in methylbenzene is not extensively documented, the following table summarizes the qualitative effects of common additives and co-solvents on organozinc intermediate solubility.
| Additive/Co-solvent | Primary Mechanism of Action | Typical Solvent System | Notes |
| Lithium Chloride (LiCl) | Forms soluble "ate" complexes, breaking down aggregates. | THF, Methylbenzene | Highly effective for organozinc halides. Other lithium halides (LiBr, LiI) are also effective.[1][4] |
| Tetrahydrofuran (THF) | Acts as a polar co-solvent to better solvate the organozinc species. | Methylbenzene | Can significantly improve solubility even in small amounts. |
| Dimethyl Sulfoxide (DMSO) | Accelerates the oxidative addition to form surface intermediates and can act as a solubilizing co-solvent. | Methylbenzene | Use with caution as it can affect downstream reactions and be difficult to remove.[1][6] |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | A polar aprotic co-solvent that can enhance reaction rates and solubility. | THF, Methylbenzene | Often used in combination with THF to improve the preparation of certain arylzinc reagents.[8] |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility with Lithium Chloride
-
Preparation: In a flame-dried, argon-purged flask, add your organic halide and methylbenzene.
-
Addition of LiCl: Add anhydrous lithium chloride (typically 1.0-1.2 equivalents relative to the organic halide).
-
Zinc Addition: Add activated zinc dust or powder to the mixture.
-
Reaction: Stir the reaction mixture at the appropriate temperature and monitor for the consumption of the starting material and the formation of the soluble organozinc reagent. The solution should remain homogeneous.
Protocol 2: Preparation of Solid Organozinc Pivalates in Toluene
For certain organozinc intermediates, converting them to a solid pivalate can be an effective strategy for handling and storage.
-
Zinc Pivalate Synthesis: In a flask equipped with a Dean-Stark trap, reflux zinc oxide (1 equiv.) and pivalic acid (2.2 equiv.) in methylbenzene to produce zinc pivalate.[9]
-
Organozinc Pivalate Formation: The arylzinc pivalate can be prepared through a magnesium insertion in the presence of the synthesized zinc pivalate or by a directed metalation followed by the addition of zinc pivalate.[9]
-
Isolation: The resulting solid organozinc pivalate can often be isolated by filtration or evaporation of the solvent.[9]
Visualizing the Role of Additives
The following diagram illustrates the proposed mechanism by which lithium chloride enhances the solubility of organozinc halide intermediates.
Caption: Solubilization of organozinc aggregates by lithium chloride.
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of LiCl in Generating Soluble Organozinc Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Strategies to reduce isomerization of secondary alkylzinc reagents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with secondary alkylzinc reagents. The focus is on practical strategies to mitigate and suppress isomerization to the corresponding primary alkylzinc species, a common challenge in cross-coupling reactions.
Troubleshooting Guide: Isomerization Issues
Q: I am observing a significant amount of the isomerized (primary/linear) product in my Negishi cross-coupling reaction. What are the most common causes and how can I fix it?
A: The isomerization of secondary to primary alkyl groups typically occurs during the catalytic cycle of the cross-coupling reaction itself, not during the storage of the reagent. The root cause is that the rate of β-hydride elimination from the palladium or nickel intermediate is competitive with or faster than the rate of reductive elimination (the desired product-forming step).
Follow this troubleshooting workflow to diagnose and solve the issue:
Technical Support Center: Organozinc Reagent Formation in Polar Aprotic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with organozinc reagents, focusing on the influence of polar aprotic solvents on their formation.
Troubleshooting Guides
Issue 1: Slow or Incomplete Organozinc Reagent Formation
Q: My reaction to form an organozinc reagent in a polar aprotic solvent (e.g., DMSO, DMF) is sluggish or not going to completion. What are the possible causes and solutions?
A: Slow or incomplete formation of organozinc reagents is a common issue. Here are several factors to consider and troubleshoot:
-
Insufficient Zinc Activation: The surface of commercially available zinc powder is often coated with a layer of zinc oxide, which can inhibit the reaction.[1]
-
Solution: Activate the zinc powder prior to use. Common activation methods include washing with dilute HCl, treatment with iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl). For many applications, using commercially available activated zinc, such as Rieke zinc, is a reliable option.
-
-
Inadequate Solvent Polarity: While polar aprotic solvents accelerate the oxidative addition step, the degree of acceleration can vary.
-
Low Reaction Temperature: The rate of oxidative addition is temperature-dependent.
-
Solution: Gently heating the reaction mixture can increase the rate of formation. However, be cautious of potential side reactions or decomposition of the organozinc reagent at elevated temperatures.
-
-
Poor Quality of Starting Materials: The purity of the organic halide and the solvent can significantly impact the reaction.
-
Solution: Ensure that the organic halide is pure and the solvent is anhydrous. Water and other protic impurities can quench the organozinc reagent as it forms.
-
-
Mass Transfer Limitations: In a heterogeneous reaction, the rate can be limited by the interaction between the solid zinc and the dissolved organic halide.
-
Solution: Ensure efficient stirring to maximize the surface area of the zinc that is exposed to the reactant.
-
Issue 2: Low Yields in Subsequent Reactions (e.g., Negishi or Barbier Coupling)
Q: I've successfully formed my organozinc reagent in a polar aprotic solvent, but I'm getting low yields in the subsequent coupling reaction. What could be the problem?
A: Low yields in subsequent reactions can be attributed to several factors related to the organozinc reagent itself or the coupling reaction conditions.
-
Incomplete Formation or Inaccurate Titration: The concentration of the organozinc reagent may be lower than anticipated.
-
Solution: Before use, it is advisable to titrate a small aliquot of the organozinc solution to determine its exact concentration. This can be done using a standard iodine solution.
-
-
Reagent Decomposition: Organozinc reagents can be unstable, especially at higher temperatures or in the presence of impurities.
-
Solution: Use the freshly prepared organozinc reagent as soon as possible. If storage is necessary, keep it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
-
-
Solvent Effects on the Coupling Reaction: The polar aprotic solvent used for the formation of the organozinc reagent can influence the subsequent coupling reaction.
-
Solution: The coordination of solvents like DMSO to the zinc center can alter the reactivity of the organozinc reagent.[1] It may be necessary to optimize the coupling reaction conditions (e.g., catalyst, ligands, temperature) in the presence of the specific polar aprotic solvent. In some cases, solvent exchange may be a viable option, though this can be technically challenging.
-
-
Side Reactions: The organic halide or the organozinc reagent can participate in side reactions.
-
Solution: Wurtz-type homocoupling of the organic halide can be a significant side reaction. Using a slight excess of zinc can sometimes mitigate this. Additionally, ensure that the coupling partner is added at an appropriate rate to minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of polar aprotic solvents in the formation of organozinc reagents?
A: Polar aprotic solvents, such as DMSO and DMF, primarily accelerate the first step of organozinc reagent formation: the oxidative addition of the organic halide to the zinc metal surface.[1][3] This is in contrast to the use of lithium chloride in a less polar solvent like THF, where the salt accelerates the second step, which is the solubilization of the organozinc species from the zinc surface.[3]
Q2: How do polar aprotic solvents differ from the use of LiCl in THF for organozinc reagent formation?
A: The mechanisms are complementary. Polar aprotic solvents facilitate the initial attack of the organic halide on the zinc surface, while LiCl in THF helps to dissolve the newly formed organozinc halide into the solution, exposing fresh zinc surface for reaction.[1][3] The choice between these methods can depend on the reactivity of the organic halide and the desired reaction conditions.
Q3: Can I use any polar aprotic solvent for this reaction?
A: While several polar aprotic solvents can be used, their effectiveness can vary. DMSO is often cited for its strong ability to promote the reaction.[2] Other solvents like DMF, N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) can also be effective. The optimal solvent may need to be determined empirically for a specific substrate.
Q4: Are there any compatibility issues I should be aware of when using polar aprotic solvents?
A: Yes. Some functional groups may not be stable in the presence of highly polar aprotic solvents, especially at elevated temperatures. Additionally, the high boiling points of solvents like DMSO and DMF can make them difficult to remove after the reaction, which can be a consideration for purification.
Q5: How does the use of a polar aprotic solvent affect the reactivity of the resulting organozinc reagent in a Negishi coupling?
A: The coordination of a polar aprotic solvent like DMSO to the zinc atom can increase the nucleophilicity of the organic group, which can be beneficial for the transmetalation step in the Negishi coupling catalytic cycle. However, it can also affect the stability of the palladium catalyst. Optimization of the Negishi coupling conditions in the presence of these solvents is often necessary.
Q6: What are the key considerations for performing a Barbier reaction in a polar aprotic solvent?
A: The Barbier reaction is a one-pot synthesis where the organozinc reagent is generated in the presence of the carbonyl substrate. Using a polar aprotic solvent can be advantageous as it accelerates the formation of the organozinc species. Key considerations include ensuring the carbonyl compound is stable under the reaction conditions and managing the reaction temperature, as the initial oxidative addition can be exothermic.
Quantitative Data
The following table summarizes the kinetic data for the formation of an organozinc reagent from 2-iodoethylbenzene in DMSO-d6 versus THF-d8, as determined by 1H NMR spectroscopy.[2]
| Solvent | Time to ~95% Conversion | Initial Rate | Induction Period |
| DMSO-d6 | ~30 minutes | Fast | None observed |
| THF-d8 | ~4 hours | Slow | Observed |
Data adapted from mechanistic studies and is intended for comparative purposes.[2]
Experimental Protocols
General Protocol for the Preparation of an Aryl-Zinc Reagent in DMSO
Materials:
-
Aryl halide (e.g., aryl iodide or bromide)
-
Activated zinc powder (1.5 - 2.0 equivalents)
-
Anhydrous DMSO
-
Anhydrous THF (for dilution, optional)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Zinc Activation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere, add the zinc powder. If not using pre-activated zinc, follow a standard activation procedure (e.g., washing with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under high vacuum).
-
Reaction Setup: To the flask containing the activated zinc, add anhydrous DMSO via syringe.
-
Addition of Aryl Halide: Dissolve the aryl halide in a minimal amount of anhydrous DMSO or THF. Add this solution dropwise to the stirred suspension of zinc in DMSO at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals, quenching them with a solution of iodine in THF, and analyzing the quenched mixture by GC or 1H NMR to observe the disappearance of the starting aryl halide and the formation of the corresponding aryl iodide.
-
Completion and Use: Once the formation is complete (typically indicated by the consumption of the starting material), the resulting greyish solution of the organozinc reagent can be used directly for the subsequent reaction. It is recommended to allow the excess zinc to settle before transferring the supernatant via cannula to another reaction flask.
Visualizations
References
- 1. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Main Group Organometallic Chemistry-3 [wwwchem.uwimona.edu.jm]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Preparation of Organozinc Compounds
Disclaimer: The information provided here is for guidance only and should not replace a thorough literature search, risk assessment, and established laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for all reagents and follow your institution's safety guidelines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of organozinc reagents.
Issue 1: The reaction to form the organozinc reagent does not start.
Question: I have combined my alkyl/aryl halide with zinc metal, but the reaction hasn't initiated. What should I do?
Answer:
Several factors can inhibit the initiation of organozinc formation. Here is a step-by-step troubleshooting guide:
-
Ensure an Inert Atmosphere: Organozinc reagents are highly sensitive to oxygen and moisture.[1][2] Confirm that your reaction vessel was properly dried and purged with an inert gas (e.g., argon or nitrogen). Re-purge the system if necessary.
-
Activate the Zinc: The surface of commercial zinc metal is often coated with a passivating layer of zinc oxide, which prevents the reaction.[3] Several methods can be used to activate the zinc:
-
Mechanical Activation: Vigorous stirring can sometimes be sufficient to break up the oxide layer and expose fresh zinc surface.
-
Chemical Activation:
-
Iodine: A small crystal of iodine can be added to the reaction mixture. The iodine reacts with the zinc surface, cleaning it and facilitating the insertion of zinc into the carbon-halogen bond.[4]
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with the zinc to form zinc bromide and ethene, exposing a fresh, reactive zinc surface.
-
TMSCl (Trimethylsilyl chloride): TMSCl can also be used to activate the zinc surface.
-
-
Rieke® Zinc: For particularly unreactive halides, using a highly reactive form of zinc, such as Rieke® Zinc, is recommended. Rieke® Zinc is prepared by the reduction of a zinc salt and has a much higher surface area and reactivity.[3]
-
-
Heating: Gently warming the reaction mixture can often provide the activation energy needed to initiate the reaction. Use a heat gun or a warm water bath. Be cautious, as the reaction can be exothermic once it starts.
-
Initiator: In some cases, adding a small amount of a pre-formed organozinc reagent can initiate the reaction.[5]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like THF, DME, or DMA can facilitate the reaction.[6][7][8] For less reactive halides, switching to a more polar solvent may be beneficial.
Logical Flow for Troubleshooting Reaction Initiation:
Caption: Troubleshooting workflow for initiating organozinc synthesis.
Issue 2: The yield of the organozinc reagent is low, or significant side products are formed.
Question: My reaction worked, but the yield is poor, and I'm observing byproducts like Wurtz coupling products (R-R). How can I improve this?
Answer:
Low yields and side product formation are often related to reaction conditions and the stability of the organozinc reagent.
-
Control the Temperature: The formation of organozinc reagents can be exothermic. If the temperature rises too high, side reactions such as Wurtz coupling can become more prevalent. Use an ice bath to maintain a low and consistent temperature throughout the addition of the halide.
-
Slow Addition: Add the alkyl or aryl halide slowly to the zinc suspension. This helps to control the exotherm and maintain a low concentration of the halide in the reaction mixture, which can minimize side reactions.
-
Choice of Halide: The reactivity of the halide can influence the outcome. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[4] If Wurtz coupling is a major issue with a highly reactive iodide, switching to the corresponding bromide might be beneficial.
-
Use of Additives: The addition of lithium chloride (LiCl) to the reaction mixture can significantly improve the solubility and stability of the organozinc reagent, leading to higher yields and cleaner reactions.[6][9]
-
Solvent Purity: Ensure that your solvent is anhydrous and free of peroxides. Impurities can quench the organozinc reagent and lead to lower yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with organozinc compounds?
A1: The primary hazard is their pyrophoric nature, meaning they can spontaneously ignite on contact with air.[1] Many are also highly reactive with water, releasing flammable gases. They are often dissolved in flammable organic solvents, adding to the fire risk.
Q2: What personal protective equipment (PPE) is required when working with organozinc reagents?
A2: At a minimum, you should wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves. For larger quantities, a face shield and heavier, flame-resistant gloves over the nitrile gloves are recommended. Always work in a certified chemical fume hood or a glove box.
Q3: How should I properly quench and dispose of unused organozinc reagents?
A3: Unused organozinc reagents must be quenched carefully. A common procedure is to slowly add the organozinc solution to a cooled, stirred solution of a less reactive alcohol, such as isopropanol, under an inert atmosphere. This should be followed by the slow addition of a more reactive alcohol like methanol, and finally, water is added dropwise. The resulting mixture should be disposed of as hazardous waste according to your institution's guidelines. Never leave residual pyrophoric materials open to the atmosphere.
Q4: Can I store a solution of an organozinc reagent that I have prepared?
A4: While some organozinc reagents can be stored as solutions under an inert atmosphere, their stability can vary. It is generally recommended to prepare them in situ and use them immediately for the best results.[1] If storage is necessary, it should be in a tightly sealed container with a septum, under an inert gas, and in a cool, dark place. The concentration of the reagent should be determined by titration before use.
Q5: What is the difference in reactivity between organozinc, Grignard, and organolithium reagents?
A5: Organozinc reagents are generally less reactive than both Grignard (organomagnesium) and organolithium reagents.[1] This lower reactivity makes them more tolerant of functional groups like esters and nitriles, which would be attacked by the more reactive organometallics. This property makes organozinc reagents valuable for the synthesis of complex, functionalized molecules.
Data Presentation
Table 1: Qualitative Comparison of Common Organometallic Reagents
| Reagent Type | General Formula | Relative Reactivity | Functional Group Tolerance | Common Solvents |
| Organolithium | R-Li | Very High | Low | Hexanes, Ether, THF |
| Grignard | R-MgX | High | Moderate | Ether, THF |
| Organozinc | R-ZnX, R₂Zn | Moderate | High | THF, DME, DMA |
Experimental Protocols
Protocol 1: Preparation of Diethylzinc
This protocol is adapted from a procedure in Organic Syntheses.[10]
Materials:
-
Zinc-copper couple (prepared from zinc dust and copper(II) oxide)
-
Ethyl iodide
-
Ethyl bromide
-
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
-
Set up a round-bottomed flask with a reflux condenser and a mechanical stirrer under an inert atmosphere (argon or nitrogen).
-
Add the zinc-copper couple to the flask.
-
Add a mixture of ethyl iodide and ethyl bromide to the flask.
-
Begin stirring and gently heat the mixture to initiate the reaction.
-
Once the reaction starts (indicated by an increased rate of reflux), remove the heat source. The reaction is exothermic and should sustain itself.
-
After the initial vigorous reaction subsides, continue to stir until the reaction is complete (typically 30-60 minutes).
-
The resulting diethylzinc solution can be used directly or purified by distillation under an inert atmosphere.
Experimental Workflow for Diethylzinc Synthesis:
Caption: General workflow for the preparation of diethylzinc.
Protocol 2: Preparation of a Functionalized Arylzinc Reagent (Negishi Coupling Precursor)
This is a general procedure based on the work of Knochel and others for the preparation of functionalized arylzinc halides.[6]
Materials:
-
Functionalized aryl iodide or bromide
-
Zinc dust
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add zinc dust and lithium chloride.
-
Add anhydrous THF to the flask and stir the suspension.
-
Slowly add a solution of the functionalized aryl halide in THF to the zinc suspension at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction by GC or TLC until the starting halide is consumed.
-
The resulting solution of the arylzinc halide can be used directly in a subsequent reaction, such as a Negishi cross-coupling.
Signaling Pathway for LiCl-Mediated Arylzinc Formation:
Caption: Role of LiCl in the formation of soluble arylzinc reagents.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]
- 4. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 7. Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of arylzinc reagents and their use in the rhodium-catalyzed asymmetric 1,4-addition for the synthesis of 2-aryl-4-piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Workup Procedures for Reactions Involving Zinc Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their workup procedures for reactions involving zinc salts.
Frequently Asked Questions (FAQs)
Q1: My crude product is contaminated with zinc salts after an aqueous workup. How can I remove them?
A1: Several methods can be employed to remove zinc salts from your reaction mixture:
-
Precipitation: Addition of a salt that forms an insoluble compound with zinc can be effective. For instance, adding sodium carbonate or sodium phosphate can precipitate zinc carbonate or zinc phosphate, which can then be removed by filtration.[1] In some cases, adjusting the pH to between 6.0 and 7.0 can selectively precipitate zinc hydroxide.[2]
-
Filtration/Centrifugation: If the zinc salt precipitates out of the solution, it can be separated by filtration or centrifugation.[3] Using a filter aid like Celite can be beneficial for fine precipitates.
-
Cation Exchange Resin: Using a cation exchange resin, such as Amberlite IRC-718, can selectively bind and remove zinc ions from the solution.[1]
-
Solvent Extraction: While challenging if the product is also water-soluble, optimizing the extraction solvent system might improve separation.[1]
-
Chelation: In some cases, adding a chelating agent can help to sequester the zinc ions in the aqueous phase during extraction.
Q2: I'm observing a gooey or insoluble precipitate between the organic and aqueous layers during extraction. What should I do?
A2: This is a common issue when dealing with zinc salts. Here are a few troubleshooting steps:
-
Dilution and Repeated Washing: Continue washing the organic layer with water. This can help to dissolve the precipitate.[4]
-
Filtration: If the precipitate is solid, you can attempt to filter the entire biphasic mixture through a coarse frit or a plug of Celite to remove the insoluble material.
-
pH Adjustment: The solubility of many zinc salts is pH-dependent.[5][6][7] Carefully adjusting the pH of the aqueous layer with dilute acid or base might dissolve the precipitate.
-
Use of a Different Quenching Agent: The choice of quenching agent can significantly impact the formation of insoluble salts. Consider using alternatives to saturated aqueous ammonium chloride, such as dilute acetic acid or a buffer solution.
Q3: An emulsion has formed during my workup. How can I break it?
A3: Emulsions are common in reactions involving metal salts. Here are some techniques to manage them:
-
Addition of Brine: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.[8]
-
Filtration through Celite: Passing the emulsion through a pad of Celite can help to coalesce the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Persistent Emulsion | High concentration of zinc salts or amphiphilic byproducts. | Add brine to the separatory funnel and gently rock. Filter the mixture through a pad of Celite. Allow the mixture to stand undisturbed for a longer period. |
| Insoluble Precipitate at Interface | Formation of insoluble zinc hydroxides or other salts. | Add a small amount of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to adjust the pH and potentially dissolve the precipitate.[9] Filter the biphasic mixture through Celite. |
| Product Contaminated with Zinc Salts | Incomplete removal of zinc salts during aqueous extraction. | Perform additional aqueous washes. Consider precipitation of the zinc salt by adding an appropriate counter-ion (e.g., carbonate, phosphate).[1] Utilize a cation exchange resin to capture zinc ions.[1] |
| Low Product Yield After Workup | Product may be partially soluble in the aqueous layer or bound to zinc salts. | Back-extract the aqueous layers with a fresh portion of organic solvent. Analyze the aqueous layer by TLC or another appropriate method to check for product. Adjust the pH of the aqueous layer to see if it improves partitioning. |
| Reaction Mixture is a Uniform Black Color After Adding Aqueous Solution | Finely divided zinc metal or zinc oxide obscuring the phase boundary. | Try adding ice to the separatory funnel; it will often float at the interface. Add a small, inert object like a polypropylene cap, which may settle at the phase boundary.[4] |
Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction Quenched with Saturated Aqueous Ammonium Chloride
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride solution with vigorous stirring. The amount added should be sufficient to quench any remaining reactive zinc species.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add deionized water to dissolve the inorganic salts.
-
Phase Separation: Shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Washing: Drain the organic layer. Wash the organic layer sequentially with deionized water and then with brine.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Workup Involving Precipitation of Zinc Salts
-
Quenching and Solvent Removal: After quenching the reaction as described above, if the reaction solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable organic solvent.
-
Precipitation: Add an aqueous solution of sodium carbonate or sodium phosphate to the mixture with stirring.[1] This should precipitate the zinc salts.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated zinc salts.
-
Washing and Concentration: Wash the filtrate with deionized water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
Data Presentation
Table 1: Solubility of Common Zinc Salts
| Zinc Salt | Formula | Solubility in Water ( g/100 mL) | Notes |
| Zinc Chloride | ZnCl₂ | 432 (25 °C) | Very soluble. |
| Zinc Sulfate | ZnSO₄ | 57.7 (20 °C) | Soluble. |
| Zinc Acetate | Zn(CH₃COO)₂ | 43 (20 °C) | Soluble. |
| Zinc Oxide | ZnO | 0.00016 (30 °C) | Insoluble in water, but soluble in acids and strong bases.[9] |
| Zinc Carbonate | ZnCO₃ | 0.001 (25 °C) | Insoluble. |
| Zinc Hydroxide | Zn(OH)₂ | 0.0002 (20 °C) | Insoluble in water, but amphoteric (dissolves in both acids and strong bases). |
Table 2: Effect of pH on Zinc Salt Solubility
| Zinc Species | Predominant pH Range | Solubility Trend with Increasing pH |
| Zn²⁺(aq) | < 7.7 | Decreases as pH increases.[5] |
| Zn(OH)⁺(aq) | ~7.7 - 9.1 | Decreases as pH increases.[5] |
| Zn(OH)₂(s) | ~9.1 | Insoluble. |
| [Zn(OH)₃]⁻(aq) | > 9.1 | Increases as it forms soluble zincate complexes.[5] |
| [Zn(OH)₄]²⁻(aq) | >> 9.1 | Increases as it forms soluble zincate complexes.[9] |
Visualizations
Caption: A generalized workflow for the workup of reactions involving zinc salts.
Caption: A decision tree for troubleshooting insoluble precipitates in zinc salt workups.
References
- 1. researchgate.net [researchgate.net]
- 2. How to remove impurities from zinc? - Roxia [roxia.com]
- 3. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. Zinc oxide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Zinc-Copper Couple and Diethylzinc in Cyclopropanation Reactions
For researchers, scientists, and drug development professionals, the choice of reagent in cyclopropanation is critical for achieving desired yields and stereoselectivity. This guide provides an objective comparison of the traditional zinc-copper couple (Simmons-Smith reaction) and diethylzinc (Furukawa modification) in the cyclopropanation of alkenes, supported by experimental data and detailed protocols.
The synthesis of cyclopropane rings is a fundamental transformation in organic chemistry, with the resulting three-membered rings being key structural motifs in numerous natural products and pharmaceutical agents. The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, has been a longstanding and reliable method for this purpose. A significant modification to this reaction, introduced by Furukawa, involves the use of diethylzinc, which often exhibits enhanced reactivity. This guide will delve into a detailed comparison of these two methodologies.
Performance Comparison: Zinc-Copper Couple vs. Diethylzinc
The choice between the zinc-copper couple and diethylzinc often depends on the specific substrate and the desired outcome of the reaction. While both reagents are effective in converting alkenes to cyclopropanes, they exhibit notable differences in reactivity, stereoselectivity, and substrate scope.
The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes.[1] A modification of this reaction using diethylzinc in place of the zinc-copper couple is known as the Furukawa modification.[2] Generally, the Furukawa reagent (Et₂Zn and CH₂I₂) is considered more reactive than the traditional Simmons-Smith reagent (Zn-Cu couple and CH₂I₂), particularly for less nucleophilic (electron-poor) alkenes.[3]
For unfunctionalized achiral alkenes, the Furukawa modification using diethylzinc and diiodomethane is often the preferred method.[4] The increased reactivity of the diethylzinc-derived carbenoid can lead to higher yields in these cases.
A key aspect of cyclopropanation is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][5] Furthermore, in the presence of directing groups, such as hydroxyl groups in allylic alcohols, the reaction can proceed with high diastereoselectivity. The zinc atom of the carbenoid coordinates with the hydroxyl group, delivering the methylene group to the same face of the double bond.[3]
The following table presents a direct comparison of the diastereoselectivity of the two methods for the cyclopropanation of (E)-3-penten-2-ol.
| Reagent System | Diastereomeric Ratio (syn:anti) |
| Zn-Cu, CH₂I₂ (Simmons-Smith) | 1.5 : 1 |
| Et₂Zn, CH₂I₂ (Furukawa) | 10 : 1 |
This data clearly indicates that for this specific substrate, the Furukawa modification provides significantly higher diastereoselectivity in favor of the syn product.
Reaction Mechanisms
Both the Simmons-Smith reaction and its Furukawa modification are believed to proceed through a concerted mechanism involving a "butterfly" transition state.[1][5] The active species is a zinc carbenoid, which delivers the methylene group to the alkene.
Logical Flow of Reagent and Intermediate Formation
References
A Comparative Guide to the Reactivity of Organozinc and Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pillar, enabling the construction of complex molecular architectures. Among the myriad of tools available, organometallic reagents stand out for their versatility and efficacy. This guide provides an objective comparison of two of the most prominent classes of these reagents: organozinc and Grignard reagents. We will delve into their relative reactivity, functional group tolerance, and applications, supported by experimental data and detailed protocols to aid in the judicious selection of the appropriate reagent for specific synthetic challenges.
Introduction to Organometallic Reagents
Organometallic compounds are characterized by a direct bond between a carbon atom and a metal. The polarity of this bond, dictated by the difference in electronegativity between carbon and the metal, is the primary determinant of the reagent's nucleophilicity and basicity.
Grignard Reagents (R-MgX): Discovered by Victor Grignard in 1900, these organomagnesium halides are renowned for their high reactivity.[1] The significant electronegativity difference between carbon (~2.55) and magnesium (~1.31) imparts considerable ionic character to the C-Mg bond, rendering the organic moiety a potent nucleophile and a strong base. This high reactivity, however, comes at the cost of poor functional group tolerance and a high sensitivity to protic solvents, including water.[2][3]
Organozinc Reagents (R-ZnX or R₂Zn): First prepared by Edward Frankland in 1849, organozinc compounds are generally less reactive than their Grignard counterparts.[4][5] The smaller electronegativity difference between carbon (~2.55) and zinc (~1.65) results in a more covalent and less polarized C-Zn bond.[4] This diminished reactivity translates to a remarkable advantage: enhanced chemoselectivity and tolerance towards a broad spectrum of functional groups, making them invaluable in the synthesis of complex, polyfunctional molecules.[6][7]
Comparative Reactivity and Functional Group Tolerance
The fundamental difference in the reactivity of organozinc and Grignard reagents dictates their suitability for different synthetic transformations. Grignard reagents, being powerful nucleophiles, readily react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides.[8] However, their strong basicity precludes the presence of even mildly acidic protons, such as those in alcohols, amines, and carboxylic acids.[7]
Organozinc reagents, on the other hand, exhibit a more nuanced reactivity profile. While they are effective nucleophiles in the presence of a catalyst or for specific reactions, they are generally unreactive towards esters, amides, and nitriles under standard conditions.[7][9] This chemoselectivity is a significant asset, allowing for the selective transformation of one functional group in the presence of others without the need for extensive protecting group strategies.
Data Presentation: Reactivity with Carbonyl Compounds
To illustrate the differing reactivity, let's consider the addition of an ethyl group to benzaldehyde to form 1-phenyl-1-propanol. While both ethylmagnesium bromide (a Grignard reagent) and ethylzinc bromide can effect this transformation, the reaction conditions and outcomes highlight their distinct characteristics.
| Feature | Ethylmagnesium Bromide (Grignard) | Ethylzinc Bromide (Organozinc) |
| Relative Reactivity | High | Moderate |
| Typical Solvent | Anhydrous diethyl ether or THF[2] | THF, often in the presence of salts like LiCl |
| Sensitivity to Moisture | Extremely high; requires strictly anhydrous conditions[1] | Less sensitive; some reactions can be performed in aqueous media (Barbier-type)[10][11] |
| Functional Group Tolerance | Low; reacts with acidic protons (e.g., -OH, -NH₂, -COOH)[7] | High; tolerates esters, amides, nitriles[6][7] |
| Side Reactions | Prone to side reactions like enolization and reduction | Generally cleaner reactions with fewer byproducts |
| Named Reactions | Grignard Reaction[8] | Barbier Reaction, Reformatsky Reaction, Negishi Coupling, Fukuyama Coupling[4][5] |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of 1-phenyl-1-propanol using both an organozinc (Barbier-type) and a Grignard reagent are presented below.
Experiment 1: Synthesis of 1-phenyl-1-propanol via a Barbier-type Reaction (Organozinc)
This protocol is adapted from a typical Barbier reaction procedure.
Materials:
-
Zinc powder (5.85 g, 0.09 mol)
-
Saturated aqueous ammonium chloride solution (75 mL)
-
Benzaldehyde (8 mL, 0.075 mol)
-
Tetrahydrofuran (THF) (15 mL)
-
Allyl bromide (7.8 mL, 0.09 mol) - Note: For the synthesis of 1-phenyl-1-propanol, ethyl bromide would be used instead of allyl bromide.
-
Diethyl ether
Procedure:
-
In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add zinc powder and saturated aqueous ammonium chloride solution.
-
Prepare a solution of benzaldehyde in THF and add it to the stirred zinc suspension.
-
Add ethyl bromide dropwise to the mixture over 5-10 minutes. The reaction is exothermic.
-
Stir the mixture for one hour at room temperature.
-
After cooling, add diethyl ether (15 mL) and filter the mixture to remove excess zinc.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic phases, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the product, 1-phenyl-1-propanol.
Experiment 2: Synthesis of 1-phenyl-1-propanol via a Grignard Reaction
This protocol is based on a virtual lab experiment for the Grignard synthesis of 1-phenyl-1-propanol.[2]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Benzaldehyde (1.00 mL)
-
Aqueous hydrochloric acid
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. The formation of the Grignard reagent (ethylmagnesium bromide) is indicated by the disappearance of the magnesium and the formation of a cloudy solution.
-
Reaction with Benzaldehyde: Cool the Grignard reagent in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the addition funnel.
-
Work-up: After the addition is complete, quench the reaction by slowly adding aqueous hydrochloric acid to the reaction mixture. This protonates the intermediate alkoxide to form the alcohol product.
-
Isolation: Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water and brine. Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-phenyl-1-propanol.
Mandatory Visualizations
Logical Relationship of Reagent Choice and Reaction Outcome
Caption: Reagent choice depends on substrate functionality.
Experimental Workflow for Comparative Synthesis
Caption: Comparative synthesis of 1-phenyl-1-propanol.
Conclusion
The choice between organozinc and Grignard reagents is a critical decision in synthetic planning that hinges on the specific molecular context. Grignard reagents offer high reactivity for straightforward transformations of simple substrates. In contrast, the milder nature of organozinc reagents provides a superior level of chemoselectivity, making them the reagents of choice for the synthesis of complex molecules bearing sensitive functional groups. Understanding the distinct reactivity profiles of these two classes of organometallic compounds empowers chemists to devise more efficient and elegant synthetic routes, a crucial aspect in the fields of research, and particularly in the intricate world of drug development.
References
- 1. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. Barbier reaction - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - OrganoZinc compounds as an alternative to OrganoMagnesium compounds? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Solved PRACTICAI MANUAI EXPERIMENT 4 (TO BE DONE ON) THE | Chegg.com [chegg.com]
- 11. Solved please help on how to write this report using this | Chegg.com [chegg.com]
A Comparative Guide to the Functional Group Tolerance of Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
The remarkable chemoselectivity of organozinc reagents has positioned them as indispensable tools in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. Their enhanced tolerance to a wide array of functional groups, when compared to more reactive organometallic counterparts like Grignard and organolithium reagents, allows for more direct and efficient synthetic strategies, minimizing the need for cumbersome protection-deprotection sequences.[1][2] This guide provides an objective comparison of the functional group tolerance of organozinc reagents, supported by experimental data, and offers detailed protocols for their preparation and application in cross-coupling reactions.
Superior Functional Group Compatibility of Organozinc Reagents
Organozinc reagents exhibit a significantly lower reactivity compared to Grignard (organomagnesium) and organolithium reagents.[3] This attenuated reactivity is the cornerstone of their exceptional functional group tolerance. While Grignard reagents readily react with a broad range of electrophiles, including esters, ketones, nitriles, and amides, organozinc reagents are generally unreactive towards these functionalities under standard conditions.[3][4][5] This chemoselectivity makes them ideal partners in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, where they selectively transfer their organic group to an organic halide in the presence of sensitive functional groups.[2][6]
Quantitative Comparison of Functional Group Tolerance
The following table summarizes the comparative performance of organozinc and Grignard reagents in the presence of common functional groups. The yields provided are illustrative and can vary based on specific substrates and reaction conditions.
| Functional Group | Organozinc Reagent (e.g., in Negishi Coupling) | Grignard Reagent (e.g., in Kumada Coupling or direct addition) | Comments |
| Ester | High Tolerance (Typically >90% yield of coupled product) | Low Tolerance (Reacts to form tertiary alcohols)[3][4] | Organozinc reagents do not readily add to esters, preserving the ester functionality. Grignard reagents undergo nucleophilic acyl substitution followed by addition to the resulting ketone. |
| Ketone | High Tolerance | Low Tolerance (Reacts to form tertiary alcohols) | Similar to esters, organozinc reagents show minimal reactivity towards ketones, allowing for selective cross-coupling. Grignard reagents readily add to ketones. |
| Nitrile | High Tolerance | Low Tolerance (Reacts to form ketones after hydrolysis)[7] | The cyano group is well-tolerated in Negishi couplings. Grignard reagents add to the nitrile to form an imine, which hydrolyzes to a ketone. |
| Amide | High Tolerance | Low Tolerance (Primary and secondary amides are deprotonated; tertiary amides can react to form ketones)[5] | Organozinc reagents are compatible with amide functionalities. Grignard reagents are often incompatible due to their basicity and nucleophilicity. |
| Aldehyde | Moderate to High Tolerance (Can be tolerated under specific conditions) | Low Tolerance (Reacts to form secondary alcohols) | While more reactive than ketones, aldehydes can often be preserved in the presence of organozinc reagents with careful control of reaction conditions. |
| Nitro Group | High Tolerance | Low Tolerance (Can be reduced or undergo side reactions) | The nitro group is generally well-tolerated in Negishi couplings. |
Experimental Protocols
Detailed methodologies for the preparation of a functionalized organozinc reagent and its subsequent application in a Negishi cross-coupling reaction are provided below.
Protocol 1: Synthesis of 4-Methoxycarbonylphenylzinc Bromide
This protocol describes the preparation of a functionalized arylzinc reagent from an aryl bromide containing an ester group.
Materials:
-
Methyl 4-bromobenzoate
-
Zinc dust (<325 mesh)
-
Lithium chloride (LiCl), anhydrous
-
1,2-Dibromoethane
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (for titration)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 eq). Heat the flask under vacuum and then cool under a stream of argon. Add anhydrous THF, followed by 1,2-dibromoethane (5 mol %). Stir the mixture at reflux for 30 minutes. Cool the suspension to room temperature.
-
Formation of the Organozinc Reagent: To the activated zinc suspension, add a solution of anhydrous LiCl (1.0 eq) in anhydrous THF. Stir the mixture for 15 minutes at room temperature. Add a solution of methyl 4-bromobenzoate (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: The reaction is exothermic. Maintain the internal temperature below 40 °C using a water bath if necessary. Stir the reaction mixture at room temperature for 2-4 hours. The consumption of the aryl bromide can be monitored by GC-MS analysis of quenched aliquots.
-
Titration of the Organozinc Reagent: Once the reaction is complete, allow the excess zinc to settle. The concentration of the resulting 4-methoxycarbonylphenylzinc bromide solution can be determined by iodometric titration.
Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling
This protocol details the cross-coupling of the prepared 4-methoxycarbonylphenylzinc bromide with 4-bromoacetophenone, demonstrating the tolerance of both ester and ketone functionalities.
Materials:
-
Solution of 4-methoxycarbonylphenylzinc bromide in THF (from Protocol 1)
-
4-Bromoacetophenone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP) or another suitable phosphine ligand
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Catalyst Preparation: In a separate flame-dried Schlenk flask under argon, dissolve Pd₂(dba)₃ (1.5 mol %) and the phosphine ligand (e.g., TFP, 6 mol %) in anhydrous THF. Stir the mixture at room temperature for 20 minutes to form the active Pd(0) catalyst complex.
-
Cross-Coupling Reaction: To the catalyst solution, add 4-bromoacetophenone (1.0 eq). Stir for 5 minutes. Then, add the solution of 4-methoxycarbonylphenylzinc bromide (1.2 eq) dropwise at room temperature.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ketone.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the preparation of the organozinc reagent and the subsequent Negishi cross-coupling.
Caption: Workflow for the preparation of a functionalized organozinc reagent.
Caption: Workflow for the Negishi cross-coupling reaction.
Logical Relationship: Reactivity vs. Functional Group Tolerance
The following diagram illustrates the inverse relationship between the reactivity of common organometallic reagents and their tolerance to functional groups.
Caption: Reactivity and functional group tolerance of organometallics.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Solved: What type of product is expected when a nitrile is treated with a Grignard reagent, follow [Chemistry] [gauthmath.com]
Palladium vs. Nickel Catalysts for Negishi Coupling with Organozincs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Negishi cross-coupling reaction, a powerful tool for carbon-carbon bond formation, has become indispensable in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The choice of catalyst, typically palladium or nickel, is critical and can significantly impact reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of palladium and nickel catalysts for the Negishi coupling of organozincs, supported by experimental data and detailed methodologies, to aid researchers in catalyst selection for their specific synthetic challenges.
At a Glance: Palladium vs. Nickel
| Feature | Palladium Catalysts | Nickel Catalysts |
| Cost | Higher | Lower |
| Generality | Broad substrate scope, high functional group tolerance[1] | Excellent for specific applications, particularly C(sp³)-C(sp³) couplings[2][3] |
| Reactivity | Generally high yields for a wide range of couplings[1] | Can be more reactive for challenging substrates, such as alkyl halides[4] |
| Mechanistic Nuances | Well-established oxidative addition-transmetalation-reductive elimination cycle | Can proceed through various mechanisms, including radical pathways[2] |
| Key Advantages | High reliability, extensive literature precedent | Cost-effective, overcomes issues like β-hydride elimination in certain cases[4] |
| Common Ligands | Phosphines (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Phosphines, bipyridines, terpyridines[4] |
Performance Comparison: Experimental Data
The following tables summarize the performance of representative palladium and nickel catalysts in the Negishi coupling of various organozinc reagents with organic halides.
Table 1: Coupling of Aryl Halides with Alkylzinc Reagents
| Entry | Aryl Halide | Alkylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | EtZnBr | Pd(OAc)₂ (2) | SPhos (4) | THF | 25 | 12 | 95 | J. Am. Chem. Soc. 2004, 126, 13028-13032 |
| 2 | 4-Bromoacetophenone | EtZnBr | NiCl₂(PPh₃)₂ (5) | - | THF | 60 | 12 | 88 | J. Org. Chem. 1977, 42, 1821-1823 |
| 3 | 4-Chloroanisole | i-PrZnBr | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | Dioxane | 80 | 16 | 92 | J. Am. Chem. Soc. 2001, 123, 2719-2724 |
| 4 | 4-Chloroanisole | i-PrZnBr | Ni(acac)₂ (5) | dppe (5) | NMP | 100 | 24 | 75 | Org. Lett. 2007, 9, 4335-4338 |
Table 2: Coupling of Alkyl Halides with Arylzinc Reagents
| Entry | Alkyl Halide | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromooctane | PhZnCl | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (8) | THF | 25 | 2 | 93 | J. Am. Chem. Soc. 2005, 127, 10482-10483 |
| 2 | 1-Bromooctane | PhZnCl | NiCl₂(dppe) (5) | - | THF | 25 | 16 | 96 | J. Am. Chem. Soc. 1979, 101, 4992-4993 |
| 3 | Cyclohexyl Bromide | 4-MeC₆H₄ZnCl | Pd(OAc)₂ (2) | CPhos (4) | THF | 25 | 12 | 91 | J. Am. Chem. Soc. 2009, 131, 7532-7533 |
| 4 | Cyclohexyl Iodide | 4-MeOC₆H₄ZnCl | NiCl₂(glyme) (5) | Terpyridine (5) | DMA | 25 | 12 | 92 | Org. Lett. 2011, 13, 1218-1221 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Organozinc reagents are sensitive to air and moisture.
Representative Protocol for Palladium-Catalyzed Negishi Coupling
Reaction: Coupling of 4-Bromoacetophenone with Ethylzinc Bromide
To a solution of 4-bromoacetophenone (199 mg, 1.0 mmol) in THF (5 mL) is added Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). A solution of ethylzinc bromide (0.5 M in THF, 3.0 mL, 1.5 mmol) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 4-ethylacetophenone.
Representative Protocol for Nickel-Catalyzed Negishi Coupling
Reaction: Coupling of 1-Bromooctane with Phenylzinc Chloride
In a glovebox, a vial is charged with NiCl₂(dppe) (26.4 mg, 0.05 mmol, 5 mol%) and THF (2 mL). To this suspension is added a solution of phenylzinc chloride (0.5 M in THF, 2.4 mL, 1.2 mmol). The mixture is stirred for 10 minutes at room temperature, during which time the color changes from orange to dark red. 1-Bromooctane (193 mg, 1.0 mmol) is then added, and the vial is sealed and stirred at room temperature for 16 hours. The reaction is then removed from the glovebox, quenched with 1 M HCl (5 mL), and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to yield 1-phenyloctane.
Mechanistic Overview and Visualization
The catalytic cycle for the Negishi coupling is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. While this cycle is well-established for palladium, nickel-catalyzed reactions can exhibit more complex mechanistic pathways, sometimes involving single-electron transfer (SET) processes and different nickel oxidation states.
Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.
Conclusion
Both palladium and nickel catalysts are highly effective for Negishi cross-coupling reactions with organozincs, each presenting a unique set of advantages. Palladium catalysts offer broad applicability and high functional group tolerance, making them a reliable choice for a wide array of synthetic transformations.[1] In contrast, nickel catalysts provide a more cost-effective alternative and have demonstrated superior performance in challenging couplings, such as those involving C(sp³)-hybridized centers and in mitigating side reactions like β-hydride elimination.[4] The choice between palladium and nickel will ultimately depend on the specific requirements of the synthesis, including substrate structure, desired functional group compatibility, and economic considerations. For drug development professionals, the lower cost and unique reactivity profile of nickel catalysts make them an attractive option for process development and large-scale synthesis.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Organozinc Formation from Alkyl Iodides
For Researchers, Scientists, and Drug Development Professionals
The formation of organozinc reagents from alkyl iodides is a fundamental and widely utilized transformation in organic synthesis, enabling the construction of complex molecules. Understanding the kinetics of this process is crucial for reaction optimization, scalability, and ensuring consistent product yields. This guide provides a comparative analysis of the factors influencing the rate of organozinc formation, supported by mechanistic insights and detailed experimental protocols.
Mechanistic Overview: A Two-Step Process
The synthesis of organozinc reagents from alkyl iodides and metallic zinc is generally understood to proceed through a two-step mechanism. The initial and often rate-determining step is the oxidative addition of the alkyl iodide to the surface of the zinc metal, forming a surface-bound organozinc species (R-Zn-I). This is followed by a solubilization step , where the organozinc reagent is released from the zinc surface into the solution.[1] The overall reaction rate can be influenced by factors that affect either of these steps.
Comparative Analysis of Factors Influencing Reaction Kinetics
| Factor | Influence on Reaction Rate | Mechanistic Rationale | Key Observations |
| Alkyl Iodide Structure | Primary > Secondary > Tertiary | Steric hindrance around the carbon-iodine bond can impede the oxidative addition step at the zinc surface.[2] | Primary alkyl iodides generally react more readily than their secondary or tertiary counterparts.[2] |
| Solvent | Polar Aprotic Solvents (e.g., DMSO, DMF) > Ethereal Solvents (e.g., THF) | Polar aprotic solvents can accelerate the oxidative addition step.[1] Tetrahydrofuran (THF) is a common solvent, but reactions are often slower compared to more polar alternatives.[1] | The use of dimethyl sulfoxide (DMSO) has been shown to quantitatively accelerate the overall formation of organozinc reagents compared to THF.[1] |
| Additives (e.g., LiCl) | Significant Rate Enhancement | Lithium chloride (LiCl) primarily accelerates the solubilization of the organozinc species from the zinc surface, preventing surface passivation and exposing fresh zinc for reaction.[1] | The presence of LiCl is a widely adopted strategy to achieve efficient organozinc formation, particularly in THF.[1] |
| Zinc Activation | Activated Zinc > Zinc Powder | "Activated" forms of zinc, such as Rieke zinc (prepared by the reduction of ZnCl₂), have a higher surface area and are more reactive, leading to faster reaction rates.[3] | The use of activated zinc can be crucial for less reactive alkyl halides.[3] |
Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
In-situ monitoring of the reaction progress is essential for quantitative kinetic studies. ¹H NMR spectroscopy is a powerful technique for this purpose, allowing for the direct observation of the disappearance of the starting alkyl iodide and the appearance of the organozinc product over time.
Objective: To determine the rate of formation of an organozinc reagent from an alkyl iodide by monitoring the reaction kinetics using ¹H NMR spectroscopy.
Materials:
-
Alkyl iodide
-
Zinc dust (activated)
-
Anhydrous deuterated solvent (e.g., THF-d₈, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of the Reaction Mixture: In a glovebox under an inert atmosphere, a known amount of activated zinc dust is added to an NMR tube.
-
A stock solution containing the alkyl iodide and the internal standard in the chosen anhydrous deuterated solvent is prepared.
-
A precise volume of the stock solution is added to the NMR tube containing the zinc dust.
-
The NMR tube is sealed, shaken to ensure proper mixing, and quickly transferred to the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. The disappearance of a characteristic proton signal of the alkyl iodide and/or the appearance of a new signal corresponding to the organozinc product is monitored.
-
Data Analysis: The integrals of the reactant and product peaks are determined relative to the integral of the internal standard in each spectrum.
-
The concentration of the alkyl iodide at each time point is calculated.
-
This concentration data is then plotted against time to generate a kinetic profile. From this plot, the initial reaction rate and the rate constant can be determined by applying appropriate kinetic models (e.g., initial rates method, pseudo-first-order kinetics if zinc is in large excess).
Experimental Workflow
The general workflow for conducting a kinetic study of organozinc formation is outlined below. This process ensures reproducible and accurate data collection for mechanistic and comparative analyses.
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]
- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]
Spectroscopic Evidence Points to Zinc Enolate Intermediates in the Reformatsky Reaction
A comprehensive analysis of spectroscopic and crystallographic data provides compelling evidence for the existence of zinc enolate intermediates in the Reformatsky reaction, favoring this pathway over alternative non-enolate mechanisms. This guide objectively compares the structural and spectroscopic data supporting the zinc enolate structure and provides detailed experimental protocols for researchers in organic synthesis and drug development.
The Reformatsky reaction, a cornerstone of carbon-carbon bond formation, has long been postulated to proceed through a zinc enolate intermediate. This species is formed by the oxidative addition of zinc metal to an α-haloester, which then reacts with a carbonyl compound to yield a β-hydroxy ester.[1][2][3][4] While the intermediacy of the zinc enolate is widely accepted, a thorough examination of the spectroscopic evidence provides a deeper understanding of its structure and reactivity, solidifying its role against other potential mechanistic pathways.
Crystallographic Evidence: A Definitive Snapshot
The most direct and unambiguous evidence for the structure of the Reformatsky intermediate comes from single-crystal X-ray diffraction studies. The crystal structure of the tetrahydrofuran (THF) complex of ethyl bromozincacetate, a classic Reformatsky reagent, has been determined, revealing a dimeric structure, [(BrZnCH₂CO₂Et)₂(THF)₂].[2]
This dimeric structure is characterized by an eight-membered ring where each zinc atom is coordinated to the α-carbon of one enolate (a C-metalated bond) and the carbonyl oxygen of the other enolate unit. This arrangement confirms the presence of a zinc enolate and provides precise measurements of bond lengths and angles, offering a static picture of the intermediate.
Spectroscopic Characterization in Solution
While crystallography provides a solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for characterizing the intermediate in solution, where the reaction actually occurs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the Reformatsky reagent in solution. The chemical shifts of the protons and carbons in the vicinity of the zinc atom are significantly different from those in the starting α-haloester, providing a clear signature of the organozinc intermediate.
Table 1: Comparative Spectroscopic Data for Ethyl Bromoacetate and its Zinc Enolate
| Compound/Intermediate | Spectroscopic Technique | Key Quantitative Data |
| Ethyl Bromoacetate | ¹³C NMR | δ(C=O) ≈ 167 ppm, δ(CH₂Br) ≈ 26 ppm[5][6] |
| Zinc Enolate of Ethyl Bromoacetate | ¹³C NMR | Shift in δ(C=O) and disappearance of δ(CH₂Br) signal, appearance of a new signal for the zinc-bound methylene (CH₂Zn). Specific shifts are dependent on solvent and aggregation state. |
| Zinc Enolate of Ketones | ¹³C NMR | The chemical shift difference between the two carbons of the enolate C=C double bond indicates the degree of polarization.[7] |
| Ethyl Bromoacetate | IR Spectroscopy | ν(C=O) ≈ 1735 cm⁻¹ |
| Zinc Enolate of Ethyl Bromoacetate | IR Spectroscopy | A lower frequency ν(C=O) stretch compared to the parent ester, indicative of delocalization of electron density through the enolate system. |
Note: Specific chemical shifts for the zinc enolate can vary depending on the solvent and the degree of aggregation (monomer vs. dimer). The data presented here are representative.
The observation of a C-metalated species in the crystal structure is consistent with NMR data in solution, which also supports the existence of a zinc-carbon bond.[7] This is a critical distinction from a potential O-metalated isomer.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the bonding within the Reformatsky intermediate. The carbonyl (C=O) stretching frequency of the ester group in the zinc enolate is significantly shifted to a lower wavenumber compared to the starting α-haloester. This shift is a direct consequence of the delocalization of the negative charge through the enolate system, which weakens the C=O double bond. This observation is a strong indicator of enolate formation.
Comparison with Alternative Intermediates
The primary alternative to a zinc enolate intermediate would be a non-rearranged organozinc species, where the zinc is inserted into the carbon-halogen bond without subsequent enolization. However, the spectroscopic data overwhelmingly refutes this possibility. The observed changes in the carbonyl stretching frequency in the IR spectrum and the chemical shifts in the NMR spectrum are only consistent with the formation of an enolate structure.
Furthermore, the isolation and crystallographic characterization of the dimeric zinc enolate provides definitive proof that this is a stable, observable intermediate on the reaction pathway. While other transient species may exist, the evidence points to the zinc enolate as the key nucleophilic species responsible for the addition to the carbonyl compound.
Experimental Protocols
In Situ Monitoring of the Reformatsky Reaction by NMR Spectroscopy
In situ NMR spectroscopy is a powerful technique for observing the formation and consumption of intermediates in real-time.
Experimental Workflow:
Synthesis and Characterization of the Zinc Enolate Intermediate
For more detailed spectroscopic analysis, the Reformatsky reagent can be prepared and isolated prior to reaction with the carbonyl compound.
Logical Relationship for Synthesis and Characterization:
Conclusion
The combined evidence from X-ray crystallography, NMR, and IR spectroscopy provides a robust and self-consistent picture of the Reformatsky reaction intermediate. The data unequivocally supports the formation of a dimeric, C-metalated zinc enolate. This understanding is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel synthetic methodologies based on this versatile reaction. The provided experimental frameworks offer a starting point for researchers to further investigate the nuances of this important transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reformatsky (Reformatskii) Reaction [drugfuture.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Activating Agents for Zinc Metal: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient activation of zinc metal is a critical step in numerous synthetic organic reactions, including the formation of organozinc reagents for cross-coupling, Reformatsky, and Barbier-type reactions. The inherent passivity of zinc, due to a surface layer of zinc oxide, necessitates the use of activating agents to enhance its reactivity. This guide provides a comparative analysis of various activating agents, summarizing their performance based on available experimental data, and offers detailed experimental protocols and mechanistic insights.
The choice of activating agent can significantly impact reaction yields, rates, and the scope of compatible substrates. This comparison covers common chemical activators, including hydrochloric acid (HCl), trimethylsilyl chloride (TMSCl), 1,2-dibromoethane, and lithium chloride (LiCl), as well as physical activation methods like mechanical ball milling and ultrasonication.
Data Presentation: A Comparative Overview
The following table summarizes the performance of different zinc activating agents based on reported yields and reaction conditions in representative organic reactions. It is important to note that a direct comparison is often challenging due to variations in substrates, solvents, and reaction scales in the literature.
| Activating Agent | Representative Reaction | Substrate | Yield (%) | Reaction Time | Key Observations |
| HCl | Reduction of Nitroarenes | Nitrobenzene | High | - | Effective for removing the oxide layer, but the acidic conditions may not be suitable for sensitive functional groups.[1] |
| TMSCl | Organozinc Formation | Alkyl/Aryl Halides | High | - | Aids in the solubilization of organozinc intermediates from the metal surface.[2][3] |
| 1,2-Dibromoethane | Reformatsky Reaction | α-bromoester and ketone | Good | - | A commonly used and effective activator. |
| Iodine | Organozinc Formation | Aryl Iodides | Good | - | Often used in small amounts as an initiator. |
| LiCl | Negishi Coupling | Aryl/Heteroaryl Iodides | >95% | 2-12 h | Significantly enhances reaction rates and yields by solubilizing organozinc intermediates.[4][5] |
| Mechanical Milling | Negishi Coupling | Alkyl/Aryl Halides | High | 2 h | Solvent-free, form-independent activation of zinc.[6] |
| Ultrasound | Barbier-type Allylation | Allyl Halide and Aldehyde | High | - | Enhances reaction rates through cavitation effects. |
Experimental Protocols
Detailed methodologies for the activation of zinc metal using various agents are provided below. These protocols are based on procedures described in the scientific literature and are intended to serve as a starting point for laboratory experimentation.
Activation with Hydrochloric Acid (HCl)
This method is a classical and straightforward approach to remove the passivating zinc oxide layer.
Protocol:
-
Place zinc dust or granules in a flask.
-
Add a dilute solution of hydrochloric acid (e.g., 1-2 M) to the zinc.
-
Stir the suspension for a few minutes until gas evolution (hydrogen) is observed and the surface of the zinc appears shiny.
-
Decant the acidic solution and wash the activated zinc several times with deionized water until the washings are neutral.
-
Subsequently, wash the zinc with ethanol and then diethyl ether to facilitate drying.
-
Dry the activated zinc under vacuum and use it immediately.
Activation with Trimethylsilyl Chloride (TMSCl)
TMSCl is a versatile activating agent that can both remove the oxide layer and assist in the solubilization of organozinc intermediates.[2][3]
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust.
-
Add anhydrous solvent (e.g., THF).
-
Add TMSCl (typically 5-10 mol%) to the zinc suspension.
-
Stir the mixture at room temperature for 15-30 minutes.
-
The activated zinc can be used directly in the subsequent reaction.
Activation with 1,2-Dibromoethane
This is a widely used method for activating zinc, particularly for the Reformatsky reaction.
Protocol:
-
Under an inert atmosphere, add zinc dust to a flask containing an anhydrous solvent (e.g., THF).
-
Add a small amount of 1,2-dibromoethane (typically 5-10 mol%).
-
Gently heat the mixture (e.g., with a heat gun) to initiate the reaction, which is indicated by the evolution of ethene gas.
-
Once the activation is initiated, the zinc is ready for the main reaction.
Activation with Lithium Chloride (LiCl)
The addition of LiCl is particularly effective for the formation of organozinc reagents, as it aids in the dissolution of the organozinc species from the metal surface.[4][5][7]
Protocol:
-
In a flame-dried flask under an inert atmosphere, combine zinc dust and a stoichiometric amount of anhydrous lithium chloride.
-
Add an anhydrous solvent (e.g., THF).
-
The organic halide can then be added to this mixture to form the organozinc reagent. The reaction is often carried out at room temperature or slightly elevated temperatures.[4]
Mechanical Activation (Ball Milling)
This solvent-free method utilizes mechanical energy to activate the zinc surface.[6]
Protocol:
-
Place zinc powder or granules, the organic halide, and any other solid reagents into a milling jar containing milling balls.
-
Mill the mixture for a specified time (e.g., 2 hours) at a set frequency.
-
The resulting activated zinc and organozinc reagent can be used directly.
Ultrasound-Assisted Activation
Ultrasonication can be used to enhance the activation of zinc by promoting the removal of the oxide layer and increasing the surface area.
Protocol:
-
In a suitable flask, suspend zinc dust in a solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate the suspension for a period of time (e.g., 30-60 minutes) prior to or during the addition of the other reactants.
Signaling Pathways and Mechanistic Diagrams
The activation of zinc and its subsequent reaction to form organozinc reagents involve a series of steps that can be influenced by the choice of activating agent. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and experimental workflows.
Caption: General mechanism of organozinc formation.
Caption: Experimental workflow for comparing zinc activators.
Conclusion
The selection of an appropriate activating agent for zinc metal is a critical parameter in the design and optimization of synthetic organic reactions. Chemical activators like HCl, TMSCl, and 1,2-dibromoethane are effective and widely used, each with its own advantages and limitations regarding substrate compatibility. The use of LiCl has emerged as a highly efficient method for the preparation of organozinc reagents, significantly improving yields and reaction rates. Physical methods such as mechanical ball milling and ultrasonication offer promising green alternatives, often proceeding under solvent-free or milder conditions.
Researchers should consider the specific requirements of their reaction, including the nature of the substrate and the desired reaction conditions, when selecting a zinc activation method. The protocols and comparative data presented in this guide provide a foundation for making informed decisions and for the further development of efficient and robust synthetic methodologies.
References
- 1. google.com [google.com]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates from Zinc Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 5. Role of LiCl in Generating Soluble Organozinc Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Stereospecificity of the Simmons-Smith Reaction: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereochemical outcome of a reaction is paramount. This guide provides a comprehensive analysis of the stereospecificity of the Simmons-Smith reaction, a cornerstone of cyclopropane synthesis. We present experimental data, detailed protocols, and a comparison with alternative cyclopropanation methods to validate its reputation for high fidelity in transferring the stereochemistry of the starting alkene to the cyclopropane product.
The Simmons-Smith reaction is a widely utilized method for the synthesis of cyclopropanes from alkenes.[1] A key attribute of this reaction is its stereospecificity, meaning that the geometric configuration of the starting alkene is faithfully retained in the resulting cyclopropane.[2] This guide delves into the experimental validation of this characteristic, offering a comparative perspective for researchers choosing a cyclopropanation strategy.
The Mechanism: A Concerted Dance Preserving Stereochemistry
The stereospecificity of the Simmons-Smith reaction is a direct consequence of its concerted mechanism. The reaction proceeds through a "butterfly-type" three-centered transition state where the methylene group from the organozinc carbenoid is delivered to the same face of the alkene double bond.[2] This synchronous formation of the two new carbon-carbon bonds prevents any bond rotation that could lead to a loss of stereochemical information.
Caption: The concerted mechanism of the Simmons-Smith reaction.
Experimental Validation: Quantitative Data on Stereospecificity
The high stereospecificity of the Simmons-Smith reaction is not merely a theoretical concept but is well-supported by experimental evidence. Studies have consistently shown that the reaction proceeds with excellent diastereoselectivity, often yielding a single stereoisomer.
| Alkene Substrate | Cyclopropanation Method | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| (Z)-Alkene | Simmons-Smith (Co-catalyzed) | Single diastereomer | - | [3] |
| Alkenyl Cyclopropyl Carbinol | Simmons-Smith (Directed) | Single diastereomer | - | [4] |
| Styrene Derivatives | Enzymatic Carbene Transfer | >99% de | 98-99% ee | [5] |
| Allylic Alcohols | Asymmetric Simmons-Smith | - | up to 96% ee | [6] |
As the table illustrates, the Simmons-Smith reaction and its variants consistently produce cyclopropanes with a high degree of stereochemical purity. For instance, the cobalt-catalyzed Simmons-Smith reaction on a Z-alkene yields the corresponding cis-disubstituted cyclopropane as a single diastereomer.[3] Similarly, directed Simmons-Smith reactions on complex molecules like alkenyl cyclopropyl carbinols also proceed with the formation of a single diastereomer.[4]
Comparison with Alternative Cyclopropanation Methods
While the Simmons-Smith reaction is a benchmark for stereospecific cyclopropanation, other methods also offer high levels of stereocontrol.
Carbene-based Cyclopropanation: Reactions involving the generation of a free carbene, for example from a haloform and a strong base, are also stereospecific.[7] Both the Simmons-Smith reaction and carbene additions proceed via a concerted mechanism, leading to syn-addition products.[7] However, the Simmons-Smith reaction is often preferred due to its use of a more stable carbenoid intermediate, which can lead to fewer side reactions and a broader substrate scope.[8]
Enzymatic Cyclopropanation: Biocatalytic methods, such as those employing engineered carbene transferases, have emerged as powerful alternatives, demonstrating excellent diastereoselectivity (>99% de) and enantioselectivity (98-99% ee) for the synthesis of cyclopropylphosphonates.[5] These enzymatic methods can offer advantages in terms of environmental sustainability and the ability to perform highly enantioselective transformations.
Caption: Comparison of stereospecific cyclopropanation methods.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and applying any chemical transformation. Below are representative protocols for the Simmons-Smith reaction.
Protocol 1: General Simmons-Smith Cyclopropanation
This protocol is a general procedure for the cyclopropanation of a simple alkene.
-
Reagents: Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu), Alkene, Diethyl ether (Et₂O) as solvent.
-
Procedure:
-
Activate the Zinc-Copper couple.
-
In a flame-dried flask under an inert atmosphere, add the activated Zn-Cu couple and diethyl ether.
-
Add diiodomethane dropwise to the suspension. The formation of the organozinc carbenoid (iodomethylzinc iodide) is typically indicated by a gentle reflux.
-
To this reagent, add a solution of the alkene in diethyl ether.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Protocol 2: Furukawa Modification for Enhanced Reactivity
The Furukawa modification utilizes diethylzinc, which often provides more reliable and quantitative generation of the active carbenoid reagent.[3]
-
Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Alkene, Dichloromethane (CH₂Cl₂) as solvent.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alkene in dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of diethylzinc in hexanes dropwise, followed by the dropwise addition of diiodomethane.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify as described in Protocol 1.
-
Protocol 3: Asymmetric Simmons-Smith Reaction of an Allylic Alcohol
This protocol demonstrates the use of a chiral auxiliary to induce enantioselectivity.
-
Reagents: Allylic alcohol, Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Chiral ligand (e.g., a dioxaborolane), Dichloromethane (CH₂Cl₂) as solvent.[6]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand in dichloromethane and cool to 0 °C.
-
Add a solution of diethylzinc in hexanes and stir for 30 minutes.
-
Add a solution of the allylic alcohol in dichloromethane and stir for another 30 minutes.
-
Add diiodomethane dropwise and stir the reaction at 0 °C until completion.
-
Work-up and purify the product as described in the previous protocols.
-
Conclusion
The Simmons-Smith reaction remains a powerful and reliable tool for the stereospecific synthesis of cyclopropanes. Its concerted mechanism ensures the faithful transfer of alkene geometry to the product, a feature that has been consistently validated by experimental data showing high diastereoselectivity. While alternative methods, particularly enzymatic reactions, can offer exceptional enantioselectivity, the Simmons-Smith reaction, especially with modern modifications, provides a versatile and highly stereospecific pathway to a wide range of cyclopropane-containing molecules, making it an indispensable reaction for researchers in organic synthesis and drug development.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
A Head-to-Head Comparison of Simmons-Smith and Furukawa Cyclopropanation Reactions
In the realm of organic synthesis, the construction of cyclopropane rings is a fundamental transformation, with the Simmons-Smith reaction and its subsequent modifications standing as cornerstone methodologies. This guide provides a detailed, data-driven comparison of the classical Simmons-Smith reaction and the widely adopted Furukawa modification, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.
Executive Summary
The Simmons-Smith reaction, originally reported in 1958, utilizes a zinc-copper couple and diiodomethane to generate a zinc carbenoid species that stereospecifically converts alkenes to cyclopropanes.[1] The Furukawa modification, developed in 1966, employs diethylzinc in place of the zinc-copper couple, offering a more reactive and often higher-yielding alternative, particularly for less reactive or sterically hindered alkenes.[1][2] The Furukawa modification is now the most frequently employed method for Simmons-Smith-type cyclopropanations in modern organic synthesis.
At a Glance: Simmons-Smith vs. Furukawa Modification
| Feature | Simmons-Smith Reaction | Furukawa Modification |
| Zinc Source | Zinc-Copper Couple (Zn-Cu) | Diethylzinc (Et₂Zn) |
| Reagent Preparation | In-situ formation of the active reagent from Zn-Cu and CH₂I₂. Can be heterogeneous and variable. | In-situ reaction of Et₂Zn and CH₂I₂. Homogeneous and more reproducible. |
| Reactivity | Generally lower reactivity. Often requires activated alkenes or directing groups. | Higher reactivity. Effective for a broader range of alkenes, including unfunctionalized and electron-rich olefins.[2] |
| Substrate Scope | Good for alkenes with nearby hydroxyl groups that can direct the reaction. | Broader scope, including simple alkenes, vinyl ethers, and enamines.[2] |
| Reaction Conditions | Typically requires heating or extended reaction times. | Often proceeds at lower temperatures and with shorter reaction times. |
| Yields | Moderate to good, but can be variable. | Generally good to excellent, and often higher than the classical method. |
| Handling | Zinc-copper couple preparation can be cumbersome. | Diethylzinc is pyrophoric and requires careful handling under inert atmosphere. |
Performance on Various Substrates: A Data-Driven Comparison
The following table summarizes the performance of the Simmons-Smith reaction and the Furukawa modification for the cyclopropanation of a variety of olefin substrates. The data has been compiled from various sources to provide a comparative overview.
| Substrate | Product | Method | Reagents | Solvent | Temp. | Time | Yield (%) |
| Cyclohexene | Bicyclo[4.1.0]heptane | Simmons-Smith | Zn-Cu, CH₂I₂ | Ether | Reflux | 48h | ~55% |
| Cyclohexene | Bicyclo[4.1.0]heptane | Furukawa | Et₂Zn, CH₂I₂ | Toluene | RT | 12h | >90% |
| Styrene | Phenylcyclopropane | Simmons-Smith | Zn-Cu, CH₂I₂ | Ether | Reflux | 24h | ~30% |
| Styrene | Phenylcyclopropane | Furukawa | Et₂Zn, CH₂I₂ | Benzene | 50°C | 10h | 79% |
| 1-Octene | n-Hexylcyclopropane | Simmons-Smith | Zn-Cu, CH₂I₂ | Ether | Reflux | 24h | ~40% |
| 1-Octene | n-Hexylcyclopropane | Furukawa | Et₂Zn, CH₂I₂ | Hexane | RT | 12h | ~80% |
| Cinnamyl alcohol | (Phenylcyclopropyl)methanol | Simmons-Smith | Zn-Cu, CH₂I₂ | DME | RT | 24h | 90% (cis) |
| Cinnamyl alcohol | (Phenylcyclopropyl)methanol | Furukawa | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0°C to RT | 2h | 95% (cis) |
| Geraniol | 6,7-Cyclopropyl-3,7-dimethyloct-2-en-1-ol | Simmons-Smith | Zn-Cu, CH₂I₂ | Ether | RT | 24h | ~50% |
| Geraniol | 6,7-Cyclopropyl-3,7-dimethyloct-2-en-1-ol | Furukawa | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0°C | 3h | ~75% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Reaction Mechanisms and Experimental Workflows
The underlying mechanism for both reactions involves the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted, stereospecific manner.
Reaction Mechanisms
Caption: Formation of the active zinc carbenoids.
Caption: Concerted "butterfly" transition state of cyclopropanation.
Experimental Workflow
Caption: General experimental workflow for cyclopropanation.
Detailed Experimental Protocols
Classical Simmons-Smith Reaction (Example: Cyclohexene)
Materials:
-
Zinc dust (activated)
-
Copper(I) chloride
-
Diiodomethane
-
Cyclohexene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Zinc-Copper Couple: In a flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust and a small amount of copper(I) chloride. Heat the mixture gently under vacuum to activate the zinc, then cool to room temperature and admit an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether.
-
Reagent Formation: Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The mixture may become warm and start to reflux.
-
Cyclopropanation: After the initial reaction subsides, add a solution of cyclohexene in anhydrous diethyl ether dropwise.
-
Reaction Completion: Stir the reaction mixture at reflux for 48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by distillation to obtain bicyclo[4.1.0]heptane.
Furukawa Modification (Example: Cyclohexene)
Materials:
-
Diethylzinc (solution in hexanes or toluene)
-
Diiodomethane
-
Cyclohexene
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve cyclohexene in anhydrous toluene.
-
Reagent Addition: Cool the solution to 0°C. Add a solution of diethylzinc dropwise, followed by the dropwise addition of diiodomethane. Caution: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0°C and slowly quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by flash column chromatography on silica gel to obtain bicyclo[4.1.0]heptane.
Conclusion
Both the Simmons-Smith reaction and the Furukawa modification are powerful tools for the stereospecific synthesis of cyclopropanes. While the classical Simmons-Smith reaction remains a viable option, particularly for substrates with directing hydroxyl groups, the Furukawa modification offers significant advantages in terms of reactivity, substrate scope, and reproducibility. Its ability to efficiently cyclopropanate a wide range of olefins, often with higher yields and under milder conditions, has established it as the preferred method in contemporary organic synthesis. The choice between the two methods will ultimately depend on the specific substrate, desired reactivity, and the experimental capabilities of the laboratory.
References
Ligand Showdown: An Experimental Guide to Optimizing Negishi Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of ligand coordinated to the palladium or nickel catalyst is critical for the success of this reaction, profoundly influencing yield, selectivity, and functional group tolerance. This guide provides an objective comparison of ligand performance in the Negishi cross-coupling of organozinc reagents, supported by experimental data and detailed protocols.
Ligand Performance: A Comparative Analysis
The selection of a suitable ligand is paramount in steering the outcome of a Negishi cross-coupling reaction. The ligand's steric and electronic properties can significantly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Here, we compare the performance of two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: This diverse class of ligands, particularly the bulky biarylphosphines developed by Buchwald and others, has been instrumental in advancing the scope of palladium-catalyzed cross-coupling reactions. Ligands such as SPhos, RuPhos, XPhos, and the more recently developed CPhos have shown excellent performance in Negishi couplings.
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful alternative to phosphine ligands. Their strong σ-donating ability can create highly active and stable palladium catalysts. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, often featuring bulky NHC ligands like IPent, have demonstrated remarkable efficiency, especially in challenging couplings.
The following tables summarize the performance of various ligands in specific Negishi cross-coupling reactions, as reported in the literature.
| Ligand | Aryl Halide | Alkylzinc Reagent | Yield (%) | Ratio (iso:n) | Reference |
| SPhos (L1) | 2-bromobenzonitrile | Isopropylzinc bromide | 85 | 11:1 | [1] |
| RuPhos (L2) | 2-bromobenzonitrile | Isopropylzinc bromide | 82 | 10:1 | [1] |
| XPhos (L3) | 2-bromobenzonitrile | Isopropylzinc bromide | 88 | 13:1 | [1] |
| CPhos (L6) | 2-bromobenzonitrile | Isopropylzinc bromide | 95 | >30:1 | [1] |
Table 1: Comparison of biarylphosphine ligands in the Negishi cross-coupling of an ortho-substituted aryl bromide with a secondary alkylzinc reagent. The newly developed CPhos ligand shows superior performance in terms of both yield and selectivity for the branched product.[1]
| Catalyst / Additive | Yield of 2-decyl-4-methoxyaniline (%) | Reference |
| PdCl₂(PPh₃)₂ | 15 | [2] |
| PdCl₂(dppf) | 88 | [2] |
| PdCl₂(PPh₃)₂ / TMEDA | 95 | [2] |
Table 2: Effect of catalyst and additive on the cross-coupling of 4-bromo-2-methylaniline with n-decylzinc iodide. The addition of TMEDA significantly improves the yield when using the simple PdCl₂(PPh₃)₂ catalyst.[2]
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for representative Negishi cross-coupling reactions cited in this guide.
General Procedure for Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Halides using a Biarylphosphine Ligand (CPhos)
This protocol is adapted from the work of Han and Buchwald for the coupling of secondary alkylzinc halides with aryl bromides and chlorides.[3]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
CPhos ligand (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl)
-
Aryl halide (e.g., 2-bromobenzonitrile)
-
Secondary alkylzinc halide solution (e.g., isopropylzinc bromide in THF)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Internal standard (for GC analysis, e.g., dodecane)
Procedure:
-
In a glovebox, a 4 mL vial is charged with Pd(OAc)₂ (1 mol %) and CPhos (2 mol %).
-
The vial is sealed with a Teflon-lined cap, removed from the glovebox, and placed under an argon atmosphere.
-
Anhydrous THF is added, and the mixture is stirred at room temperature for 5 minutes.
-
The aryl halide (1.0 mmol) and an internal standard are added to the vial.
-
The secondary alkylzinc halide solution (1.2 mmol, 1.2 equiv) is added dropwise to the stirred solution. For electron-deficient aryl halides, the use of toluene as a co-solvent can be beneficial.[4]
-
The reaction mixture is stirred at room temperature and monitored by GC analysis.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Negishi Cross-Coupling using a Pd-PEPPSI-IPent Precatalyst
This procedure is based on the work of Organ and coworkers, demonstrating the utility of NHC-based precatalysts.[5]
Materials:
-
Pd-PEPPSI-IPent precatalyst (--INVALID-LINK--palladium(II) dichloride)
-
Aryl halide
-
Organozinc reagent
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, the Pd-PEPPSI-IPent precatalyst (typically 1-2 mol %) and the aryl halide (1.0 mmol) are added.
-
Anhydrous THF is added, and the mixture is stirred.
-
The organozinc reagent (1.1-1.5 mmol) is added dropwise at room temperature.
-
The reaction is stirred at the desired temperature (room temperature to reflux) and monitored by TLC or GC.
-
After completion, the reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemistry, the following diagrams have been generated.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
A Mechanistic Showdown: Barbier vs. Grignard Reactions in Carbon-Carbon Bond Formation
For over a century, the Grignard and Barbier reactions have been cornerstone methodologies in synthetic organic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of alcohols from carbonyl compounds. While both reactions achieve a similar outcome through the nucleophilic addition of an organometallic species to a carbonyl group, their fundamental mechanistic difference lies in the timing of the formation of that crucial organometallic reagent. This guide provides a detailed comparative analysis of the two reactions, supported by experimental data and protocols to aid researchers in selecting the optimal method for their synthetic challenges.
The Grignard reaction, developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, involves the pre-formation of an organomagnesium halide (the Grignard reagent).[1][2] This is a distinct two-step process. In contrast, the Barbier reaction, which was actually discovered by Grignard's mentor, Philippe Barbier, is a one-pot synthesis where the organometallic species is generated in situ in the presence of the carbonyl substrate.[3][4][5] This seemingly subtle distinction has profound implications for the scope, functional group tolerance, and experimental setup of each reaction.
Mechanistic Pathways: A Tale of Two Timings
The core of both reactions is the generation of a nucleophilic carbanion equivalent that attacks the electrophilic carbonyl carbon. However, the sequence of events is what sets them apart.
The Grignard Reaction: A Two-Act Play
The Grignard reaction proceeds in two discrete steps:
-
Formation of the Grignard Reagent: An organic halide (R-X) reacts with magnesium metal in an anhydrous etheral solvent to form the organomagnesium halide (R-Mg-X).[2] The mechanism of this formation is believed to involve single electron transfer (SET) from the magnesium surface to the alkyl halide.[6][7]
-
Nucleophilic Addition: The pre-formed Grignard reagent is then added to a separate solution containing the carbonyl compound (an aldehyde or a ketone). The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the final alcohol product.[8][9]
The Barbier Reaction: A One-Pot Symphony
The Barbier reaction combines the formation of the organometallic reagent and its subsequent reaction with the carbonyl substrate into a single step. An alkyl halide, a carbonyl compound, and a metal are all mixed together from the outset.[6][10][11] The organometallic species is generated in situ and immediately reacts with the carbonyl compound present in the same reaction vessel.[3][4]
While magnesium can be used, the Barbier reaction is notable for its use of a wider variety of metals, including zinc, tin, indium, and samarium(II) iodide.[3][4][10] This versatility allows for tuning the reactivity of the organometallic intermediate. The mechanism for the formation of the organometallic reagent is similar to that in the Grignard reaction, involving electron transfer from the metal.[6][12]
Head-to-Head: A Comparative Overview
The operational and chemical differences between the two reactions are significant and are summarized below.
| Feature | Grignard Reaction | Barbier Reaction |
| Procedure | Two-step: 1. Reagent formation 2. Reaction with carbonyl | One-pot: All reactants mixed together |
| Organometallic | Pre-formed and isolated (R-Mg-X) | Generated in situ and transient |
| Metal | Exclusively Magnesium (Mg) | Various metals: Mg, Zn, Sn, In, Sm, Al, Ba[3][4] |
| Solvent | Strictly anhydrous aprotic solvents (e.g., diethyl ether, THF)[2][4][13] | Ethereal solvents, but can often be run in water[3][4] |
| Atmosphere | Requires inert atmosphere (e.g., N₂, Ar) to prevent reaction with O₂ and H₂O[4] | Often more tolerant to air and moisture[4][14] |
| Reagent Stability | Grignard reagents can be stored (if stable) | Organometallic species are unstable and cannot be stored[3][4] |
| Functional Group Tolerance | Low: Reacts with acidic protons (e.g., -OH, -NH, -SH, terminal alkynes) | Higher: Less basic metals (e.g., Zn, In) tolerate more functional groups[15][16] |
| Side Reactions | Prone to Wurtz coupling if reagent formation is slow | Can have lower yields due to side reactions in classic approach |
Quantitative Performance: Yield and Selectivity
Direct yield comparisons can be highly substrate-dependent. However, recent studies, particularly in mechanochemistry, have provided valuable quantitative data. A study by Nallaparaju et al. compared a mechanochemical Barbier reaction with traditional solution-based Grignard and Barbier methods for the synthesis of various alcohols.
| Entry | Halide | Carbonyl | Method | Yield (%) |
| 1 | Benzyl bromide | 2-Naphthaldehyde | Mechanochemical Barbier | 94 |
| 2 | Benzyl bromide | 2-Naphthaldehyde | Classic Grignard (in THF) | 95 |
| 3 | Benzyl bromide | 2-Naphthaldehyde | Barbier (in THF) | 48 |
| 4 | Ethyl bromide | 2-Naphthaldehyde | Mechanochemical Barbier | 85 |
| 5 | Ethyl bromide | 2-Naphthaldehyde | Classic Grignard (in THF) | 88 |
| 6 | Ethyl bromide | 2-Naphthaldehyde | Barbier (in THF) | 35 |
Data adapted from Nallaparaju, J. V., et al. ChemRxiv. (2022).[14]
The data clearly indicates that while the classic solution-based Barbier reaction can suffer from low yields, modern adaptations like mechanochemistry can make it highly competitive with, and in some cases superior to, the classic Grignard synthesis, especially considering its operational simplicity and tolerance to air.[14]
Experimental Protocols
Typical Grignard Reaction Protocol (Two-Step)
-
Step 1: Preparation of Phenylmagnesium Bromide
-
Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via an addition funnel. The reaction is initiated (often indicated by heat evolution and disappearance of the iodine color) and maintained at a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.
-
-
Step 2: Reaction with Acetone
-
The prepared Grignard reagent is cooled in an ice bath.
-
A solution of acetone (1.0 eq) in anhydrous diethyl ether is added dropwise. A precipitate will form.
-
After addition, the mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched by slow addition of cold saturated aqueous NH₄Cl solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-phenyl-2-propanol.
-
Typical Barbier Reaction Protocol (One-Pot)
-
Synthesis of a Homoallylic Alcohol [10]
-
To a solution of an aldehyde (1.0 eq) in a solvent mixture such as THF/H₂O, add an allyl halide (e.g., allyl bromide, 3.0 eq) and the chosen metal powder (e.g., Sn or Zn, 3.0 eq) at room temperature.[10]
-
The resulting mixture is stirred vigorously at room temperature. Reaction progress is monitored by TLC until the starting aldehyde is consumed.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., EtOAc).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude product.
-
References
- 1. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Barbier Coupling Reaction | Ambeed [ambeed.com]
- 13. Khan Academy [khanacademy.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Zinc, Methylbenzene (Toluene), and Iodide in a Laboratory Setting
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of zinc, methylbenzene (also known as toluene), and iodide compounds, tailored for researchers, scientists, and drug development professionals.
Chemical Disposal Overview
Proper disposal begins with the correct identification and segregation of chemical waste. Never mix different types of chemical waste unless explicitly instructed to do so by established safety protocols. All waste containers must be clearly and accurately labeled.
Quantitative Disposal and Handling Data
The following table summarizes key quantitative data and handling parameters for the disposal of zinc, methylbenzene (toluene), and iodide.
| Chemical | EPA Hazardous Waste Code (Example) | Key Disposal Parameters | Personal Protective Equipment (PPE) |
| Zinc | D001 (Ignitable), D003 (Reactive) | Solid zinc waste should be collected in a designated, sealed, and labeled container.[1] Aqueous solutions containing more than 1 ppm of zinc must be treated as hazardous waste.[1] Do not dispose of down the drain.[1] | Nitrile gloves, safety goggles, lab coat.[1][2] |
| Methylbenzene (Toluene) | F005, U220 | Collect in a sealed, airtight container labeled as "Hazardous Waste" and "Flammable."[3][4] Store away from ignition sources and strong oxidizing agents.[3] Do not pour down the drain.[1] | Viton®, Butyl®, or polyvinyl alcohol (PVA) gloves, safety goggles with face shield, lab coat.[5] |
| Iodide | D002 (Corrosive) | Collect in a designated, sealed, shatter-resistant container.[5] Label clearly with the contents and associated hazards. Do not mix with bleach as it can create toxic fumes.[6] Do not dispose of down the sewer.[6] | Nitrile gloves, safety glasses or goggles, lab coat.[5] |
Experimental Protocols: Standard Disposal Procedures
Zinc Waste Disposal Protocol:
-
Solid Zinc Waste (Powder, Granules, etc.):
-
Carefully sweep or scoop up solid zinc waste, avoiding dust formation.[2]
-
Place the waste in a clearly labeled, sealed container designated for zinc waste.[1]
-
Store the container in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[1]
-
Arrange for pickup by a certified hazardous waste disposal service.
-
-
Aqueous Zinc Solutions:
-
Determine the concentration of zinc in the solution.
-
If the concentration is greater than 1 ppm, it must be managed as hazardous waste.[1]
-
Pour the solution into a designated, sealed, and labeled container for acidic waste.[2]
-
Solutions with a concentration of less than 1 ppm may be eligible for drain disposal, but always check local regulations first.[1]
-
Methylbenzene (Toluene) Waste Disposal Protocol:
-
Liquid Toluene Waste:
-
Collect all toluene waste, including solutions and contaminated solvents, in a designated, sealable, and airtight container.[3]
-
The container must be compatible with toluene (e.g., glass or specific types of plastic).
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[2]
-
Store the waste container in a designated, well-ventilated area, away from heat, sparks, and open flames.[3]
-
-
Contaminated Materials:
Iodide Waste Disposal Protocol:
-
Solid and Solution Iodide Waste:
-
Collect all iodide waste, including crystals and solutions, in a designated, sealed, and shatter-resistant container.[5]
-
For added safety, the primary container can be placed inside a secondary container, such as a zip-lock bag.[5]
-
Clearly label the container with "Iodine Waste" and include your name and the date.[5]
-
Store the container in a designated area, away from incompatible materials.
-
-
Specific Prohibitions:
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.
Caption: A flowchart outlining the key steps for proper laboratory chemical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Zinc, Methylbenzene, and Iodide
Essential safety protocols and logistical plans are critical for laboratory professionals handling zinc, methylbenzene (toluene), and iodide. This guide provides immediate, actionable information to ensure operational safety and proper disposal, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
When working with zinc, methylbenzene (more commonly known as toluene), and iodide compounds, a thorough understanding of their individual and combined hazards is paramount. Adherence to strict safety protocols is necessary to mitigate risks of chemical exposure, fire, and environmental contamination. The following procedures provide a step-by-step approach to safely manage these substances throughout your experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The correct selection and use of Personal Protective Equipment (PPE) are non-negotiable for ensuring personal safety. The following table summarizes the recommended PPE for handling zinc, methylbenzene (toluene), and iodide. When handling a mixture or in sequential steps, the most protective equipment should be used.
| PPE Category | Zinc (powder) | Methylbenzene (Toluene) | Iodide (e.g., Potassium Iodide) | Recommended for Combined Use |
| Hand Protection | Nitrile or rubber gloves.[1][2][3] | Viton®, Vitron®/Butyl rubber, Silver Shield® - PE/EVAL/PE, or Neoprene gloves.[4][5] | Nitrile or rubber gloves. | Viton® or similar chemically resistant gloves. |
| Eye & Face Protection | Chemical safety goggles or glasses.[1][6] | Chemical safety goggles and a face shield.[4][7] | Safety glasses with side shields or chemical safety goggles. | Chemical safety goggles and a face shield.[4][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) for dusts.[8][9] | NIOSH-approved respirator with organic vapor cartridges.[4] | Generally not required under normal use with adequate ventilation. | NIOSH-approved respirator with organic vapor and particulate cartridges. |
| Body Protection | Fire/flame resistant lab coat (100% cotton-based).[1] | Chemical protective clothing (apron, coveralls).[4][7] | Standard lab coat. | Chemical resistant and fire/flame resistant lab coat or apron.[1][4][7] |
| Footwear | Closed-toe shoes.[1] | Chemical-resistant boots.[4] | Closed-toe shoes. | Chemical-resistant boots with steel toes.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling these chemicals is essential to minimize exposure and prevent accidents.
Preparation and Engineering Controls:
-
Ventilation: Always work in a certified chemical fume hood with adequate ventilation.[1][11]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (Class D for zinc powder) are readily accessible.[1]
-
Ignition Sources: Eliminate all sources of ignition, such as open flames, hot surfaces, and sparks, as methylbenzene is highly flammable.[7][12] Use non-sparking tools.[12]
-
Container Inspection: Before use, inspect all chemical containers for damage or leaks.
Chemical Handling:
-
Dispensing: When dispensing zinc powder, avoid creating dust clouds.[12] For liquids like methylbenzene, use a funnel to transfer between containers.[11]
-
Mixing: When mixing, add chemicals slowly and in a controlled manner. If a reaction is exothermic, have a cooling bath ready.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.[2][8] Avoid eating, drinking, or applying cosmetics in the work area.[13]
Spill and Emergency Procedures:
-
Minor Spills:
-
Zinc Powder: For small spills, sweep up the material with non-sparking tools, avoiding dust generation, and place it in a labeled, sealed container for disposal.[1][12] Do not use water.[8]
-
Methylbenzene: Absorb small liquid spills with an inert absorbent material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Iodide: Sweep up solid iodide spills and place in a suitable container for disposal.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
If the spill involves flammable materials like methylbenzene, shut off all ignition sources.
-
Only trained personnel with appropriate PPE should handle large spills.
-
-
Personal Exposure:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Waste Segregation:
-
Container Management:
-
Disposal Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Properly label all waste containers with the full chemical names and approximate concentrations of the contents.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][15]
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for safely handling zinc, methylbenzene, and iodide, from preparation to disposal.
Caption: Workflow for safe handling of zinc, methylbenzene, and iodide.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. silox-india.com [silox-india.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. CCOHS: Toluene [ccohs.ca]
- 5. Toluene - Health Hazards and Protective Measures | Occupational Safety and Health Administration [osha.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Toluene Employee Exposure Guidelines | How to Keep Workers Safe [int-enviroguard.com]
- 8. nj.gov [nj.gov]
- 9. dla.mil [dla.mil]
- 10. youtube.com [youtube.com]
- 11. protectivecoverall.com [protectivecoverall.com]
- 12. Zinc Powder - ESPI Metals [espimetals.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Vector SDS and Chemical Management [msjc-keenan.safeschoolssds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
